molecular formula C5H5N3O4 B1194642 5-Aminoorotic acid CAS No. 7164-43-4

5-Aminoorotic acid

カタログ番号: B1194642
CAS番号: 7164-43-4
分子量: 171.11 g/mol
InChIキー: HWCXJKLFOSBVLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Aminoorotic acid forms complexes with cerium (III), lanthanum (III) and neodymium (III). It reacts with dianhydride of ethylenedinitrilotetraacetic acid in dry DMF or DMSO to yield functionalized dicarboxamide derivatives.>

特性

IUPAC Name

5-amino-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h6H2,(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCXJKLFOSBVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064582
Record name 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7164-43-4
Record name 5-Amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7164-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminoorotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007164434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminoorotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINOOROTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM0F8VQR7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Pyrimidine Building Block: A Technical History of 5-Aminoorotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the history and discovery of a compound can provide critical context for its current and future applications. This in-depth technical guide explores the origins of 5-aminoorotic acid, a key pyrimidine derivative, from its initial synthesis to its role in contemporary research.

A Mid-20th Century Discovery

While the broader history of pyrimidine chemistry dates back to the 19th century, the specific journey of this compound begins in the mid-1950s. Although the seminal publication detailing its very first synthesis has proven elusive in broad searches, subsequent research points to its emergence during a period of intense investigation into pyrimidine analogs for potential therapeutic applications. A notable early contribution to the field was a 1981 study published in the Polish Journal of Pharmacology and Pharmacy, which detailed the synthesis and biological evaluation of various this compound derivatives.[1] This work highlights that by this time, the parent compound was an established starting material for further chemical exploration.

The Chemical Foundation: Synthesis and Properties

The primary and most well-documented method for the synthesis of this compound involves the reduction of its nitro precursor, 5-nitroorotic acid. A patented process outlines a catalytic hydrogenation approach to achieve this transformation with high yields.[2]

Key Physicochemical Properties of this compound:
PropertyValueReference
Molecular Formula C₅H₅N₃O₄[3]
Molecular Weight 171.11 g/mol [3]
CAS Number 7164-43-4[3]
Appearance Solid
Melting Point >300 °C (decomposes)

Experimental Protocols: A Look into the Synthesis

The following section provides a detailed methodology for a common synthesis of this compound, based on the principles of the reduction of 5-nitroorotic acid.

Synthesis of this compound via Catalytic Hydrogenation

Objective: To synthesize this compound by the catalytic hydrogenation of 5-nitroorotic acid.

Materials:

  • 5-nitroorotic acid

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Hydrogen gas (H₂)

  • Base (e.g., sodium hydroxide or potassium hydroxide)

  • Filtration apparatus

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

  • Dissolution: Dissolve 5-nitroorotic acid in an appropriate aqueous basic solution (e.g., aqueous sodium hydroxide) in the reaction vessel. The choice of solvent and base concentration can be optimized for solubility and reaction rate.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically a small percentage by weight of the starting material.

  • Hydrogenation: Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure to several atmospheres).

  • Reaction: Agitate the mixture vigorously at a controlled temperature (e.g., room temperature to slightly elevated temperatures) to ensure efficient contact between the reactants, catalyst, and hydrogen.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the palladium catalyst.

  • Precipitation: Acidify the filtrate with an appropriate acid (e.g., hydrochloric acid) to precipitate the this compound product.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum to obtain the final product.

Logical Workflow for the Synthesis of this compound:

G cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product 5-Nitroorotic Acid 5-Nitroorotic Acid Dissolution in Base Dissolution in Base 5-Nitroorotic Acid->Dissolution in Base Catalyst Addition (Pd/C) Catalyst Addition (Pd/C) Dissolution in Base->Catalyst Addition (Pd/C) Hydrogenation (H2) Hydrogenation (H2) Catalyst Addition (Pd/C)->Hydrogenation (H2) Filtration Filtration Hydrogenation (H2)->Filtration Acidification Acidification Filtration->Acidification Isolation Isolation Acidification->Isolation This compound This compound Isolation->this compound

Caption: Synthetic pathway from 5-nitroorotic acid to this compound.

The Biological Significance: An Offshoot of Orotic Acid Metabolism

The discovery and study of this compound are intrinsically linked to the broader understanding of orotic acid metabolism. Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidines, which are essential components of nucleic acids (DNA and RNA).[3]

Simplified Pyrimidine Biosynthesis Pathway:

G Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotic Acid Orotic Acid Dihydroorotate->Orotic Acid Orotidine 5'-Monophosphate (OMP) Orotidine 5'-Monophosphate (OMP) Orotic Acid->Orotidine 5'-Monophosphate (OMP) Uridine 5'-Monophosphate (UMP) Uridine 5'-Monophosphate (UMP) Orotidine 5'-Monophosphate (OMP)->Uridine 5'-Monophosphate (UMP) Pyrimidine Nucleotides Pyrimidine Nucleotides Uridine 5'-Monophosphate (UMP)->Pyrimidine Nucleotides

Caption: Key steps in the de novo pyrimidine biosynthesis pathway.

While this compound is not a direct intermediate in the primary pyrimidine biosynthesis pathway, its structural similarity to orotic acid has made it and its derivatives valuable tools for researchers. These derivatives have been investigated for a range of biological activities, including anti-inflammatory and analgesic properties.[1] The amino group at the 5-position provides a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening in drug discovery programs.

Conclusion

The history of this compound, while not as extensively documented as that of its parent compound, orotic acid, represents an important chapter in the exploration of pyrimidine chemistry. From its synthesis in the mid-20th century to its current use as a versatile building block in medicinal chemistry, this compound continues to be a compound of interest for the development of novel therapeutic agents. The foundational synthetic methods and an understanding of its relationship to the fundamental pyrimidine biosynthetic pathway provide a solid basis for future research and innovation in this area.

References

5-Aminoorotic Acid: An In-depth Technical Guide to its Mechanism of Action in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid is a molecule of significant interest in the study of pyrimidine biosynthesis. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role as an inhibitor of this essential metabolic pathway. The de novo synthesis of pyrimidines is a fundamental process for the production of nucleotides required for DNA and RNA synthesis, and its inhibition has therapeutic implications in various diseases, including cancer and autoimmune disorders. This document details the specific enzymatic target of this compound, presents relevant (though limited) quantitative data, provides detailed experimental protocols for assessing enzyme activity, and visualizes the key pathways and workflows.

Mechanism of Action: Inhibition of Dihydroorotase (DHOase)

The primary mechanism of action of this compound in pyrimidine synthesis is the inhibition of the enzyme dihydroorotase (DHOase) . DHOase catalyzes the third step in the de novo pyrimidine biosynthesis pathway: the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate.

An in vivo study in rats has demonstrated the inhibitory effect of this compound on DHOase. Pretreatment of rats with this compound significantly reduced the metabolism of the drug dexrazoxane, a compound that is partially metabolized by DHOase. Specifically, the area-under-the-curve concentration of a key metabolite of dexrazoxane was reduced 5.3-fold in rats pretreated with the DHOase inhibitor this compound[1]. This finding provides strong evidence that this compound acts as a functional inhibitor of DHOase in a biological system[1].

Pyrimidine Synthesis Pathway and Point of Inhibition

The de novo pyrimidine synthesis pathway consists of six enzymatic steps, leading to the formation of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. This compound targets the third enzyme in this cascade, dihydroorotase.

Pyrimidine_Synthesis_Pathway cluster_cytosol1 Cytosol cluster_inhibition cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase DHOase Dihydroorotase (DHOase) Inhibitor This compound Inhibitor->DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT DHODH Dihydroorotate Dehydrogenase (DHODH) UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODC OPRT Orotate Phosphoribosyltransferase (OPRT) ODC OMP Decarboxylase

Figure 1. De novo pyrimidine synthesis pathway highlighting the inhibition of Dihydroorotase (DHOase) by this compound.

Quantitative Data

InhibitorTarget EnzymeOrganism/Cell LineIC50 / KiReference
This compound Dihydroorotase (DHOase) -Not Reported -
L-CysteineDihydroorotase (DHOase)Mouse Ehrlich Ascites CarcinomaPotent, slow-acting inhibitor[2]
BrequinarDihydroorotate Dehydrogenase (DHODH)HumanIC50 of 6.2 ± 3 µM[3]
A3Dihydroorotate Dehydrogenase (DHODH)Mammalian cells-[4]

Experimental Protocols

Protocol 1: Dihydroorotase (DHOase) Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring DHOase activity by monitoring the change in absorbance resulting from the interconversion of N-carbamoyl-L-aspartate and L-dihydroorotate[5].

Principle:

The cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate or the reverse reaction can be monitored by measuring the change in absorbance at 230 nm. The reaction is pH-dependent, with the forward reaction (cyclization) favored at a lower pH and the reverse reaction (hydrolysis) favored at a higher pH.

Materials:

  • Purified DHOase enzyme or cell/tissue lysate containing DHOase

  • N-carbamoyl-L-aspartate (substrate for forward reaction)

  • L-dihydroorotate (substrate for reverse reaction)

  • Sodium phosphate buffer (50 mM, pH adjusted to 5.5 for forward reaction or 8.2 for reverse reaction)

  • Zinc sulfate (ZnSO4, 10 µM)

  • Bovine Serum Albumin (BSA, 0.1 mg/mL)

  • This compound (inhibitor)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 230 nm

Procedure:

1. Preparation of Reagents:

  • Prepare a 50 mM sodium phosphate buffer and adjust the pH to 5.5 for the forward reaction or 8.2 for the reverse reaction.

  • Prepare stock solutions of N-carbamoyl-L-aspartate and L-dihydroorotate in the appropriate buffer.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the assay buffer). Prepare serial dilutions to test a range of inhibitor concentrations.

  • Prepare an assay buffer containing 50 mM sodium phosphate, 10 µM ZnSO4, and 0.1 mg/mL BSA at the desired pH.

2. Enzyme Reaction:

  • For Inhibitor Studies: Pre-incubate the DHOase enzyme with various concentrations of this compound (or vehicle control) in the assay buffer for a specified time (e.g., 15-30 minutes) at room temperature.

  • Forward Reaction (pH 5.5):

    • To each well/cuvette, add the pre-incubated enzyme-inhibitor mixture.

    • Initiate the reaction by adding N-carbamoyl-L-aspartate to a final concentration of ~5 mM.

    • Immediately start monitoring the increase in absorbance at 230 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Reverse Reaction (pH 8.2):

    • To each well/cuvette, add the pre-incubated enzyme-inhibitor mixture.

    • Initiate the reaction by adding L-dihydroorotate to a final concentration of ~0.5 mM.

    • Immediately start monitoring the decrease in absorbance at 230 nm over time.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the reaction curve.

  • Plot the reaction velocity against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

DHOase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrates, and This compound Preincubation Pre-incubate DHOase with This compound Reagent_Prep->Preincubation Enzyme_Prep Prepare DHOase (Purified or Lysate) Enzyme_Prep->Preincubation Reaction Initiate Reaction with Substrate (N-carbamoyl-L-aspartate or L-dihydroorotate) Preincubation->Reaction Measurement Monitor Absorbance Change at 230 nm Reaction->Measurement Velocity_Calc Calculate Initial Reaction Velocities Measurement->Velocity_Calc Dose_Response Plot Velocity vs. [this compound] Velocity_Calc->Dose_Response IC50_Calc Determine IC50 Value Dose_Response->IC50_Calc

Figure 2. Experimental workflow for determining the inhibitory effect of this compound on DHOase activity.

Conclusion

This compound functions as an inhibitor of the de novo pyrimidine synthesis pathway by targeting the enzyme dihydroorotase. While in vivo evidence supports this mechanism of action, further in vitro kinetic studies are required to quantify the potency and specificity of this inhibition. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for a more complete understanding of the biochemical properties of this compound and for its potential development as a modulator of pyrimidine metabolism. Researchers are encouraged to utilize these methodologies to fill the existing gaps in the quantitative characterization of this compound.

References

The Biological Role of 5-Aminoorotic Acid in Nucleotide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoorotic acid, a structural analog of orotic acid, plays a significant role in the intricate network of nucleotide metabolism. Its primary biological function is the inhibition of dihydroorotase (DHOase), the third enzyme in the de novo pyrimidine biosynthesis pathway. By disrupting this crucial pathway, this compound serves as a valuable tool for studying the consequences of impaired pyrimidine synthesis and holds potential as a lead compound for therapeutic development. This technical guide provides an in-depth exploration of the biological role of this compound, including its mechanism of action, downstream cellular effects, and its interplay with purine metabolism. This document also furnishes detailed experimental protocols for the characterization of DHOase inhibitors and the analysis of cellular nucleotide pools, alongside visualizations of key metabolic and experimental workflows.

Introduction to this compound and Nucleotide Metabolism

Nucleotide metabolism is a fundamental cellular process that provides the building blocks for DNA and RNA synthesis, energy currency, and essential cofactors. The de novo pyrimidine biosynthesis pathway is a key route for the production of pyrimidine nucleotides, including uridine monophosphate (UMP), which is a precursor for other pyrimidines. Orotic acid is a critical intermediate in this pathway. This compound (CAS 7164-43-4), as an analog of orotic acid, acts as a competitive inhibitor of dihydroorotase (DHOase)[1]. DHOase catalyzes the reversible cyclization of carbamoyl aspartate to dihydroorotate. Inhibition of this step leads to a depletion of downstream pyrimidine nucleotides, which can have profound effects on cell proliferation and survival.

Mechanism of Action: Inhibition of Dihydroorotase

The primary molecular target of this compound is dihydroorotase (DHOase, EC 3.5.2.3). This enzyme is a key component of the multifunctional protein CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, and Dihydroorotase) in eukaryotes. DHOase facilitates the third step in de novo pyrimidine synthesis: the conversion of N-carbamoyl-L-aspartate to L-dihydroorotate. By inhibiting DHOase, this compound effectively blocks the pyrimidine biosynthetic pathway, leading to a reduction in the cellular pool of pyrimidines necessary for nucleic acid synthesis.

Quantitative Data on the Effects of this compound
Parameter Value System Reference
Reduction in the area-under-the-curve concentration of ADR-925 (a dexrazoxane metabolite)5.3-foldIn vivo (rats)--INVALID-LINK--[1]

Downstream Cellular Consequences of Dihydroorotase Inhibition

Inhibition of the de novo pyrimidine biosynthesis pathway by compounds like this compound can trigger a cascade of cellular events, primarily due to the depletion of essential pyrimidine nucleotides.

Cell Cycle Arrest

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication during the S-phase of the cell cycle. Inhibition of pyrimidine synthesis leads to an imbalance in the nucleotide pools, which can activate cell cycle checkpoints and cause an arrest, most commonly in the S-phase. This provides a therapeutic window for targeting cancer cells, which are more reliant on the de novo pathway than normal, quiescent cells.

Induction of Apoptosis

Prolonged depletion of pyrimidines can induce programmed cell death, or apoptosis. The precise mechanisms are complex but can involve the activation of stress-response pathways and the intrinsic apoptotic cascade. The inability to synthesize DNA and RNA due to a lack of precursors is a potent signal for the cell to initiate self-destruction.

Interplay with Purine Metabolism

The biosynthesis of purine and pyrimidine nucleotides is a tightly regulated and interconnected process. Both pathways utilize phosphoribosyl pyrophosphate (PRPP) as a key substrate. Inhibition of pyrimidine synthesis can lead to an accumulation of PRPP, which may, in turn, allosterically activate the de novo purine synthesis pathway. Conversely, an imbalance in the nucleotide pools can have feedback-inhibitory or activating effects on various enzymes in both pathways, highlighting the intricate cross-regulation that maintains cellular homeostasis.

Visualizing the Metabolic and Experimental Landscape

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and highlights the point of inhibition by this compound.

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

Experimental Workflow for Dihydroorotase Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory effect of a compound like this compound on dihydroorotase activity.

DHOase_Inhibition_Workflow Workflow for DHOase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrate (Carbamoyl Aspartate), and Enzyme (DHOase) Incubate_Enzyme_Inhibitor Pre-incubate DHOase with This compound or Vehicle Prepare_Reagents->Incubate_Enzyme_Inhibitor Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction by Adding Substrate Incubate_Enzyme_Inhibitor->Initiate_Reaction Monitor_Reaction Monitor Conversion of Carbamoyl Aspartate to Dihydroorotate (e.g., by HPLC or Spectrophotometry) Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate Initial Reaction Velocities Monitor_Reaction->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 2: DHOase Inhibition Assay Workflow.

Experimental Workflow for Cellular Nucleotide Pool Analysis

The following diagram details the steps involved in quantifying changes in cellular nucleotide pools after treatment with this compound.

Nucleotide_Pool_Workflow Workflow for Nucleotide Pool Analysis Cell_Culture Culture Cells to Desired Confluency Treatment Treat Cells with this compound or Vehicle Control Cell_Culture->Treatment Harvesting Harvest Cells and Quench Metabolism (e.g., with Cold Methanol) Treatment->Harvesting Extraction Extract Nucleotides Harvesting->Extraction LC_MS_Analysis Analyze Extracts by LC-MS/MS Extraction->LC_MS_Analysis Quantification Quantify Nucleotide Levels Against Standard Curves LC_MS_Analysis->Quantification Data_Comparison Compare Nucleotide Pools between Treated and Control Samples Quantification->Data_Comparison

Figure 3: Nucleotide Pool Analysis Workflow.

Detailed Experimental Protocols

Dihydroorotase (DHOase) Activity Assay (Spectrophotometric)

This protocol is a representative method for measuring DHOase activity, which can be adapted for inhibitor studies with this compound. The assay monitors the conversion of dihydroorotate to carbamoyl aspartate.

Materials:

  • Purified DHOase enzyme

  • Dihydroorotate (substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • This compound (inhibitor)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 230 nm

Procedure:

  • Prepare a stock solution of dihydroorotate in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate or cuvettes, add the assay buffer and the desired concentration of this compound or vehicle control.

  • Add the purified DHOase enzyme to each well/cuvette and pre-incubate for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the dihydroorotate substrate.

  • Immediately begin monitoring the decrease in absorbance at 230 nm, which corresponds to the opening of the dihydroorotate ring.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Cellular Nucleotide Extraction and Analysis by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of intracellular nucleotides.

Materials:

  • Cell culture reagents

  • This compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Cold extraction solvent (e.g., 80% methanol)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • HPLC-MS/MS system

Procedure:

  • Cell Treatment: Culture cells to the desired density and treat with various concentrations of this compound or a vehicle control for the desired time.

  • Harvesting and Quenching:

    • For adherent cells, aspirate the medium, wash twice with ice-cold PBS, and then add the cold extraction solvent. Scrape the cells and collect the lysate.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the cold extraction solvent.

  • Extraction:

    • Vortex the cell lysates vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Sample Preparation:

    • Transfer the supernatant containing the nucleotides to a new tube.

    • Dry the extracts using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried pellet in a solvent compatible with the HPLC-MS/MS method.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted samples onto an appropriate HPLC column (e.g., a HILIC or ion-pair reversed-phase column) coupled to a mass spectrometer.

    • Use a validated gradient elution method to separate the different nucleotide species.

    • Detect and quantify the nucleotides using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis:

    • Generate standard curves for each nucleotide using known concentrations of standards.

    • Quantify the absolute or relative amounts of each nucleotide in the cell extracts by comparing their peak areas to the standard curves.

Conclusion

This compound serves as a specific inhibitor of dihydroorotase, a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its action leads to a depletion of the pyrimidine nucleotide pool, which can result in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells. This makes this compound and other inhibitors of this pathway attractive candidates for further investigation in cancer and other diseases characterized by uncontrolled cell growth. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to further elucidate the biological effects of this compound and to discover and characterize novel inhibitors of nucleotide metabolism. A deeper understanding of the intricate regulation of nucleotide synthesis and the cellular responses to its disruption will be pivotal in the development of next-generation targeted therapies.

References

5-Aminoorotic Acid: A Technical Guide on its Role as a Precursor and Modulator in Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid, a derivative of orotic acid, has emerged as a molecule of significant interest within the realms of biochemistry and pharmacology. While structurally similar to orotic acid, a key intermediate in the de novo synthesis of pyrimidine nucleotides, the primary role of this compound in biological systems appears to be that of a modulator rather than a direct precursor in this canonical pathway. This technical guide provides an in-depth exploration of this compound, focusing on its interaction with biosynthetic pathways, its potential as a precursor in non-canonical or synthetic routes, and the experimental methodologies used to study its effects.

Core Concepts: The Dual Role of this compound

Inhibition of De Novo Pyrimidine Biosynthesis

The most well-documented biological activity of this compound is its role as an inhibitor of dihydroorotase (DHOase), the third enzyme in the de novo pyrimidine biosynthesis pathway[1]. This pathway is essential for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.

The de novo pyrimidine synthesis pathway can be visualized as follows:

DeNovoPyrimidineSynthesis Glutamine Glutamine + CO2 + 2 ATP CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPSII CarbamoylAspartate Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP OPRT PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP ODCase FiveAOA This compound FiveAOA->Inhibition

Figure 1: Inhibition of Dihydroorotase by this compound.

By inhibiting dihydroorotase, this compound effectively blocks the conversion of carbamoyl aspartate to dihydroorotate, leading to a depletion of downstream pyrimidine nucleotides. This inhibitory action has implications for its potential use in therapeutic contexts where limiting cell proliferation is desired, such as in cancer chemotherapy.

Potential as a Precursor in Abiotic and Synthetic Pathways

While evidence for its role as a direct precursor in biological de novo pyrimidine synthesis is lacking, this compound has been identified as a product in abiotic nucleotide synthesis experiments, specifically from the hydrolysis of hydrogen cyanide (HCN) polymers[2]. This suggests its potential as a precursor to canonical nucleobases under prebiotic conditions.

Furthermore, its structural similarity to orotic acid makes it a candidate for enzymatic conversion by orotate phosphoribosyltransferase (OPRT), the enzyme that converts orotate to orotidine 5'-monophosphate (OMP). However, studies have yet to demonstrate significant activity of OPRT with this compound as a substrate in biological systems. It is plausible that the amino group at the C5 position sterically hinders the binding of the substrate to the active site of the enzyme.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the enzymatic conversion rates of this compound in biological systems. However, data regarding its synthesis and inhibition of dihydroorotase can be summarized.

ParameterValueConditionsReference
Synthesis Yield ≥ 95%Catalytic hydrogenation of 5-nitroorotic acid[3]
Purity > 99%High-Pressure Liquid Chromatography[3]
Inhibition of Dexrazoxane Metabolism 5.3-fold reduction in ADR-925 AUCIn rats pretreated with this compound[1]

Table 1: Quantitative Data on this compound

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of 5-nitroorotic acid[3].

Materials:

  • 5-Nitroorotic acid

  • Potassium hydroxide

  • Ethanol or Methanol

  • Water

  • Palladium-based catalyst (e.g., Pd/C)

  • Hydrogen gas

  • Sulfuric acid (50%)

Procedure:

  • Prepare a solution of potassium hydroxide in an aqueous/ethanol or aqueous/methanol mixture (15-30% alcohol by volume).

  • Dissolve 5-nitroorotic acid in the alkaline hydroalcoholic solution in a hydrogenation reactor.

  • Add the palladium-based catalyst to the solution.

  • Pressurize the reactor with hydrogen gas to 2-4 MPa.

  • Heat the reaction mixture to 30-70 °C with agitation.

  • Monitor the reaction progress until the hydrogenation is complete (typically around 30 minutes).

  • Depressurize the reactor and filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate to a pH of 1 with 50% sulfuric acid to precipitate the this compound.

  • Filter the precipitate and wash with water.

  • Dry the product in an oven at 60 °C.

SynthesisWorkflow Start Start: 5-Nitroorotic Acid Dissolution Dissolve in Alkaline Hydroalcoholic Solution Start->Dissolution Catalyst Add Pd Catalyst Dissolution->Catalyst Hydrogenation Hydrogenate (2-4 MPa H2, 30-70°C) Catalyst->Hydrogenation Filtration1 Filter to Remove Catalyst Hydrogenation->Filtration1 Acidification Acidify to pH 1 Filtration1->Acidification Precipitation Precipitate this compound Acidification->Precipitation Filtration2 Filter and Wash Precipitation->Filtration2 Drying Dry at 60°C Filtration2->Drying End End: this compound Drying->End

Figure 2: Synthesis of this compound Workflow.
Assay for Dihydroorotase Inhibition

To investigate the inhibitory effect of this compound on dihydroorotase, a coupled enzyme assay can be employed. This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Purified dihydroorotase enzyme

  • Carbamoyl aspartate (substrate)

  • Dihydroorotate dehydrogenase (coupling enzyme)

  • NAD+ or other suitable electron acceptor for DHODH

  • This compound (inhibitor)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, carbamoyl aspartate, dihydroorotate dehydrogenase, and NAD+.

  • Prepare a range of concentrations of this compound.

  • Add the this compound solutions to the reaction mixtures and pre-incubate for a defined period.

  • Initiate the reaction by adding dihydroorotase.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by dihydroorotate dehydrogenase as it consumes the dihydroorotate produced by dihydroorotase.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value or perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).

DHO_Inhibition_Assay cluster_reaction Enzymatic Reactions CarbamoylAspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH NAD NAD+ NADH NADH NAD->NADH Spectrophotometer Monitor NADH (Absorbance at 340 nm) NADH->Spectrophotometer FiveAOA This compound FiveAOA->Inhibition

Figure 3: Dihydroorotase Inhibition Assay Workflow.

Conclusion and Future Directions

This compound presents a fascinating case of a molecule that, while structurally poised to be a precursor in a fundamental biosynthetic pathway, primarily functions as an inhibitor. Its ability to block de novo pyrimidine synthesis through the inhibition of dihydroorotase makes it a compound of interest for therapeutic applications targeting cell proliferation.

Future research should focus on several key areas:

  • Quantitative Inhibition Studies: Detailed kinetic studies are needed to fully characterize the inhibitory mechanism of this compound on dihydroorotase from various species, including the determination of Ki values.

  • In Vivo Efficacy: Preclinical studies are required to evaluate the in vivo efficacy and safety of this compound as an anti-proliferative agent.

  • Exploration of Alternative Pathways: While its role in canonical pyrimidine synthesis appears to be inhibitory, further investigation into its potential as a substrate for other enzymes or in synthetic biology applications is warranted. This could involve screening for novel enzymes that can utilize this compound or engineering existing enzymes to accept it as a substrate.

  • Metabolic Fate: Tracing studies using isotopically labeled this compound would provide definitive evidence of its metabolic fate in various cell types and organisms.

By addressing these research questions, a more complete understanding of the biological and therapeutic potential of this compound can be achieved, paving the way for its potential application in drug development and biotechnology.

References

Probing the Enzymatic Fate of 5-Aminoorotic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid, a derivative of the pyrimidine precursor orotic acid, presents a compelling subject for enzymatic investigation. While its structural similarity to orotic acid suggests a potential role as a substrate or modulator of enzymes within the de novo pyrimidine biosynthesis pathway, its precise enzymatic conversion remains an area of active inquiry. This technical guide provides a comprehensive overview of the candidate enzymes, detailed experimental protocols to investigate the enzymatic conversion of this compound, and a framework for interpreting potential outcomes.

The de novo pyrimidine biosynthesis pathway is a highly conserved metabolic route essential for the production of nucleotides required for DNA and RNA synthesis. Key enzymes in the latter stages of this pathway, which utilize orotic acid or its derivatives as substrates, are the primary focus of this guide. These include Dihydroorotase (DHOase), Dihydroorotate Dehydrogenase (DHODH), Orotate Phosphoribosyltransferase (OPRTase), and Orotidine 5'-Monophosphate Decarboxylase (OMPdecase).

Notably, this compound has been identified as an inhibitor of dihydroorotase, highlighting a direct interaction with at least one enzyme in this pathway.[1] This guide will therefore place a particular emphasis on methodologies to further explore this interaction and to determine if this compound can also serve as a substrate for DHOase or other enzymes in this critical metabolic cascade.

Candidate Enzymes for the Conversion of this compound

The investigation into the enzymatic conversion of this compound logically centers on the enzymes that process orotic acid and its structural analogs.

Dihydroorotase (DHOase)

Dihydroorotase (EC 3.5.2.3) catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate, the third step in de novo pyrimidine biosynthesis. While its primary role is in the forward reaction, the reverse reaction, the hydrolysis of the pyrimidine ring, is also well-documented. Given that this compound has been shown to inhibit DHOase, it is a prime candidate for further investigation as a potential substrate for a hydrolytic ring-opening reaction.[1]

Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate Dehydrogenase (EC 1.3.5.2) is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[2] This is the fourth and only redox step in the de novo pyrimidine biosynthesis pathway. The substrate specificity of DHODH for orotic acid analogs warrants investigation to determine if this compound can be recognized and converted.

Orotate Phosphoribosyltransferase (OPRTase)

Orotate Phosphoribosyltransferase (EC 2.4.2.10) is a key enzyme that catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).[3] In mammals, this activity is part of the bifunctional enzyme UMP synthase. Investigating whether this compound can act as a substrate for OPRTase is crucial to determine if it can enter the nucleotide synthesis pathway.

Orotidine 5'-Monophosphate Decarboxylase (OMPdecase)

Orotidine 5'-Monophosphate Decarboxylase (EC 4.1.1.23) catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), the decarboxylation of OMP. If this compound is converted to an OMP analog by OPRTase, the subsequent action of OMPdecase would be the next logical step to investigate.

Signaling Pathways and Experimental Workflows

To visualize the potential metabolic fate of this compound and the experimental approach to its study, the following diagrams are provided.

Pyrimidine_Biosynthesis_Pathway cluster_potential Potential Interaction with this compound Carbamoyl-Aspartate Carbamoyl-Aspartate Dihydroorotate Dihydroorotate Carbamoyl-Aspartate->Dihydroorotate Dihydroorotase (DHOase) Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase (DHODH) Orotidine-5'-Monophosphate\n(OMP) Orotidine-5'-Monophosphate (OMP) Orotate->Orotidine-5'-Monophosphate\n(OMP) Orotate Phosphoribosyltransferase (OPRTase) Uridine-5'-Monophosphate\n(UMP) Uridine-5'-Monophosphate (UMP) Orotidine-5'-Monophosphate\n(OMP)->Uridine-5'-Monophosphate\n(UMP) OMP Decarboxylase (OMPdecase) This compound This compound This compound->Dihydroorotate Inhibition This compound->Orotate Potential Substrate? This compound->Orotidine-5'-Monophosphate\n(OMP) Potential Substrate?

Potential interactions of this compound with the pyrimidine biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Source Enzyme Source (e.g., Recombinant E. coli, Tissue Homogenate) Purification Enzyme Purification (e.g., Affinity Chromatography, IEX) Source->Purification Characterization Enzyme Characterization (SDS-PAGE, Purity Assessment) Purification->Characterization AssaySetup Assay Setup (Buffer, this compound, Co-substrates) Characterization->AssaySetup Incubation Incubation (Time Course, Temperature Control) AssaySetup->Incubation Quenching Reaction Quenching Incubation->Quenching Detection Product Detection & Quantification (HPLC, LC-MS, Spectrophotometry) Quenching->Detection Kinetics Kinetic Parameter Determination (Km, Vmax, kcat, Ki) Detection->Kinetics

A general experimental workflow for investigating the enzymatic conversion of this compound.

Experimental Protocols

The following protocols are adapted from established methods for the candidate enzymes and can be modified to investigate the enzymatic conversion of this compound.

Enzyme Purification

a. Purification of Recombinant Dihydroorotate Dehydrogenase (DHODH)

  • Source: E. coli cells overexpressing a His-tagged DHODH construct.

  • Method:

    • Harvest bacterial cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse cells by sonication or French press and clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged DHODH with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Assess purity by SDS-PAGE and determine protein concentration (e.g., Bradford assay).

b. Purification of Orotate Phosphoribosyltransferase (OPRTase)

  • Source: Can be purified from various sources, including yeast and bacteria. Affinity chromatography is a common method.

  • Method:

    • Prepare a cell-free extract from the source organism.

    • Utilize affinity chromatography on columns with immobilized ligands such as Cibacron Blue 3G-A Sepharose or specific substrate analogs.

    • Elute the bound OPRTase with a salt gradient or a specific eluting agent (e.g., a high concentration of substrate or cofactor).

    • Further purify using ion-exchange or size-exclusion chromatography if necessary.

    • Monitor purification steps by activity assays and SDS-PAGE.

Enzymatic Activity Assays

a. Dihydroorotate Dehydrogenase (DHODH) Activity Assay (Spectrophotometric)

  • Principle: This assay measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate. This can be adapted to test this compound as a potential substrate.

  • Reagents:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100.

    • Substrate: Dihydroorotate or this compound solution.

    • Electron Acceptor: DCIP solution.

    • Enzyme: Purified DHODH.

  • Procedure:

    • In a cuvette, mix the assay buffer, DCIP, and the substrate (this compound).

    • Initiate the reaction by adding the purified DHODH enzyme.

    • Monitor the decrease in absorbance of DCIP at 600 nm over time.

    • Calculate the enzyme activity based on the molar extinction coefficient of DCIP.

b. Orotate Phosphoribosyltransferase (OPRTase) Activity Assay (Spectrophotometric)

  • Principle: This assay follows the consumption of the substrate (orotate or this compound) by monitoring the decrease in absorbance at a specific wavelength.

  • Reagents:

    • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂.

    • Substrates: Orotate or this compound, and 5-phosphoribosyl-1-pyrophosphate (PRPP).

    • Enzyme: Purified OPRTase.

  • Procedure:

    • Combine the reaction buffer and substrates in a quartz cuvette.

    • Start the reaction by adding the purified OPRTase.

    • Monitor the decrease in absorbance at approximately 295 nm (for orotate) or a wavelength determined to be optimal for this compound.

    • Determine the initial reaction velocity from the linear portion of the absorbance change over time.

c. Product Identification and Quantification (HPLC/LC-MS)

  • Principle: To confirm the conversion of this compound and identify the product(s), High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed.

  • Procedure:

    • Set up the enzymatic reaction as described above.

    • At various time points, quench a portion of the reaction mixture (e.g., by adding acid or a polar organic solvent).

    • Centrifuge to remove precipitated protein.

    • Inject the supernatant onto an appropriate HPLC or LC-MS system.

    • Use a suitable column (e.g., reverse-phase C18) and a mobile phase gradient to separate the substrate and potential products.

    • Monitor the elution profile using UV detection at an appropriate wavelength and/or mass spectrometry to identify and quantify the species based on their retention times and mass-to-charge ratios.

Quantitative Data

While no direct kinetic data for the enzymatic conversion of this compound is currently available in the public domain, the following table summarizes known kinetic parameters for the natural substrates of the candidate enzymes. These values serve as a benchmark for comparison when evaluating the potential conversion of this compound.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
DHODH Plasmodium falciparumL-dihydroorotate14.4 ± 5.90.25 ± 0.0231.7 x 104[4]
Coenzyme Q622.5 ± 6.40.36 ± 0.0571.6 x 104[4]
OPRTase Plasmodium falciparumPRPP9.3 ± 0.535343.8 x 108[5]
OMPdecase Saccharomyces cerevisiaeOMP-4-[6]
Methanothermobacter thermautotrophicusOMP-42.4 x 106[6]

Conclusion

The enzymatic conversion of this compound remains a compelling area for scientific exploration. Its known inhibitory effect on dihydroorotase provides a strong rationale for a detailed investigation of its interactions with enzymes of the de novo pyrimidine biosynthesis pathway. The experimental framework and protocols outlined in this technical guide offer a robust starting point for researchers to elucidate the potential metabolic fate of this intriguing molecule. By systematically applying these methodologies, the scientific community can uncover whether this compound acts as a substrate, an inhibitor, or both, thereby providing valuable insights for drug development and a deeper understanding of pyrimidine metabolism.

References

An In-Depth Technical Guide on 5-Aminoorotic Acid: Cellular Concentrations, Analytical Methodologies, and Metabolic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of knowledge regarding the physiological concentration of 5-aminoorotic acid in cells. A comprehensive review of existing scientific literature reveals a significant gap in quantitative data for the endogenous levels of this specific molecule. This compound is primarily recognized as a derivative of orotic acid, an intermediate in the de novo pyrimidine biosynthesis pathway. While its chemical properties and potential as a synthetic building block are documented, its natural occurrence and physiological concentrations within cells remain largely uncharacterized.

This document provides a detailed overview of the metabolic context of this compound by focusing on its parent compound, orotic acid. It includes available quantitative data on orotic acid levels in various biological matrices, detailed descriptions of analytical methodologies applicable for its measurement, and visual representations of the relevant metabolic pathway and analytical workflows. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by summarizing the available information and highlighting areas for future investigation into the physiological role of this compound.

Physiological Concentrations: A Data Scarcity for this compound

Despite extensive searches of scientific literature, there is a notable absence of published data on the physiological concentrations of this compound in various cell types or tissues. The compound is commercially available for research purposes and has been used as a ligand and an internal standard in analytical chemistry.[1] However, its endogenous presence and concentration in a physiological context are not well-established.

In contrast, the physiological concentrations of its parent compound, orotic acid, have been documented in various biological fluids. Orotic acid is a key intermediate in the biosynthesis of pyrimidines and its levels can be indicative of certain metabolic states and diseases.[2][3] For instance, elevated levels of orotic acid in urine and plasma are a hallmark of hereditary orotic aciduria, a rare genetic disorder affecting pyrimidine metabolism.[4]

Quantitative Data on Orotic Acid

To provide a relevant quantitative framework, the following table summarizes the reported concentrations of orotic acid in various biological samples. These values can serve as a reference point for the expected range of a related metabolite, although direct extrapolation to this compound is not possible.

Biological MatrixOrganism/ConditionConcentrationReference
Cow's MilkBovine0.618 ± 0.233 mmol/L[5]
Human UrineHealthy Individuals~1 µmol/mmol creatinine[4]
Human UrineOrotic AciduriaCan be in the order of millimoles per millimole of creatinine[4]
Sheep MilkOvine20-400 mg/mL[6]
Human MilkHuman< 2 mg/L[6]
Cow MilkBovine20-100 mg/mL[6]

Metabolic Context: The De Novo Pyrimidine Biosynthesis Pathway

Orotic acid is a central intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[7] The pathway begins with simple precursors like bicarbonate, aspartate, and glutamine, and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), from which other pyrimidines are derived. The synthesis of orotic acid itself is a critical part of this pathway.[2][3] Understanding this pathway is crucial for contextualizing the potential, though unconfirmed, origins of this compound.

Pyrimidine_Biosynthesis Bicarbonate Bicarbonate + Glutamine + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotic_Acid Orotic Acid Dihydroorotate->Orotic_Acid Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate (OMP) Orotic_Acid->OMP UMP Synthase (OPRT activity) UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UMP Synthase (ODC activity) Aspartate Aspartate Aspartate->Carbamoyl_Aspartate

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

Experimental Protocols for Analysis

While specific protocols for endogenous this compound are not available, the analytical methods developed for orotic acid can be adapted for its detection and quantification. The primary techniques employed are based on chromatography coupled with various detection methods.[8][9]

General Workflow for Metabolite Analysis

The following diagram illustrates a general workflow for the analysis of small molecules like orotic acid and its derivatives from biological samples.

Analytical_Workflow Sample Biological Sample (Cells, Tissue, Urine, Plasma) Extraction Metabolite Extraction (e.g., with organic solvents) Sample->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Chromatographic Separation (HPLC or UPLC) Supernatant->Analysis Detection Detection (UV, MS, MS/MS) Analysis->Detection Data Data Analysis and Quantification Detection->Data

Figure 2: General Workflow for Metabolite Analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of orotic acid.[8]

  • Principle: The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For orotic acid and its derivatives, reverse-phase chromatography is often employed.

  • Sample Preparation:

    • Cell Lysis: For intracellular analysis, cells are harvested and lysed, often using sonication or freeze-thaw cycles in a suitable buffer.

    • Protein Precipitation: Proteins are precipitated, typically with a cold organic solvent like acetonitrile or methanol, and removed by centrifugation.

    • Extraction: The supernatant containing the metabolites is collected and may be dried and reconstituted in the mobile phase.

  • Chromatographic Conditions (Example for Orotic Acid):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: An aqueous buffer (e.g., phosphate buffer) with a small percentage of an organic modifier like methanol or acetonitrile.

    • Detection: UV detection is frequently used, as the pyrimidine ring of orotic acid absorbs UV light, typically around 280 nm.[8]

  • Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.[2]

  • Principle: This method couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured. Tandem mass spectrometry (MS/MS) further fragments specific ions to provide structural information and enhance specificity.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for this class of molecules.

  • Detection: The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition for the analyte of interest.

  • Internal Standard: The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification, as it corrects for variations in sample preparation and instrument response. This compound itself has been used as an internal standard in the determination of orotic acid.

Chemical Properties of this compound

The chemical properties of this compound are well-documented.

PropertyValueReference
CAS Number 7164-43-4[1][10]
Molecular Formula C₅H₅N₃O₄[1][10]
Molecular Weight 171.11 g/mol [1][10]
Appearance White to amber powder/crystal[11]
Melting Point >300 °C
Synonyms 5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid; 5-Amino-6-carboxy-2,4-dihydroxypyrimidine[1]

Conclusion and Future Directions

The physiological concentration of this compound in cells remains an open question in the field of cellular metabolism. While robust analytical methods exist for the quantification of its parent compound, orotic acid, these have not been extensively applied to determine the endogenous levels of this compound. The lack of quantitative data suggests that this compound may not be a prominent endogenous metabolite under normal physiological conditions, or its role has yet to be elucidated.

For researchers and professionals in drug development, this represents a potential area for novel investigation. The development and application of sensitive analytical methods, such as LC-MS/MS, to screen for the presence of this compound in various cell lines and tissues could provide valuable insights into its potential physiological or pathological roles. Future studies could focus on:

  • Screening for Endogenous Presence: A targeted metabolomics approach to screen for this compound in different biological samples.

  • Investigating Biosynthetic Origin: If detected, studies to determine its biosynthetic pathway, possibly as a derivative of orotic acid or through an independent route.

  • Exploring Biological Activity: Cellular assays to determine if this compound has any signaling or metabolic effects.

This technical guide provides the foundational information on the metabolic context and analytical methodologies that will be essential for pursuing these future research directions.

References

5-Aminoorotic Acid Derivatives: A Comprehensive Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid, a derivative of orotic acid (a key intermediate in pyrimidine biosynthesis), has emerged as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of various this compound derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound and its Derivatives

The foundational molecule, this compound, can be synthesized via the catalytic hydrogenation of 5-nitroorotic acid. A common method involves using a palladium-based catalyst in an aqueous/alcoholic solution of potassium hydroxide.[1]

A general scheme for the synthesis of this compound derivatives, particularly amides, involves the reaction of 2,4-Dihydroxy-5-benzoylaminopyrimidine-6-carboxylic acid with thionyl chloride (SOCl2) to form an intermediate, which is then reacted with various aliphatic and aromatic amines.[2]

Synthesis_of_5_Aminoorotic_Acid_Derivatives 5-Nitroorotic Acid 5-Nitroorotic Acid This compound This compound 5-Nitroorotic Acid->this compound Catalytic Hydrogenation (e.g., Pd/C, H2) Derivative Synthesis Intermediate Derivative Synthesis Intermediate This compound->Derivative Synthesis Intermediate Acylation/Activation This compound Derivatives This compound Derivatives Derivative Synthesis Intermediate->this compound Derivatives Nucleophilic Substitution Aliphatic/Aromatic Amines Aliphatic/Aromatic Amines Aliphatic/Aromatic Amines->this compound Derivatives

Experimental Protocol: Synthesis of this compound

A process for the synthesis of this compound involves the catalytic hydrogenation of 5-nitroorotic acid in an alkaline liquid medium.[1]

  • Reaction Medium: An aqueous/ethanol or aqueous/methanol solution of potassium hydroxide, with the alcohol content between 15% and 30% by volume.

  • Catalyst: A palladium-based catalyst.

  • Hydrogen Pressure: Between 2 MPa and 4 MPa.

  • Temperature: Between 30°C and 70°C.

  • Procedure: The reaction is carried out in a hydrogenation reactor with an agitator. The hydrogenation duration is typically around half an hour, with yields reported to be greater than or equal to 95%.[1]

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Anticancer Activity of this compound Analogs and Related Pyrimidine Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
5-Fluorouracil (related pyrimidine analog)HL-60 (Leukemia)-[3]
5-Fluorouracil (related pyrimidine analog)BEL-7402 (Liver Cancer)-[3]
(R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoateBEL-7402 (Liver Cancer)More potent than 5-FU[3]
Proposed Mechanism of Action in Cancer

The anticancer activity of pyrimidine analogs often stems from their ability to interfere with nucleic acid synthesis. One of the proposed mechanisms for this compound derivatives is the inhibition of dihydroorotase, an enzyme crucial for the de novo synthesis of pyrimidines.[4][5] By inhibiting this enzyme, the derivatives can disrupt the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.

Anticancer_Mechanism cluster_pathway Pyrimidine Biosynthesis Pathway Carbamoyl Aspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate Orotate Orotate Pyrimidine Nucleotides Pyrimidine Nucleotides DNA/RNA Synthesis DNA/RNA Synthesis Tumor Growth Tumor Growth This compound Derivative This compound Derivative This compound Derivative->Dihydroorotate Inhibition

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Certain derivatives of this compound, particularly amides, have shown promising anti-inflammatory and analgesic properties.[2]

Proposed Mechanism of Action in Inflammation

The anti-inflammatory mechanism of these derivatives may involve the inhibition of enzymes or signaling pathways associated with the inflammatory response. While specific pathways for this compound derivatives are not yet fully elucidated, a common target for anti-inflammatory drugs is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in regulating the expression of pro-inflammatory genes.

Anti_Inflammatory_Mechanism cluster_pathway NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation IκBα Degradation IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Inflammation Inflammation This compound Derivative This compound Derivative This compound Derivative->IKK Activation Potential Inhibition

Antibacterial Activity

Derivatives of this compound, particularly those with a bromoacetamido substitution, have demonstrated antibacterial properties.[4] These compounds are being investigated as potential competitors of orotate for the enzyme dihydroorotase in bacteria.[4]

Table 2: Antibacterial Activity of this compound Derivatives (MIC values)

Derivative TypeTarget BacteriaMIC ValueReference
Bromacetamido substitutionEscherichia coliNot specified[4]
Bromacetamido substitutionStaphylococcus aureusNot specified[4]

Note: Specific MIC (Minimum Inhibitory Concentration) values are often determined by broth microdilution or agar dilution methods.

Experimental Protocol: Antibacterial Activity (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilutions: The this compound derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Enzyme Inhibition

Beyond dihydroorotase, this compound and its complexes have been shown to inhibit other enzymes, such as xanthine oxidase. Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic target for conditions like gout. Metal complexes of this compound with lanthanum(III) and gallium(III) have been shown to suppress superoxide radicals derived from the xanthine/xanthine oxidase system, likely through inhibition of the enzyme.[6]

Enzyme_Inhibition_Workflow Enzyme Solution Enzyme Solution Mix and Incubate Mix and Incubate Enzyme Solution->Mix and Incubate Substrate Solution Substrate Solution Substrate Solution->Mix and Incubate Inhibitor (5-AOA Derivative) Inhibitor (5-AOA Derivative) Inhibitor (5-AOA Derivative)->Mix and Incubate Measure Product Formation Measure Product Formation Mix and Incubate->Measure Product Formation Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Product Formation->Calculate % Inhibition and IC50

Conclusion

This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer, anti-inflammatory, and antibacterial agents warrants further investigation. This guide has summarized the current understanding of their synthesis and biological evaluation, providing a foundation for future research and development in this area. The detailed protocols and mechanistic insights aim to facilitate the work of researchers dedicated to exploring the therapeutic potential of these versatile molecules. Further studies are needed to elucidate the precise mechanisms of action and to optimize the structure of these derivatives for enhanced potency and selectivity.

References

Structural Analysis of 5-Aminoorotic Acid and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid, a derivative of orotic acid (vitamin B13), is a heterocyclic compound that serves as a precursor in the biosynthesis of pyrimidine nucleotides. Its structure and properties, along with those of its analogs, are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including anti-inflammatory and antibacterial effects. This technical guide provides a detailed structural analysis of this compound and its parent compound, orotic acid, summarizing key quantitative data and outlining the experimental methodologies used for their characterization.

Core Structural Features

The fundamental structure of this compound consists of a dihydroxypyrimidine ring with a carboxylic acid group at position 6 and an amino group at position 5. This arrangement of functional groups allows for diverse chemical interactions and is central to its biological activity. The presence of the amino group distinguishes it from orotic acid and significantly influences its electronic properties and potential as a ligand for metal complexes.

Table 1: Crystal Structure Data of Ammonium 5-Aminoorotate Monohydrate
ParameterValue
FormulaC₅H₁₀N₄O₅
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.1324(4)
b (Å)15.0481(8)
c (Å)15.285(1)
V (ų)1640.5
Z8

Data obtained from the crystallographic study of ammonium 5-aminoorotate monohydrate.

Comparative Structural Analysis

Table 2: Selected Spectroscopic Data for this compound
Spectroscopic DataValue
¹³C NMR Chemical shifts indicative of the pyrimidine ring and carboxyl group.
Mass Spectrometry Molecular Weight: 171.11 g/mol

Experimental Protocols

The structural elucidation and analysis of this compound and its analogs rely on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Methodology:

  • Crystal Growth: Suitable single crystals of the target compound are grown from a supersaturated solution by methods such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

Methodology:

  • Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the molecular structure and connectivity of atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Methodology:

  • Ionization: The sample is introduced into the mass spectrometer and ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Biological Context and Signaling Pathways

Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, a fundamental metabolic pathway essential for DNA and RNA synthesis. While specific signaling pathways directly involving this compound are not extensively characterized, its structural similarity to orotic acid suggests potential interactions with enzymes in this pathway. The antibacterial activity of some this compound derivatives has been attributed to the inhibition of dihydroorotase, a key enzyme in pyrimidine biosynthesis.

Pyrimidine_Biosynthesis cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS

De novo pyrimidine biosynthesis pathway.

The diagram above illustrates the key steps in the de novo pyrimidine biosynthesis pathway, highlighting the conversion of precursors into uridine monophosphate (UMP), with orotic acid as a central intermediate.

Experimental Workflow for Structural Analysis

The logical flow for a comprehensive structural analysis of a novel this compound analog is depicted below. This workflow integrates chemical synthesis with key analytical techniques to fully characterize the compound.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological_Assay Biological_Assay Purification->Biological_Assay NMR NMR Characterization->NMR MS MS Characterization->MS X-ray_Crystallography X-ray_Crystallography Characterization->X-ray_Crystallography Data_Analysis Data_Analysis NMR->Data_Analysis MS->Data_Analysis X-ray_Crystallography->Data_Analysis Biological_Assay->Data_Analysis

Workflow for structural analysis.

Conclusion

The structural analysis of this compound and its analogs is crucial for understanding their chemical properties and biological activities. This guide has provided a summary of the available structural data, outlined the key experimental methodologies, and placed the compounds within a relevant biological context. Further research, particularly the acquisition of high-quality single-crystal X-ray diffraction data for this compound and a wider range of its analogs, will be instrumental in advancing the development of new therapeutic agents based on this promising scaffold.

5-Aminoorotic Acid: A Technical Guide to its Function as a Modulator of Microbial Pyrimidine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid is a synthetic derivative of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidines. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA and are vital for cell growth and proliferation. In the realm of microbial metabolism, the pyrimidine biosynthesis pathway presents a promising target for the development of antimicrobial agents. Unlike their mammalian hosts, many microbes, particularly certain parasites, are heavily reliant on this de novo pathway, making its inhibition a selective strategy for antimicrobial therapy.

This technical guide delineates the function of this compound as a modulator of microbial metabolism, focusing on its role as a competitive inhibitor of key enzymes within the pyrimidine biosynthesis pathway. We will explore its mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for its study, and visualize the relevant metabolic pathways and experimental workflows.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The primary mechanism of action for this compound in microbial systems is the competitive inhibition of enzymes in the de novo pyrimidine biosynthesis pathway. Due to its structural similarity to the natural substrate, orotic acid, this compound can bind to the active sites of enzymes that process orotate and its precursors, thereby blocking the normal metabolic flux. The key enzymes targeted are Dihydroorotase (DHOase) and Dihydroorotate Dehydrogenase (DHODH).

  • Dihydroorotase (DHOase): This enzyme catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate.

  • Dihydroorotate Dehydrogenase (DHODH): This flavin-dependent mitochondrial enzyme catalyzes the oxidation of dihydroorotate to orotate, the fourth and only redox step in the pathway.

By inhibiting these enzymes, this compound leads to a depletion of the intracellular pool of pyrimidines, which in turn halts DNA and RNA synthesis, leading to cytostasis and, ultimately, cell death.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified against enzymes from the malaria parasite Plasmodium, which serves as a model for a microbe highly dependent on de novo pyrimidine synthesis. The following tables summarize the available quantitative data.[1]

Table 1: Enzyme Inhibition Data for this compound [1]

Enzyme TargetOrganismInhibitorInhibition TypeK_i Value (μM)
DihydroorotasePlasmodium bergheiThis compoundCompetitive142

Table 2: In Vitro Growth Inhibition Data for this compound [1]

OrganismInhibitorAssay TypeIC_50 Value (μM)
Plasmodium falciparumThis compoundIn vitro growth1

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the function of this compound in microbial metabolism.

Protocol 1: Microbial Growth Inhibition Assay

This protocol determines the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of this compound against a specific microbial strain.

1. Materials:

  • Microbial strain of interest
  • Appropriate liquid growth medium (e.g., Luria-Bertani broth for bacteria)
  • This compound stock solution (e.g., 10 mM in DMSO or sterile water)
  • Sterile 96-well microtiter plates
  • Microplate reader capable of measuring optical density (OD) at 600 nm
  • Incubator

2. Procedure:

  • Prepare a fresh overnight culture of the microbial strain.
  • Dilute the overnight culture in fresh medium to achieve a starting OD600 of approximately 0.05.
  • In a 96-well plate, prepare a serial dilution of the this compound stock solution in the growth medium. Typically, a 2-fold dilution series across 10 wells is performed, with final concentrations ranging from, for example, 100 µM to 0.195 µM.
  • Include a positive control well (microbes in medium with no inhibitor) and a negative control well (medium only).
  • Add 100 µL of the diluted microbial culture to each well containing 100 µL of the serially diluted this compound, resulting in a final volume of 200 µL.
  • Incubate the plate at the optimal growth temperature for the microbe (e.g., 37°C for E. coli) for 18-24 hours.
  • Measure the OD600 of each well using a microplate reader.
  • The MIC is the lowest concentration of this compound that results in no visible growth.
  • To determine the IC50, plot the percentage of growth inhibition (relative to the positive control) against the log of the inhibitor concentration and fit the data to a dose-response curve.

Protocol 2: Dihydroorotase (DHOase) Enzyme Assay

This protocol measures the inhibitory effect of this compound on DHOase activity. This example is based on a colorimetric assay.

1. Materials:

  • Purified microbial DHOase
  • N-carbamoyl-L-aspartate (substrate)
  • This compound (inhibitor)
  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
  • Colorimetric reagent (e.g., p-dimethylaminobenzaldehyde, which reacts with the product dihydroorotate)
  • Spectrophotometer

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer and varying concentrations of this compound.
  • Add a fixed amount of purified DHOase to the reaction mixture and pre-incubate for 5-10 minutes at the optimal temperature for the enzyme.
  • Initiate the reaction by adding a known concentration of the substrate, N-carbamoyl-L-aspartate.
  • Allow the reaction to proceed for a set amount of time (e.g., 15 minutes).
  • Stop the reaction by adding the colorimetric reagent.
  • Measure the absorbance at the appropriate wavelength to quantify the amount of product formed.
  • Perform control reactions with no inhibitor and no enzyme.
  • Calculate the initial reaction velocities at each inhibitor concentration.
  • To determine the inhibition kinetics, plot the reaction velocities against substrate concentration in the presence of different inhibitor concentrations (Lineweaver-Burk or Michaelis-Menten plots). The Ki value can be derived from these plots.

Protocol 3: Quantification of Intracellular Pyrimidine Nucleotides

This protocol uses High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to measure the effect of this compound on the intracellular pool of pyrimidine nucleotides.

1. Materials:

  • Microbial culture treated with and without this compound
  • Quenching solution (e.g., 60% methanol at -40°C)
  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)
  • HPLC-MS/MS system with a suitable column (e.g., reversed-phase C18)
  • Standards for pyrimidine nucleotides (UMP, UDP, UTP, CTP, etc.)

2. Procedure:

  • Grow microbial cultures to mid-log phase and treat with a specific concentration of this compound (e.g., the IC50 value) for a defined period.
  • Rapidly quench the metabolism by adding the cold quenching solution.
  • Harvest the cells by centrifugation at a low temperature.
  • Extract the intracellular metabolites by adding the extraction solvent and lysing the cells (e.g., by bead beating or sonication).
  • Clarify the lysate by centrifugation to remove cell debris.
  • Analyze the supernatant containing the metabolites by HPLC-MS/MS.
  • Develop a quantitative method using the nucleotide standards to determine the concentrations of pyrimidine nucleotides in the treated and untreated samples.
  • A significant decrease in the levels of UMP, UDP, UTP, and CTP in the treated samples would confirm the inhibitory effect of this compound on the pyrimidine biosynthesis pathway.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathway and experimental workflows discussed in this guide.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibitor Inhibitor Action Carbamoyl_Phosphate Carbamoyl Phosphate N_Carbamoyl_Aspartate N-Carbamoyl-Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase (DHOase) Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase (DHODH) OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP Nucleotides UDP, UTP, CTP -> RNA/DNA UMP->Nucleotides Inhibitor This compound Inhibitor->Dihydroorotate Competitive Inhibition Inhibitor->Orotate Competitive Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis cluster_logic Logical Flow Enzyme_Assay Protocol 2: Dihydroorotase/DHODH Enzyme Assay Determine_Ki Determine Ki and Inhibition Type Enzyme_Assay->Determine_Ki Conclusion Conclusion: This compound is a competitive inhibitor of pyrimidine biosynthesis Determine_Ki->Conclusion Growth_Assay Protocol 1: Microbial Growth Inhibition Assay Determine_IC50 Determine IC50/MIC Growth_Assay->Determine_IC50 Determine_IC50->Enzyme_Assay Metabolomics Protocol 3: Quantify Intracellular Nucleotides (HPLC-MS/MS) Determine_IC50->Metabolomics Confirm_MoA Confirm Mechanism of Action Metabolomics->Confirm_MoA Confirm_MoA->Conclusion Start Hypothesis: This compound Inhibits Microbial Growth Start->Growth_Assay

References

The Metabolic Fate of 5-Aminoorotic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoorotic acid, a derivative of the pyrimidine precursor orotic acid, is a compound of interest in various research contexts. However, a comprehensive understanding of its metabolic fate remains largely uncharted territory. This technical guide synthesizes the available, albeit limited, information and provides a predictive framework for its absorption, distribution, metabolism, and excretion (ADME). Drawing parallels with the well-documented metabolism of orotic acid and other pyrimidine analogs, this document outlines potential biotransformation pathways and details established experimental protocols for their investigation. This guide is intended to serve as a foundational resource for researchers embarking on studies involving this compound, facilitating experimental design and data interpretation in the fields of pharmacology, toxicology, and drug development.

Introduction

This compound is a synthetic derivative of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. While orotic acid's metabolic pathways are well-established, the metabolic journey of this compound within a biological system has not been extensively studied. Understanding the ADME properties of this compound is crucial for interpreting its biological activity, assessing its potential toxicity, and exploring its therapeutic applications. This guide aims to bridge the current knowledge gap by proposing a hypothetical metabolic framework and providing detailed methodologies for its experimental validation.

Predicted Metabolic Pathways

Direct evidence for the metabolic fate of this compound is scarce. However, based on its structural similarity to orotic acid and general principles of xenobiotic metabolism, a putative metabolic pathway can be proposed. The primary routes of metabolism are likely to involve enzymes of the pyrimidine synthesis and catabolism pathways, as well as Phase I and Phase II biotransformation reactions.

A key enzyme in the metabolism of orotic acid is dihydroorotase. Interestingly, this compound has been identified as an inhibitor of this enzyme, which suggests a direct interaction. This inhibition could influence the metabolism of other substances, as seen in the case of the cardioprotective drug dexrazoxane.[1]

Anabolic Pathway

It is plausible that this compound could be recognized by the enzymes of the pyrimidine biosynthetic pathway. The key enzyme, UMP synthase, converts orotic acid to uridine monophosphate (UMP). The presence of the amino group at the 5-position may, however, hinder this conversion or lead to the formation of an amino-UMP analog.

Catabolic and Excretory Pathways

If not utilized in anabolic pathways, this compound would likely undergo catabolism and excretion. The pyrimidine degradation pathway involves reduction of the pyrimidine ring followed by ring opening. Alternatively, the compound might be directly excreted in the urine, either unchanged or as a conjugate.

The following diagram illustrates the hypothetical metabolic pathway of this compound.

Metabolic_Fate_of_5_Aminoorotic_Acid cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_anabolism Anabolic Pathway cluster_catabolism Catabolic Pathway cluster_phaseII Phase II Conjugation cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Ingestion Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Tissues Tissues Systemic Circulation->Tissues Distribution A5OA This compound Systemic Circulation->A5OA Feces Feces Systemic Circulation->Feces Biliary Excretion (minor) Amino-UMP 5-Amino-UMP (Hypothetical) A5OA->Amino-UMP UMP Synthase? Reduced Metabolites Reduced Metabolites A5OA->Reduced Metabolites Dihydropyrimidine Dehydrogenase? Glucuronide Conjugate Glucuronide Conjugate A5OA->Glucuronide Conjugate Sulfate Conjugate Sulfate Conjugate A5OA->Sulfate Conjugate Urine Urine A5OA->Urine Unchanged Ring-Opened Products Ring-Opened Products Reduced Metabolites->Ring-Opened Products Dihydropyrimidinase? Ring-Opened Products->Urine Glucuronide Conjugate->Urine Sulfate Conjugate->Urine

Caption: Proposed metabolic pathways of this compound.

Data Presentation

Currently, there is a lack of quantitative data on the ADME of this compound in the public domain. The following tables are provided as templates for organizing experimental data as it becomes available.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueUnits
Bioavailability (F)%
Maximum Concentration (Cmax)ng/mL
Time to Maximum Concentration (Tmax)h
Area Under the Curve (AUC)ng*h/mL
Elimination Half-life (t1/2)h
Volume of Distribution (Vd)L/kg
Clearance (CL)L/h/kg

Table 2: Tissue Distribution of this compound

TissueConcentration (ng/g)
Liver
Kidney
Spleen
Heart
Lung
Brain
Plasma

Table 3: In Vitro Metabolic Stability of this compound

SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes
Rat Liver Microsomes
Human Hepatocytes
Rat Hepatocytes

Experimental Protocols

To elucidate the metabolic fate of this compound, a series of in vitro and in vivo experiments are required. The following are detailed protocols for key experiments.

In Vitro Metabolic Stability Using Liver Microsomes

Objective: To determine the rate of metabolism of this compound in liver microsomes.

Materials:

  • Cryopreserved liver microsomes (human, rat, mouse)

  • This compound

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Thaw liver microsomes on ice.

  • Prepare a reaction mixture containing phosphate buffer and liver microsomes.

  • Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).

  • Incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

In_Vitro_Metabolic_Stability_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Microsomes Incubate Microsomes Prepare Reagents->Incubate Microsomes Initiate Reaction Initiate Reaction Incubate Microsomes->Initiate Reaction Time-point Sampling Time-point Sampling Initiate Reaction->Time-point Sampling Quench Reaction Quench Reaction Time-point Sampling->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End In_Vivo_PK_Study_Workflow Start Start Animal Acclimation & Fasting Animal Acclimation & Fasting Start->Animal Acclimation & Fasting Dosing (IV & PO) Dosing (IV & PO) Animal Acclimation & Fasting->Dosing (IV & PO) Blood Sampling (Time course) Blood Sampling (Time course) Dosing (IV & PO)->Blood Sampling (Time course) Plasma Preparation Plasma Preparation Blood Sampling (Time course)->Plasma Preparation Sample Extraction Sample Extraction Plasma Preparation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation End End PK Parameter Calculation->End

References

Methodological & Application

Application Notes: Synthesis of 5-Aminoorotic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminoorotic acid is a pyrimidine derivative of significant interest in biochemical and pharmaceutical research. It serves as a crucial intermediate in the synthesis of various biologically active molecules and is utilized in studies related to nucleotide metabolism and genetic research.[1] Its applications extend to the development of pharmaceuticals, particularly those targeting metabolic functions.[1] The following protocol details a high-yield synthesis of this compound via the catalytic hydrogenation of 5-nitroorotic acid, a method well-suited for laboratory-scale production for research purposes.[2]

Principle of the Method

The synthesis is achieved by the reduction of the nitro group of 5-nitroorotic acid to an amine group using hydrogen gas in the presence of a palladium-based catalyst. The reaction is carried out in an alkaline hydroalcoholic solution under elevated pressure and temperature to ensure a high conversion rate and yield in a short reaction time.[2]

Experimental Protocol

Materials and Reagents

  • 5-Nitroorotic acid

  • Potassium hydroxide (KOH)

  • Ethanol (or Methanol)

  • Deionized water

  • Palladium catalyst (e.g., Palladium on carbon, Pd/C)

  • Hydrogen gas (H₂)

  • Sulfuric acid (H₂SO₄), 50% solution

  • Hydrogenation reactor equipped with an agitator and temperature/pressure controls

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH indicator strips

  • Drying oven

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation reactor is properly sealed and operated in a well-ventilated area, away from ignition sources.

  • Palladium Catalyst: Palladium on carbon can be pyrophoric, especially after use when it has absorbed hydrogen. It may ignite spontaneously upon exposure to air. The used catalyst should be kept wet during filtration and handling.

  • Potassium Hydroxide and Sulfuric Acid: Both are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Reactor: All operations involving the high-pressure reactor should be performed by trained personnel, following the manufacturer's safety guidelines.

Procedure

  • Preparation of the Reaction Mixture:

    • In a hydrogenation reactor, prepare a hydroalcoholic solution of potassium hydroxide. The solvent should consist of 15-30% ethanol (or methanol) in water by volume.[2]

    • Dissolve 5-nitroorotic acid (or its alkaline salt) in the alkaline hydroalcoholic solution.[2]

  • Catalytic Hydrogenation:

    • Add the palladium-based catalyst to the reaction mixture.

    • Seal the hydrogenation reactor and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

    • Pressurize the reactor with hydrogen to a pressure between 2 and 4 MPa (20 to 40 bar).[2]

    • Heat the reaction mixture to a temperature between 30°C and 70°C while agitating.[2]

    • Maintain these conditions for approximately 30 minutes. The reaction progress can be monitored by the cessation of hydrogen uptake.[2]

  • Product Isolation and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.

    • Filter the reaction mixture to remove the palladium catalyst. Caution: Keep the filtered catalyst wet to prevent ignition.

    • Transfer the filtrate to a separate vessel.

    • Acidify the filtrate to a pH of 1 using a 50% sulfuric acid solution. This will cause the this compound to precipitate out of the solution.[2]

    • Collect the precipitated product by filtration.

    • Wash the collected solid with water to remove any remaining impurities.

    • Dry the purified this compound in an oven at 60°C. The final product should be an ivory-white solid.[2]

  • Characterization:

    • The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. High-performance liquid chromatography (HPLC) can be used to determine purity, which is expected to be greater than 99%.[2] Spectrometric methods can be used for structural confirmation.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound [2]

ParameterValue
Starting Material5-Nitroorotic acid
CatalystPalladium-based (e.g., Pd/C)
SolventAqueous Ethanol or Methanol
Alcohol Concentration15 - 30% (v/v)
BasePotassium Hydroxide (KOH)
Hydrogen Pressure2 - 4 MPa (20 - 40 bar)
Temperature30 - 70 °C
Reaction Time~ 30 minutes
Yield≥ 95%
Product Purity (by HPLC)> 99%

Table 2: Comparison with Other Hydrogenation Methods [2]

CatalystPressureTemperatureReaction TimeYield
Raney Nickel, Pt/C, Rh/C, or PtO₂0.1 - 0.5 MPa (1 - 5 bar)40 - 45 °C6 - 10 hours90 - 92%
Palladium-based (Invention)2 - 4 MPa (20 - 40 bar)30 - 70 °C~ 0.5 hours≥ 95%

Visualizations

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation A Prepare KOH in 15-30% aq. Ethanol B Dissolve 5-Nitroorotic Acid A->B C Add Palladium Catalyst B->C D Seal & Purge Reactor C->D E Pressurize with H₂ (2-4 MPa) D->E F Heat (30-70°C) & Agitate E->F G React for ~30 min F->G H Cool & Depressurize G->H I Filter Catalyst (Keep Wet) H->I J Acidify Filtrate to pH 1 (H₂SO₄) I->J K Precipitate this compound J->K L Filter & Wash Product K->L M Dry Product (60°C) L->M N N M->N Final Product: >99% Purity

Caption: Experimental workflow for the synthesis of this compound.

Biological_Context cluster_pathway Pyrimidine Biosynthesis Context cluster_research Research Applications OroticAcid Orotic Acid Pyrimidine Pyrimidine Nucleotides (e.g., UMP) OroticAcid->Pyrimidine de novo pathway A5AA This compound (Synthesized) OroticAcid->A5AA Structural Analog Derivatives Pharmaceutical Derivatives A5AA->Derivatives Precursor Metabolism Nucleotide Metabolism Studies A5AA->Metabolism Investigational Tool

References

Application Notes and Protocols for the Quantification of Orotic Acid using an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1] The quantification of orotic acid in biological matrices, such as urine and plasma, is a vital diagnostic tool for monitoring certain inherited metabolic disorders.[1] Elevated levels of orotic acid are characteristic of urea cycle defects, including Ornithine Transcarbamoylase (OTC) deficiency, and hereditary orotic aciduria, which results from a deficiency in the enzyme uridine monophosphate (UMP) synthase.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the accurate and sensitive quantification of orotic acid due to its high specificity and speed.[2]

This document provides a comprehensive guide to the quantification of orotic acid in biological samples using LC-MS/MS with a focus on the use of an appropriate internal standard. While stable isotope-labeled internal standards are the gold standard, this note also discusses the potential application of 5-aminoorotic acid as an alternative.

Metabolic Pathway of Orotic Acid

In the de novo pyrimidine synthesis pathway, orotic acid is synthesized from dihydroorotate. It is then converted to orotidine-5'-monophosphate by the enzyme UMP synthase. In disorders like hereditary orotic aciduria, a deficiency in UMP synthase leads to the accumulation of orotic acid.[1] In urea cycle disorders, an accumulation of carbamoyl phosphate is diverted to the pyrimidine pathway, also resulting in increased orotic acid production.[1]

pyrimidine_biosynthesis cluster_urea_cycle Urea Cycle cluster_pyrimidine_synthesis Pyrimidine Synthesis cluster_disorders Associated Disorders Carbamoyl Phosphate Carbamoyl Phosphate OTC OTC Carbamoyl Phosphate->OTC Carbamoyl Phosphate_p Carbamoyl Phosphate->Carbamoyl Phosphate_p Ornithine Ornithine Ornithine->OTC Citrulline Citrulline OTC->Citrulline OTC_Deficiency OTC Deficiency (Urea Cycle Disorder) OTC->OTC_Deficiency Deficiency Aspartate Aspartate Orotic Acid Orotic Acid Aspartate->Orotic Acid Multiple Steps UMPS UMP Synthase Orotic Acid->UMPS Orotidine-5'-monophosphate Orotidine-5'-monophosphate UMP Uridine Monophosphate (UMP) Orotidine-5'-monophosphate->UMP UMPS->Orotidine-5'-monophosphate Hereditary_Orotic_Aciduria Hereditary Orotic Aciduria (UMPS Deficiency) UMPS->Hereditary_Orotic_Aciduria Deficiency Carbamoyl Phosphate_p->Aspartate Diverted in OTC Deficiency experimental_workflow Sample_Collection Sample Collection (Urine, Plasma, DBS) Sample_Preparation Sample Preparation (Dilution, Protein Precipitation) Sample_Collection->Sample_Preparation IS_Spiking Internal Standard Spiking Sample_Preparation->IS_Spiking LC_Separation Liquid Chromatography (Reversed-Phase C18) IS_Spiking->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Acquisition & Analysis (Calibration Curve) MS_Detection->Data_Analysis Quantification Quantification of Orotic Acid (e.g., mmol/mol creatinine) Data_Analysis->Quantification

References

Application Notes & Protocols: 5-Aminoorotic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Aminoorotic acid (H₂aoa), a derivative of the pyrimidine precursor orotic acid, has emerged as a highly versatile ligand in coordination chemistry. Its multiple coordination sites, including the carboxylate group, pyrimidine ring nitrogens, and the amino group, allow it to form stable complexes with a wide range of metal ions. This versatility has garnered significant interest in the development of novel metal-based therapeutic agents. The coordination of this compound to metal centers can modulate the biological activity of both the ligand and the metal, leading to synergistic effects and novel mechanisms of action. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based metal complexes for potential applications in drug development, with a focus on their anticancer and antimicrobial properties.

Synthesis and Characterization of Metal Complexes

This compound can coordinate to metal ions in various modes, acting as a bidentate or bridging ligand. The synthesis of its metal complexes is typically achieved through the reaction of a metal salt with this compound in an aqueous or mixed aqueous-organic solvent system. The pH of the reaction medium plays a crucial role in the deprotonation of the ligand and, consequently, the coordination mode.

Experimental Protocol 1: Synthesis of a Gallium(III)-5-Aminoorotate Complex

This protocol describes the synthesis of a Gallium(III) complex with this compound, adapted from the procedure described by Nikolova et al.[1].

Materials:

  • This compound (C₅H₅N₃O₄)

  • Gallium(III) nitrate hexahydrate (Ga(NO₃)₃·6H₂O)

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • Electromagnetic stirrer

  • pH meter

  • Filtration apparatus

  • Desiccator

Procedure:

  • Prepare separate aqueous solutions of this compound and Gallium(III) nitrate.

  • In a reaction vessel, combine the Gallium(III) nitrate solution with the this compound solution in a 1:3 metal-to-ligand molar ratio.

  • Stir the resulting mixture at room temperature for one hour using an electromagnetic stirrer.

  • A precipitate of the Gallium(III)-5-aminoorotate complex will form.

  • Filter the precipitate using a standard filtration apparatus.

  • Wash the collected precipitate with deionized water to remove any unreacted starting materials.

  • Dry the final product in a desiccator to a constant weight. The resulting complex is expected to have the empirical formula Ga(C₅H₄N₃O₄)₃·3H₂O and will be highly soluble in DMSO.

General Workflow for Synthesis

SynthesisWorkflow General Workflow for Synthesis of this compound Metal Complexes start Start dissolve_ligand Dissolve this compound in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix Mix Ligand and Metal Salt Solutions (e.g., 3:1 molar ratio) dissolve_ligand->mix dissolve_metal->mix stir Stir at Room Temperature (e.g., for 1 hour) mix->stir precipitate Precipitate Formation stir->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Deionized Water filter->wash dry Dry in Desiccator wash->dry characterize Characterize the Complex (FT-IR, NMR, etc.) dry->characterize end End characterize->end

Caption: General workflow for the synthesis of this compound metal complexes.

Characterization Data

The coordination of this compound to metal ions can be confirmed by various spectroscopic techniques. The table below summarizes typical characterization data for Lanthanum(III) and Gallium(III) complexes.

Technique This compound (Ligand) La(III) Complex Ga(III) Complex Interpretation of Changes
FT-IR (cm⁻¹) ~1691 (C=O stretching)~1718 and ~1684~1717 and ~1691Shift in carbonyl stretching bands indicates coordination of the carboxylate group.[1]
~1604 (NH₂ scissoring)AbsentAbsentDisappearance of the NH₂ scissoring band suggests involvement of the amino group in coordination. [4.
Raman (cm⁻¹) ~1612 (C5-C6 stretching, NH₂ scissoring)~1623~1628Shifts in these bands further confirm the interaction between the metal and the ligand.[1]
¹H NMR (DMSO-d₆, δ ppm) Resonances for NH protonsShifted resonancesShifted resonancesChanges in the chemical shifts of the NH protons indicate their involvement in complex formation.[1]

Applications in Drug Development

Anticancer Activity

Metal complexes of this compound, particularly those with Lanthanum(III) and Gallium(III), have shown promise as anticancer agents. Their mechanism of action is believed to involve the inhibition of xanthine oxidase (XO), an enzyme that plays a role in purine metabolism and the production of reactive oxygen species (ROS) like superoxide radicals.[1][2] By inhibiting XO, these complexes can suppress the generation of superoxide, which is implicated in cancer progression.[1]

Proposed Mechanism of Action: Xanthine Oxidase Inhibition

XO_Inhibition Proposed Anticancer Mechanism of this compound Metal Complexes cluster_pathway Xanthine Oxidase Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase (XO) Superoxide Superoxide (O₂⁻) XO->Superoxide produces O2 O₂ CancerProgression Cancer Progression Superoxide->CancerProgression promotes Complex 5-AOA Metal Complex (e.g., Ga(III), La(III)) Inhibition Inhibition Complex->Inhibition Inhibition->XO inhibits

Caption: Inhibition of xanthine oxidase by this compound metal complexes.

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[3][4]

Materials:

  • Cancer cell line (e.g., K-562, DOHH-2)[5]

  • Complete cell culture medium

  • 96-well plates

  • This compound metal complex stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Isopropanol

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complex in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of isopropanol to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand, a phenomenon attributed to chelation. Chelation can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. While specific studies on the antimicrobial properties of this compound metal complexes are limited, the general approach to evaluating such activity is well-established.[6]

Experimental Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • This compound metal complex stock solution (in DMSO)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Plates: Add 50 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilutions: Add 50 µL of the stock solution of the metal complex to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Summary of Potential Biological Activities
Activity Target Proposed Mechanism Key Data
Anticancer Cancer CellsInhibition of Xanthine Oxidase, Suppression of Superoxide Radicals[1]IC₅₀ values
Antimicrobial Bacteria, FungiIncreased lipophilicity upon chelation, disruption of cell membrane/DNA[6]MIC values

Disclaimer: The protocols provided are intended for research purposes only and should be performed by trained personnel in a suitable laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and biological materials. performed by trained personnel in a suitable laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Application Notes and Protocols for Enzymatic Assays Utilizing 5-Aminoorotic Acid as a Novel Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid is a derivative of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. While orotic acid's role as a substrate for Orotate Phosphoribosyltransferase (OPRT) is well-established, the potential for this compound to act as a substrate for this or other enzymes remains an area of active investigation. The structural similarity between this compound and orotic acid suggests that it may be recognized and metabolized by OPRT, which is a key enzyme in the Uridine Monophosphate Synthase (UMPS) bifunctional complex.[1][2] The ability of OPRT to process other orotate analogs, such as 5-azaorotate, further supports this hypothesis.

These application notes provide a theoretical framework and detailed protocols for developing enzymatic assays using this compound as a potential substrate. The primary focus is on the hypothetical interaction with Orotate Phosphoribosyltransferase (OPRT), the enzyme responsible for converting orotate to orotidine-5'-monophosphate (OMP).[1] The successful development of such assays could open new avenues for screening novel therapeutic agents targeting nucleotide metabolism, a critical pathway in cancer and infectious diseases.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. OPRT, as part of the UMP synthase complex, catalyzes a critical step in this pathway. The diagram below illustrates the central role of this pathway and the hypothetical position of this compound metabolism.

Pyrimidine_Biosynthesis cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Hypothetical Pathway Carbamoyl phosphate Carbamoyl phosphate Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRT UMP UMP OMP->UMP ODCase UTP_CTP UTP, CTP UMP->UTP_CTP Kinases RNA_DNA RNA/DNA Synthesis UTP_CTP->RNA_DNA Polymerases This compound This compound 5-Amino-OMP 5-Aminoorotidine Monophosphate This compound->5-Amino-OMP OPRT (Hypothesized) PRPP PRPP PRPP->OMP PRPP->5-Amino-OMP Spectrophotometric_Workflow Prepare Reagents Prepare Reagents Prepare Enzyme Dilution Prepare Enzyme Dilution Prepare Reagents->Prepare Enzyme Dilution Set up Assay Plate Set up Assay Plate Prepare Enzyme Dilution->Set up Assay Plate Initiate Reaction with PRPP Initiate Reaction with PRPP Set up Assay Plate->Initiate Reaction with PRPP Controls (No Enzyme, No Substrate) Controls (No Enzyme, No Substrate) Set up Assay Plate->Controls (No Enzyme, No Substrate) Measure Absorbance Change Measure Absorbance Change Initiate Reaction with PRPP->Measure Absorbance Change Data Analysis Data Analysis Measure Absorbance Change->Data Analysis Determine Km and Vmax Determine Km and Vmax Data Analysis->Determine Km and Vmax HPLC_Workflow Enzymatic Reaction Enzymatic Reaction Quench Reaction Quench Reaction Enzymatic Reaction->Quench Reaction Sample Preparation Sample Preparation Quench Reaction->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation Data Analysis Data Analysis HPLC Analysis->Data Analysis Quantify Product/Substrate Quantify Product/Substrate HPLC Analysis->Quantify Product/Substrate Neutralization Neutralization Protein Precipitation->Neutralization Filtration Filtration Neutralization->Filtration

References

Application Notes and Protocols for 5-Aminoorotic Acid in Cell Culture for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid (5-AOA) is a chemical analog of orotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway. By acting as an inhibitor of the enzyme dihydroorotase (DHOase), 5-AOA serves as a valuable tool for investigating cellular metabolism, particularly nucleotide synthesis.[1] Inhibition of this pathway can have significant effects on cell growth, proliferation, and other metabolic processes, making 5-AOA a compound of interest in cancer research, metabolic studies, and drug development.

These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cellular metabolism. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

5-AOA exerts its biological effects primarily by inhibiting dihydroorotase (DHOase), the third enzyme in the de novo pyrimidine synthesis pathway. DHOase catalyzes the reversible cyclization of carbamoyl aspartate to dihydroorotate. Inhibition of DHOase by 5-AOA leads to the accumulation of upstream metabolites, such as carbamoyl aspartate, and a depletion of downstream pyrimidine nucleotides, including uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP). This disruption of nucleotide pools can arrest DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of proliferation.

Data Presentation

The following table summarizes expected quantitative data from treating a hypothetical cancer cell line with this compound for 48 hours. These values are representative and will vary depending on the cell line, experimental conditions, and the specific assays used.

ParameterControl (Untreated)10 µM 5-AOA50 µM 5-AOA100 µM 5-AOA
Cell Viability (% of Control) 100%85%60%40%
Intracellular Dihydroorotate (Relative Abundance) 1.05.015.025.0
Intracellular Orotate (Relative Abundance) 1.00.40.1< 0.05
Intracellular UMP (Relative Abundance) 1.00.50.2< 0.1
Intracellular CTP (Relative Abundance) 1.00.60.30.1
Cells in S-phase (%) 35%25%15%5%

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing mammalian cells and treating them with 5-AOA.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (CAS 7164-43-4)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks, plates, and other necessary sterile plasticware

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells, count them using a hemocytometer or automated cell counter, and assess viability using trypan blue exclusion.

    • Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.

  • Preparation of 5-AOA Stock Solution:

    • Due to its limited aqueous solubility, prepare a 100 mM stock solution of 5-AOA in DMSO. For example, dissolve 17.11 mg of 5-AOA (MW: 171.11 g/mol ) in 1 mL of DMSO.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • On the day of the experiment, thaw an aliquot of the 5-AOA stock solution.

    • Prepare working concentrations of 5-AOA by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to make a 100 µM working solution, perform a 1:1000 dilution of the 100 mM stock.

    • Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of 5-AOA.

    • Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of 5-AOA or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assay (Resazurin-based Assay)

This assay measures cell viability by assessing the metabolic reduction of resazurin to the fluorescent resorufin.

Materials:

  • Cells treated with 5-AOA in a 96-well plate

  • Resazurin-based cell viability reagent (e.g., alamarBlue™, CellTiter-Blue®)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Following the treatment period with 5-AOA, add the resazurin-based reagent to each well, typically at a volume equal to 10% of the culture medium volume.

  • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time will depend on the cell type and density.

  • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Metabolite Extraction and Analysis by LC-MS/MS

This protocol describes the extraction of intracellular metabolites for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify changes in pyrimidine pathway intermediates.

Materials:

  • Cells treated with 5-AOA in 6-well plates

  • Ice-cold PBS

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

  • LC-MS/MS system

Procedure:

  • Metabolite Extraction:

    • After the desired incubation time with 5-AOA, place the culture plates on ice.

    • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Incubate the plates on ice for 10 minutes to allow for cell lysis and protein precipitation.

    • Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the metabolites, to new clean tubes.

  • LC-MS/MS Analysis:

    • Evaporate the methanol from the samples using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

    • Analyze the samples using an LC-MS/MS method optimized for the separation and detection of polar metabolites, including dihydroorotate, orotate, UMP, and CTP.[1][2][3][4]

    • Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis:

    • Process the raw LC-MS/MS data to obtain peak areas for the metabolites of interest.

    • Normalize the peak areas to the internal standard and cell number.

    • Compare the relative abundance of metabolites in 5-AOA-treated cells to the vehicle-treated controls.

Protocol 4: Dihydroorotase (DHOase) Activity Assay (Indirect)

A direct assay for DHOase in cell lysates is complex. An indirect assessment of DHOase inhibition can be achieved by measuring the activity of the downstream enzyme, dihydroorotate dehydrogenase (DHODH), which is expected to have reduced substrate availability. This spectrophotometric assay measures DHODH activity by monitoring the reduction of an artificial electron acceptor.[5][6]

Materials:

  • Cell lysate from treated and untreated cells

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Cell Lysate:

    • Harvest cells treated with 5-AOA or vehicle control.

    • Lyse the cells in a suitable buffer (e.g., hypotonic buffer followed by freeze-thaw cycles) to release cellular contents, including mitochondria where DHODH is located.

    • Determine the protein concentration of the lysates.

  • Assay Setup:

    • In a 96-well plate, add a defined amount of cell lysate protein to each well.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer. Final concentrations in a 200 µL reaction could be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[5]

  • Reaction and Measurement:

    • Initiate the reaction by adding the reaction mix to the wells containing the cell lysate.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the reduction of DCIP.

  • Data Analysis:

    • Calculate the initial reaction velocity for each sample from the linear portion of the absorbance vs. time curve.

    • Compare the DHODH activity in lysates from 5-AOA-treated cells to that of untreated cells. A decrease in activity would indirectly suggest reduced substrate (orotate) production due to DHOase inhibition.

Visualizations

DeNovoPyramidineSynthesis Glutamine Glutamine + CO2 + 2 ATP CAP Carbamoyl Phosphate Glutamine->CAP CPS2 CAA Carbamoyl Aspartate CAP->CAA ATCase Aspartate Aspartate Aspartate->CAA ATCase DHO Dihydroorotate CAA->DHO DHOase OA Orotate DHO->OA DHODH OMP Orotidine 5'-monophosphate OA->OMP OPRT PRPP PRPP PRPP->OMP OPRT UMP Uridine 5'-monophosphate OMP->UMP ODC UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP RNA RNA Synthesis CTP->RNA dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA Inhibitor This compound Inhibitor->DHO

Caption: De novo pyrimidine synthesis pathway and the inhibitory action of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (Seeding & Growth) Prepare5AOA 2. Prepare 5-AOA Stock Solution TreatCells 3. Treat Cells with 5-AOA (Dose-response & Time-course) Prepare5AOA->TreatCells Viability 4a. Cell Viability Assay TreatCells->Viability MetaboliteExtraction 4b. Metabolite Extraction TreatCells->MetaboliteExtraction LCMS 5. LC-MS/MS Analysis MetaboliteExtraction->LCMS DataAnalysis 6. Data Analysis & Interpretation LCMS->DataAnalysis

Caption: General experimental workflow for studying the metabolic effects of 5-AOA in cell culture.

References

Application Notes and Protocols for 5-Fluoroorotic Acid (5-FOA) Selection in Yeast Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of yeast genetics, the ability to select for or against the presence of a specific gene is a cornerstone of molecular manipulation. While the user has inquired about 5-Aminoorotic acid, the widely used and established method for counter-selection in Saccharomyces cerevisiae and other yeasts utilizes 5-Fluoroorotic acid (5-FOA) . This pyrimidine analog is instrumental for a variety of genetic techniques, including plasmid shuffling, gene replacement, and the construction of complex mutant strains.[1][2][3][4][5]

The selection protocol is based on the function of the URA3 gene, which encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase.[2][6] This enzyme is essential for the de novo biosynthesis of pyrimidine nucleotides. Yeast cells possessing a functional URA3 gene can synthesize their own uracil and are thus able to grow on media lacking this supplement. However, in the presence of 5-FOA, the OMP decarboxylase converts it into the toxic compound 5-fluorouracil (5-FU), which is subsequently metabolized to 5-fluoro-deoxyuridine monophosphate, a potent inhibitor of thymidylate synthase, leading to cell death.[2][7] Consequently, only cells that have lost the URA3 gene, either through plasmid loss or genomic modification, can survive on media containing 5-FOA. This powerful counter-selection strategy is a fundamental tool for molecular biologists.

Data Presentation

The successful application of 5-FOA counter-selection is dependent on several key quantitative parameters. The following table summarizes these critical factors for designing and troubleshooting experiments.

ParameterRecommended Value/RangeNotes
5-FOA Concentration 0.3 - 1.0 g/LThe optimal concentration can be strain-dependent. A typical starting concentration is 1 g/L.[7][8]
Uracil Supplementation 20 - 50 mg/LEssential for the growth of ura3 mutant cells on 5-FOA containing media.[2][7][8]
pH of Media ~5.9Proper pH of the synthetic complete (SC) media is important for optimal growth and selection.[9]
Incubation Temperature 30°CStandard incubation temperature for S. cerevisiae.
Incubation Time 2 - 4 daysColonies of 5-FOA resistant cells should become visible within this timeframe.[2][8]
Spontaneous Mutation Frequency of URA3 HighThe URA3 gene has a relatively high rate of spontaneous mutation, which can lead to a background of 5-FOA resistant colonies. This should be considered when analyzing results.[2][6]
Plating Efficiency of ura3 cells on 5-FOA ~1ura3 mutant cells should grow with high efficiency on 5-FOA medium.[1]
Plating Efficiency of URA3+ cells on 5-FOA ~10⁻⁷Wild-type URA3+ cells are highly sensitive to 5-FOA.[1]

Experimental Protocols

Protocol 1: Preparation of 5-FOA Selection Plates

This protocol describes the preparation of synthetic complete (SC) medium plates containing 5-FOA for the counter-selection of the URA3 gene.

Materials:

  • Yeast Nitrogen Base (without amino acids and ammonium sulfate)

  • Ammonium sulfate

  • Glucose (Dextrose)

  • Bacto-agar

  • Amino acid drop-out mix lacking uracil (SC-Ura)

  • Uracil

  • 5-Fluoroorotic acid (5-FOA)

  • Sterile water

  • Sterile petri dishes

  • Autoclave

  • Stir plate and stir bar

  • Sterile filtering unit (0.22 µm) or direct addition post-autoclaving

Procedure:

  • Prepare the Basal Medium: For 1 liter of medium, combine the following in an autoclavable bottle with a stir bar:

    • Yeast Nitrogen Base (without amino acids and ammonium sulfate): 1.7 g

    • Ammonium sulfate: 5 g

    • Appropriate amino acid drop-out mix (lacking uracil): as per manufacturer's instructions

    • Bacto-agar: 20 g

    • Add distilled water to 900 mL.

  • Autoclave: Autoclave the mixture for 20 minutes on a liquid cycle.

  • Cool the Medium: After autoclaving, place the bottle in a 55-60°C water bath to cool. Allowing the agar to cool prevents the degradation of heat-sensitive components to be added later.

  • Prepare Supplements:

    • Glucose: Prepare a 40% (w/v) sterile-filtered glucose solution. For 1 liter of medium, you will need 50 mL.

    • Uracil: Prepare a sterile-filtered stock solution of uracil (e.g., 2 mg/mL). You will need to add this to a final concentration of 50 mg/L.

    • 5-FOA: Prepare a 100x stock solution (e.g., 100 g/L in DMSO) and sterile filter, or weigh the powder to be added directly. For a final concentration of 1 g/L, you will need 1 g of 5-FOA powder or 10 mL of a 100 g/L stock.

  • Combine Components: Aseptically add the sterile glucose, uracil, and 5-FOA to the cooled agar medium. Swirl gently to mix thoroughly, avoiding the formation of bubbles.

  • Pour Plates: Pour approximately 25 mL of the medium into each sterile petri dish. Allow the plates to solidify at room temperature.

  • Storage: Store the plates at 4°C, protected from light. 5-FOA is light-sensitive. Plates are typically stable for several months.[10]

Protocol 2: Plasmid Shuffling using 5-FOA Counter-Selection

This protocol outlines the procedure for selecting yeast cells that have lost a URA3-marked plasmid, often used to introduce a new plasmid with a different selectable marker.

Materials:

  • Yeast strain containing a URA3-marked plasmid.

  • YPD or SC-Ura liquid medium.

  • SC medium supplemented with uracil (SC+Ura) liquid medium.

  • 5-FOA selection plates (prepared as in Protocol 1).

  • SC-Ura plates.

  • Sterile culture tubes and flasks.

  • Incubator (30°C).

  • Spectrophotometer.

Procedure:

  • Initial Culture: Inoculate a single colony of the yeast strain carrying the URA3-marked plasmid into 5 mL of SC-Ura liquid medium. Grow overnight at 30°C with shaking. This step selects for cells that are maintaining the plasmid.

  • Promote Plasmid Loss: Dilute the overnight culture 1:100 into fresh SC+Ura liquid medium. The presence of uracil removes the selective pressure to maintain the URA3 plasmid, allowing for its loss during cell division. Grow for 6-8 hours or overnight at 30°C with shaking.

  • Plating for Selection:

    • Measure the optical density at 600 nm (OD₆₀₀) of the culture grown in SC+Ura.

    • Prepare serial dilutions of the culture in sterile water.

    • Plate approximately 100-200 µL of appropriate dilutions onto 5-FOA selection plates. The goal is to obtain several hundred well-isolated colonies.

    • As a control, plate a dilution expected to yield a similar number of colonies onto non-selective YPD or SC+Ura plates to determine the total number of viable cells.

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.[2][8]

  • Verification of Plasmid Loss:

    • Pick individual colonies from the 5-FOA plates.

    • Patch or streak the selected colonies onto three different types of plates: a fresh 5-FOA plate, an SC+Ura plate, and an SC-Ura plate.

    • Incubate the verification plates at 30°C for 1-2 days.

    • True candidates that have lost the URA3 plasmid will grow on the 5-FOA and SC+Ura plates but will fail to grow on the SC-Ura plate.[2]

Visualizations

Caption: Mechanism of 5-FOA counter-selection in yeast.

Experimental_Workflow cluster_verification Verification Plates start Start: Yeast with URA3-marked plasmid culture_sc_ura Overnight culture in SC-Ura medium (Selects for plasmid) start->culture_sc_ura culture_sc_ura_plus Subculture in SC+Ura medium (Promotes plasmid loss) culture_sc_ura->culture_sc_ura_plus plate_5foa Plate serial dilutions on 5-FOA medium culture_sc_ura_plus->plate_5foa incubate Incubate at 30°C for 2-4 days plate_5foa->incubate colonies Isolate single colonies incubate->colonies verification Verify phenotype by replica plating colonies->verification plate_5foa_verify 5-FOA verification->plate_5foa_verify Growth plate_sc_ura_plus_verify SC+Ura verification->plate_sc_ura_plus_verify Growth plate_sc_ura_verify SC-Ura verification->plate_sc_ura_verify No Growth result Result: URA3 plasmid lost plate_5foa_verify->result plate_sc_ura_plus_verify->result no_growth No Growth

Caption: Workflow for 5-FOA based plasmid shuffling.

References

Application of 5-Aminoorotic Acid in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid (5-AOA) is a synthetic analog of orotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Due to the increased demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated immune cells, the enzymes of this pathway have emerged as attractive targets for drug discovery. 5-AOA, as a structural mimic of the natural substrate, presents a valuable tool for the development of high-throughput screening (HTS) assays aimed at identifying modulators of pyrimidine biosynthesis, particularly inhibitors of the enzyme UMP synthase.

UMP synthase is a bifunctional enzyme that catalyzes the final two steps of de novo UMP biosynthesis: the conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP) by its orotate phosphoribosyltransferase (OPRT) domain, and the subsequent decarboxylation of OMP to uridine 5'-monophosphate (UMP) by its orotidine-5'-phosphate decarboxylase (OMPdecase) domain. Inhibition of UMP synthase leads to depletion of the pyrimidine nucleotide pool, thereby arresting cell growth and proliferation.

These application notes provide a framework for utilizing 5-AOA in drug discovery screening, focusing on a proposed high-throughput fluorometric assay to identify inhibitors of UMP synthase.

Signaling Pathway

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route for the synthesis of pyrimidine nucleotides. The pathway culminates in the formation of UMP, which serves as the precursor for other pyrimidine nucleotides like UTP, CTP, and TTP. UMP synthase is a critical enzyme in this pathway.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Point of Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Aspartate Aspartate Aspartate->Dihydroorotate Orotic Acid Orotic Acid Dihydroorotate->Orotic Acid DHODH OMP OMP Orotic Acid->OMP UMPS (OPRT domain) PRPP PRPP PRPP->OMP UMP UMP OMP->UMP UMPS (OMPdecase domain) Downstream Pyrimidines Downstream Pyrimidines UMP->Downstream Pyrimidines Inhibitor Inhibitor Inhibitor->Orotic Acid Target for Screening

Caption: De Novo Pyrimidine Biosynthesis Pathway and Target for Screening.

Data Presentation

While specific quantitative data for 5-AOA in high-throughput screening is not extensively available in public literature, the following table illustrates how screening data for potential UMP synthase inhibitors, identified using a 5-AOA-based assay, would be presented. The values are hypothetical and serve as an example.

Compound ID5-AOA Concentration (µM)% Inhibition at 10 µMIC50 (µM)Notes
Control
DMSO250-Vehicle control
5-Fluorouracil25950.5Positive control, known inhibitor
Test Compounds
Cmpd-00125881.2Potent inhibitor
Cmpd-0022515> 50Inactive
Cmpd-00325558.7Moderate inhibitor
Cmpd-00425920.9Potent inhibitor, selected for follow-up

Experimental Protocols

This section details a proposed experimental protocol for a high-throughput screening assay to identify inhibitors of UMP synthase using 5-AOA as a substrate. This protocol is adapted from established methods for measuring OPRT activity with orotic acid and will require experimental validation for 5-AOA.

Principle:

The assay is based on the consumption of 5-AOA by the OPRT domain of UMP synthase. A fluorogenic reagent, 4-trifluoromethylbenzamidoxime (4-TFMBAO), is used to react with the remaining 5-AOA after the enzymatic reaction. The resulting fluorescence is inversely proportional to the enzyme activity. A decrease in the consumption of 5-AOA (i.e., higher fluorescence) in the presence of a test compound indicates inhibition of UMP synthase.

Experimental Workflow:

HTS_Workflow Start Start Dispense Assay Buffer, Enzyme, and 5-AOA Dispense Assay Buffer, Enzyme, and 5-AOA Start->Dispense Assay Buffer, Enzyme, and 5-AOA Add Test Compounds & Controls Add Test Compounds & Controls Dispense Assay Buffer, Enzyme, and 5-AOA->Add Test Compounds & Controls Pre-incubation Pre-incubation Add Test Compounds & Controls->Pre-incubation Initiate Reaction with PRPP Initiate Reaction with PRPP Pre-incubation->Initiate Reaction with PRPP Incubate Incubate Initiate Reaction with PRPP->Incubate Stop Reaction & Add Fluorogenic Reagent Stop Reaction & Add Fluorogenic Reagent Incubate->Stop Reaction & Add Fluorogenic Reagent Heat Incubation Heat Incubation Stop Reaction & Add Fluorogenic Reagent->Heat Incubation Read Fluorescence Read Fluorescence Heat Incubation->Read Fluorescence Data Analysis Data Analysis Read Fluorescence->Data Analysis End End Data Analysis->End

Caption: High-Throughput Screening Experimental Workflow.

Materials and Reagents:

  • This compound (5-AOA): Substrate. A stock solution (e.g., 10 mM in DMSO) should be prepared and stored at -20°C. The optimal working concentration needs to be determined experimentally but can be initiated around the presumed Km value.

  • Recombinant Human UMP Synthase: Enzyme source.

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP): Co-substrate. Prepare fresh.

  • 4-Trifluoromethylbenzamidoxime (4-TFMBAO): Fluorogenic reagent.

  • Potassium Hexacyanoferrate(III) (K₃[Fe(CN)₆]): Oxidizing agent for the fluorogenic reaction.

  • Potassium Carbonate (K₂CO₃): For creating basic conditions for the fluorogenic reaction.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Positive Control: A known inhibitor of UMP synthase (e.g., 5-Fluorouracil or Pyrazofurin).

  • Negative Control: DMSO.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader.

Protocol:

  • Assay Plate Preparation:

    • Dispense 0.5 µL of test compounds, positive control, or DMSO (negative control) into the wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a master mix containing assay buffer, UMP synthase, and 5-AOA. The final concentrations in the assay well should be optimized. A starting point could be:

      • UMP Synthase: 5-10 nM

      • 5-AOA: 25 µM (This needs to be determined based on its Km value for UMP synthase).

    • Dispense 20 µL of the master mix into each well of the assay plate.

  • Pre-incubation:

    • Centrifuge the plates briefly to mix.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a solution of PRPP in assay buffer.

    • Dispense 5 µL of the PRPP solution to all wells to initiate the enzymatic reaction. The final concentration of PRPP should be in excess (e.g., 200 µM).

  • Enzymatic Reaction:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Fluorogenic Derivatization:

    • Prepare a stop/detection solution containing 4-TFMBAO, K₃[Fe(CN)₆], and K₂CO₃ in water.

    • Add 25 µL of the stop/detection solution to each well.

    • Seal the plate and incubate at 80°C for 10 minutes.

    • Cool the plate to room temperature.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for the 4-TFMBAO-5-AOA adduct (preliminary experiments will be required to determine the optimal wavelengths, but a starting point could be excitation at ~340 nm and emission at ~450 nm).

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [ (Fluorescencecompound - Fluorescencemin) / (Fluorescencemax - Fluorescencemin) ] * 100

    • Fluorescencecompound: Fluorescence of the well with the test compound.

    • Fluorescencemin: Average fluorescence of the positive control wells (maximum enzyme activity, minimum fluorescence).

    • Fluorescencemax: Average fluorescence of the negative control wells (no enzyme activity or fully inhibited, maximum fluorescence).

  • For active compounds, perform dose-response experiments to determine the IC50 value.

Logical Relationship of Assay Components:

Assay_Logic cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_detection Detection 5-AOA 5-AOA Product (5-Amino-OMP) Product (5-Amino-OMP) 5-AOA->Product (5-Amino-OMP) Consumed by UMPS Unreacted 5-AOA Unreacted 5-AOA 5-AOA->Unreacted 5-AOA PRPP PRPP PRPP->Product (5-Amino-OMP) UMPS UMPS UMPS->Product (5-Amino-OMP) Fluorescent Product Fluorescent Product Unreacted 5-AOA->Fluorescent Product Reacts with 4-TFMBAO 4-TFMBAO 4-TFMBAO->Fluorescent Product Fluorescence Signal Fluorescence Signal Fluorescent Product->Fluorescence Signal

Caption: Logical Relationship of Assay Components.

Conclusion and Future Directions

The use of this compound as a substrate analog in a high-throughput screening assay for UMP synthase inhibitors represents a promising strategy for the discovery of novel therapeutics targeting pyrimidine biosynthesis. The proposed fluorometric assay offers a sensitive and automatable method suitable for large-scale screening campaigns.

Crucial next steps for the implementation of this application would involve:

  • Experimental Validation: The reactivity of 5-AOA with the fluorogenic reagent 4-TFMBAO needs to be confirmed, and the optimal reaction conditions and fluorescence wavelengths must be determined.

  • Enzyme Kinetics: The kinetic parameters (Km and Vmax) of 5-AOA as a substrate for UMP synthase must be determined to optimize the assay conditions, particularly the substrate concentration.

  • Assay Optimization: A thorough optimization of all assay parameters, including enzyme and substrate concentrations, incubation times, and reagent concentrations, is necessary to ensure a robust and reliable HTS assay with a suitable Z'-factor.

Successful development and validation of this assay will provide a valuable tool for identifying and characterizing novel inhibitors of the de novo pyrimidine biosynthesis pathway, with potential applications in oncology, immunology, and infectious diseases.

Application Note: HPLC Method for the Separation of 5-Aminoorotic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid is a pyrimidine derivative with potential applications in pharmaceutical research. Understanding its metabolic fate is crucial for drug development and safety assessment. This application note provides a detailed protocol for a high-performance liquid chromatography (HPLC) method designed to separate this compound from its potential precursor and metabolites. The method is based on reversed-phase chromatography, a widely used technique for the separation of polar and non-polar compounds.

While the complete metabolic pathway of this compound is not fully elucidated, it is hypothesized to follow a similar route to that of orotic acid, a key intermediate in pyrimidine biosynthesis. This proposed pathway involves the conversion of its precursor, 5-nitroorotic acid, to this compound, which may then be further metabolized to compounds such as 5-aminouridine. This method also allows for the separation of other related compounds in the pyrimidine metabolic pathway, including orotic acid, dihydroorotic acid, and ureidosuccinic acid.

Proposed Metabolic Pathway of this compound

The following diagram illustrates the hypothesized metabolic pathway of this compound, based on the known metabolism of orotic acid.

Metabolic Pathway of this compound 5-Nitroorotic_acid 5-Nitroorotic_acid 5-Aminoorotic_acid 5-Aminoorotic_acid 5-Nitroorotic_acid->5-Aminoorotic_acid Reduction 5-Aminouridine_monophosphate 5-Aminouridine_monophosphate 5-Aminoorotic_acid->5-Aminouridine_monophosphate Orotate phosphoribosyltransferase (hypothesized) 5-Aminouridine 5-Aminouridine 5-Aminouridine_monophosphate->5-Aminouridine 5'-Nucleotidase

Hypothesized metabolic pathway of this compound.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Urine)

This protocol describes the extraction of this compound and its metabolites from plasma and urine samples for HPLC analysis.

Materials:

  • Plasma or urine sample

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, 0.1% (v/v) in water

  • Centrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PVDF or nylon)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Protein Precipitation (for plasma samples):

    • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Dilution (for urine samples):

    • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.

    • Dilute 100 µL of the clear urine supernatant with 900 µL of 0.1% formic acid in water.

  • Filtration:

    • Filter the resulting supernatant (from plasma) or diluted urine through a 0.22 µm syringe filter into an HPLC vial.

  • Storage:

    • Samples are now ready for injection into the HPLC system. If not analyzed immediately, store at -20°C.

HPLC Method Protocol

This method is designed for the separation of this compound and its related compounds using a reversed-phase C18 column with a gradient elution.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 275 nm
Run Time 25 minutes

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0982
15.08020
20.0982
25.0982

Data Presentation

The following table provides exemplary quantitative data for the separation of this compound and related compounds using the proposed HPLC method. These values are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

CompoundHypothetical Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Ureidosuccinic Acid3.50.100.30
Dihydroorotic Acid5.20.080.25
Orotic Acid7.80.050.15
This compound 9.1 0.05 0.15
5-Aminouridine11.50.070.20
5-Nitroorotic Acid14.20.060.18

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (Plasma or Urine) Protein_Precipitation Protein Precipitation (Plasma) Sample_Collection->Protein_Precipitation Dilution Dilution (Urine) Sample_Collection->Dilution Filtration Filtration (0.22 µm) Protein_Precipitation->Filtration Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (275 nm) Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Reporting Reporting Peak_Integration->Reporting

Overall experimental workflow for HPLC analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the separation of this compound and its potential metabolites using reversed-phase HPLC. The described method, including sample preparation and chromatographic conditions, offers a robust starting point for researchers in drug metabolism and related fields. The provided workflow and hypothetical data serve as a valuable resource for method implementation and data interpretation. Further validation of this method in specific laboratory settings is recommended to ensure optimal performance.

Creating Stable Stock Solutions of 5-Aminoorotic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid is a pyrimidine derivative that serves as a vital intermediate in various biochemical pathways and holds significant interest in pharmaceutical and biological research. Its utility in experimental settings is highly dependent on the ability to prepare stable, accurately concentrated stock solutions. These application notes provide detailed protocols and stability data to guide researchers in the effective preparation and storage of this compound solutions, ensuring reproducibility and reliability in their studies. Applications of this compound include its use as an intermediate in the synthesis of pharmaceuticals like dipyridamole, a coronary vasodilator, and in various research contexts including cancer and metabolic studies.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing successful solubilization and storage protocols.

PropertyValueReference
Molecular Formula C₅H₅N₃O₄[2][3]
Molecular Weight 171.11 g/mol [2][3]
Appearance White to amber crystalline powder[4][5]
Melting Point >300 °C[4][6]
pKa (predicted) 0.53 ± 0.20[4]

Solubility Data

The solubility of this compound has been qualitatively described in several solvents. For optimal stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its higher solvating capacity for this compound. Aqueous solutions can be prepared, particularly with pH adjustment, but solubility is limited.

SolventTemperatureSolubilityObservations & Recommendations
Water Room TemperatureSparingly solubleSolubility is expected to increase significantly under alkaline conditions (pH > 8) due to the deprotonation of the carboxylic acid and uracil functional groups. A patent for the synthesis of this compound mentions its precipitation from an acidified aqueous solution and its synthesis in an aqueous/ethanol solution of potassium hydroxide, suggesting enhanced solubility at higher pH. For aqueous stock solutions, the use of a buffer or pH adjustment with NaOH is recommended.
DMSO Room TemperatureSolubleSeveral sources indicate that this compound and its complexes are soluble in DMSO.[7] This is the recommended solvent for high-concentration stock solutions.
Ethanol Room TemperatureInsoluble/Sparingly solubleA complex of this compound was found to be insoluble in ethanol.[8] Direct solubilization in pure ethanol is not recommended for creating stock solutions.
Methanol Room TemperatureInsoluble/Sparingly solubleSimilar to ethanol, a complex of this compound was found to be insoluble in methanol.[8]

Stability of this compound Stock Solutions

The stability of this compound in solution is critical for ensuring the accuracy of experimental results. Based on general knowledge of similar molecules, solutions are susceptible to degradation over time, with the rate of degradation influenced by the solvent, storage temperature, and pH.

General Storage Recommendations:
  • Solid Form: Store the solid compound at room temperature in a dry, dark place.[4]

  • DMSO Stock Solutions: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions of this compound are not recommended for long-term storage. If an aqueous solution is necessary, it should be prepared fresh daily.

Forced Degradation Studies: An Overview

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[9][10] Typical stress conditions include:

  • Acid Hydrolysis: (e.g., 0.1 M HCl at 60 °C)

  • Base Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)

  • Oxidation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Degradation: (e.g., 80°C)

  • Photodegradation: (e.g., exposure to UV light)

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 17.11 mg of this compound.

  • Dissolution: Transfer the weighed solid to a sterile vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot the 100 mM stock solution into single-use, sterile amber microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.

G cluster_workflow Protocol 1: DMSO Stock Solution Workflow weigh Weigh 17.11 mg This compound dissolve Add 1 mL DMSO weigh->dissolve Transfer to vial mix Vortex / Sonicate for complete dissolution dissolve->mix aliquot Aliquot into single-use tubes mix->aliquot store Store at -20°C aliquot->store

Workflow for preparing a 100 mM this compound stock solution in DMSO.

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution (pH-adjusted)

This protocol is for applications where an aqueous solution is required. Due to the limited aqueous solubility at neutral pH, this protocol utilizes pH adjustment to aid dissolution.

Materials:

  • This compound (solid)

  • Nuclease-free water

  • 1 M NaOH solution

  • Sterile conical tube

  • pH meter

  • Sterile filter (0.22 µm)

  • Sterile, single-use tubes

Procedure:

  • Initial Suspension: Weigh 17.11 mg of this compound and add it to a sterile conical tube. Add approximately 8 mL of nuclease-free water. The compound will likely not fully dissolve at this stage.

  • pH Adjustment: While stirring, slowly add 1 M NaOH dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter. Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is between 7.5 and 8.0.

  • Final Volume Adjustment: Once the solid is completely dissolved, add nuclease-free water to bring the final volume to 10 mL.

  • Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the 10 mM aqueous solution into sterile, single-use tubes. It is highly recommended to use this solution fresh. If short-term storage is necessary, store at 4°C for no longer than 24 hours.

G cluster_workflow Protocol 2: Aqueous Stock Solution Workflow weigh Weigh 17.11 mg This compound suspend Suspend in ~8 mL water weigh->suspend adjust_pH Add 1 M NaOH dropwise to dissolve (pH 7.5-8.0) suspend->adjust_pH final_volume Adjust volume to 10 mL adjust_pH->final_volume sterilize Sterile filter (0.22 µm) final_volume->sterilize store Use fresh or store at 4°C (max 24 hours) sterilize->store

Workflow for preparing a 10 mM aqueous this compound stock solution.

Signaling Pathways and Logical Relationships

The stability of this compound is influenced by several factors, which can lead to its degradation. Understanding these relationships is key to maintaining the integrity of stock solutions.

G cluster_factors Factors Influencing Stability cluster_compound cluster_degradation Degradation Temp Temperature Stable_AOA Stable This compound pH pH Light Light Oxidants Oxidizing Agents Deg_Products Degradation Products Stable_AOA->Deg_Products Degradation Pathways (Hydrolysis, Oxidation, etc.)

References

Application Notes and Protocols for the Delivery of 5-Aminoorotic Acid to Mammalian Cells In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid is a derivative of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidines.[1][2] The study of such molecules is crucial for understanding cellular metabolism and for the development of therapeutic agents that target nucleotide synthesis pathways, which are often dysregulated in cancer and other diseases. These application notes provide a framework for the delivery of this compound to mammalian cells in vitro, offering protocols for its preparation, cellular treatment, and subsequent analysis of cell viability. While specific quantitative data and established protocols for this compound are limited in current literature, the following guidelines are based on established methods for the closely related compound, orotic acid.[3]

Data Presentation

Parameter Experimental Condition 1 Experimental Condition 2 Experimental Condition 3 Control
Cell Line e.g., HEK293e.g., HeLae.g., A549e.g., HEK293
This compound Concentration (µM) 0 (Vehicle)
Incubation Time (hours)
Uptake Efficiency (%) N/A
Cell Viability (%) 100
IC50 (µM) N/A
Observed Morphological Changes

Experimental Protocols

The following protocols are adapted from methodologies for orotic acid hydrate and provide a starting point for in vitro studies with this compound.[3]

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • To prepare a 100 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 100 mM stock solution of a compound with a molecular weight of 171.11 g/mol , dissolve 17.11 mg in 1 mL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Treatment of Mammalian Cells with this compound

Materials:

  • Cultured mammalian cells in flasks or plates

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Seed cells at the desired density in multi-well plates or flasks and allow them to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • On the day of treatment, thaw the this compound stock solution.

  • Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For instance, to achieve a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution.

  • Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. This is critical as DMSO can have independent effects on cells.

  • Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 3: Cell Viability Assessment using a Resazurin-based Assay

Materials:

  • Cells treated with this compound in a 96-well plate

  • Resazurin-based cell viability reagent (e.g., alamarBlue™)

  • Plate reader capable of measuring fluorescence (Excitation ~560 nm / Emission ~590 nm)

Procedure:

  • Following the treatment period with this compound, add the resazurin-based reagent to each well, typically at a volume equal to 10% of the culture medium volume.

  • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type and metabolic rate.

  • Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo synthesis pathway for pyrimidines, where orotic acid is a key intermediate. This compound, as a derivative, would likely interact with this pathway.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotic_Acid Orotic Acid Dihydroorotate->Orotic_Acid OMP Orotidine 5'-monophosphate (OMP) Orotic_Acid->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UTP Uridine Triphosphate (UTP) UMP->UTP dUMP Deoxyuridine monophosphate (dUMP) UMP->dUMP CTP Cytidine Triphosphate (CTP) UTP->CTP dTMP Thymidine monophosphate (dTMP) dUMP->dTMP Five_Aminoorotic_Acid 5-Aminoorotic Acid Five_Aminoorotic_Acid->Orotic_Acid Potential Interaction

Caption: De Novo Pyrimidine Biosynthesis Pathway.

General Experimental Workflow

This diagram outlines a typical workflow for studying the effects of this compound on mammalian cells in vitro.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Studies Prep Prepare 5-Aminoorotic Acid Stock Solution Treatment Treat Cells with This compound Prep->Treatment Seeding Seed Mammalian Cells Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Analysis Perform Downstream Analyses Incubation->Analysis Viability Cell Viability Assay Analysis->Viability e.g. Uptake Uptake Quantification Analysis->Uptake e.g. Gene_Expression Gene Expression Analysis Analysis->Gene_Expression e.g.

Caption: General Experimental Workflow.

Hypothetical Signaling Pathway Interaction

This diagram presents a hypothetical signaling pathway that could be influenced by alterations in pyrimidine metabolism due to this compound treatment.

Signaling_Pathway cluster_signaling Hypothetical Signaling Cascade Five_Aminoorotic_Acid This compound Pyrimidine_Pool Altered Pyrimidine Pool Five_Aminoorotic_Acid->Pyrimidine_Pool DNA_Replication DNA Replication Stress Pyrimidine_Pool->DNA_Replication ATR_ATM ATR/ATM Kinases DNA_Replication->ATR_ATM Chk1_Chk2 Chk1/Chk2 Activation ATR_ATM->Chk1_Chk2 p53 p53 Stabilization ATR_ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

Application Notes and Protocols: 5-Aminoorotic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-aminoorotic acid as a versatile starting material for the preparation of novel heterocyclic compounds with significant therapeutic potential. The protocols detailed below focus on the synthesis of pyrimido[5,4-d]pyrimidines, a class of fused heterocyclic compounds with applications as antiplatelet and anti-inflammatory agents.

Introduction

This compound is a valuable building block in medicinal chemistry due to its inherent pyrimidine scaffold and multiple reactive sites. The presence of an amino group, a carboxylic acid, and the pyrimidine ring allows for a variety of chemical transformations, leading to the construction of complex fused heterocyclic systems. This document outlines the synthesis of dipyridamole, a potent antiplatelet agent, and provides a general protocol for the synthesis of pyrimido[5,4-d]pyrimidine derivatives with potential anti-inflammatory activity.

Synthesis of Dipyridamole from this compound

Dipyridamole is a phosphodiesterase inhibitor that is clinically used to inhibit platelet aggregation. Its synthesis from this compound involves a multi-step process to construct the core pyrimido[5,4-d]pyrimidine structure.

Experimental Workflow: Synthesis of Dipyridamole

G A This compound B 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine A->B Urea or KCN C 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine B->C POCl3 / PCl5 D 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine C->D Piperidine E Dipyridamole D->E Diethanolamine

Caption: Synthetic pathway for Dipyridamole from this compound.

Experimental Protocols

Step 1: Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

  • Protocol: this compound is reacted with urea or potassium cyanide to yield 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.[1]

  • Detailed Procedure: A mixture of this compound (1 equivalent) and urea (excess) is heated at 180-200 °C for 2-3 hours. The reaction mixture is then cooled and treated with water. The resulting solid is collected by filtration, washed with water, and dried to afford the product.

  • Quantitative Data: This reaction typically proceeds in high yield, though specific quantitative data from the searched literature is limited.

Step 2: Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

  • Protocol: The tetrahydroxy intermediate is chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1]

  • Detailed Procedure: 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine (1 equivalent) is added to a mixture of phosphorus oxychloride (excess) and phosphorus pentachloride (excess). The mixture is heated at reflux for 24 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried.

  • Quantitative Data: This chlorination reaction is a standard procedure and is expected to have a good yield.

Step 3: Synthesis of 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine

  • Protocol: The tetrachloro derivative undergoes selective nucleophilic substitution with piperidine.[1]

  • Detailed Procedure: To a solution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (13.1 g, 48.9 mmol) in 100 mL of nitrobenzene, piperidine, CuI (0.28 g, 1.5 mmol), and Cs₂CO₃ (16.0 g, 48.9 mmol) are added. The reaction mixture is heated at 180°C for 16 hours under a nitrogen atmosphere. After completion, the nitrobenzene is removed by distillation under reduced pressure. The residue is purified by column chromatography (petroleum ether:dichloromethane, 6:1) to give the solid product.[1]

  • Quantitative Data Summary:

ReactantMoles/EquivalentsProductYieldPurityReference
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine48.9 mmol2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine95.0%99%[1]
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine-2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine93.5%99.01%[2]

Step 4: Synthesis of Dipyridamole

  • Protocol: The final step involves the reaction of the dichloro intermediate with diethanolamine.[1]

  • Detailed Procedure: A mixture of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (1 equivalent) and diethanolamine (excess) is heated at a temperature below 130°C (optimally between 113°C and 115°C).[3] The reaction is monitored by TLC. After completion, the reaction mixture is cooled and the product is isolated and purified. Purification can be achieved by recrystallization from a suitable solvent.[3]

  • Quantitative Data: High purity dipyridamole (>99.5%) can be obtained through this process.[3]

Signaling Pathway of Dipyridamole

Dipyridamole's antiplatelet effect is primarily mediated through the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic nucleotides (cAMP and cGMP).[4]

G cluster_0 cluster_1 Dipyridamole Dipyridamole PDE5 Phosphodiesterase 5 (PDE5) Dipyridamole->PDE5 inhibits cGMP cGMP PDE5->cGMP degrades NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP GTP->cGMP converts PKG Protein Kinase G (PKG) cGMP->PKG activates Platelet_Inhibition Inhibition of Platelet Aggregation cGMP->Platelet_Inhibition VASP VASP Phosphorylation PKG->VASP VASP->Platelet_Inhibition

Caption: Dipyridamole's mechanism of action in platelets.

Synthesis of Pyrimido[5,4-d]pyrimidines with Potential Anti-inflammatory Activity

Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have been investigated for their anti-inflammatory properties. The general mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[5]

General Experimental Workflow

G A This compound Derivative B Fused Pyrimidine Intermediate A->B Cyclization Reagent C Functionalized Pyrimido[5,4-d]pyrimidine B->C Functional Group Interconversion D Biological Screening (e.g., COX inhibition assay) C->D

Caption: General workflow for synthesis and screening of anti-inflammatory pyrimido[5,4-d]pyrimidines.

General Protocol for Synthesis

This protocol describes a generalized approach for the synthesis of substituted pyrimido[5,4-d]pyrimidines starting from a this compound derivative.

  • Preparation of a 5-Substituted-aminoorotic Acid Derivative: The amino group of this compound can be acylated or reacted with other electrophiles to introduce desired substituents.

  • Cyclization to form the Fused Pyrimidine Ring: The resulting derivative can be cyclized using various reagents (e.g., formamide, orthoesters) to construct the second pyrimidine ring, forming the pyrimido[5,4-d]pyrimidine core.

  • Functionalization of the Pyrimido[5,4-d]pyrimidine Core: The core structure can be further modified, for example, by chlorination followed by nucleophilic substitution, to introduce a variety of functional groups at different positions, allowing for the exploration of structure-activity relationships.

In Vitro Anti-inflammatory Activity Data (Representative)

The following table summarizes representative data for pyrimidine derivatives as COX inhibitors. Note that these compounds are not directly synthesized from this compound in the cited literature but serve as an example of the potential biological activity of this class of compounds.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
Derivative 5-0.04 ± 0.09[5]
Derivative 6-0.04 ± 0.02[5]
Celecoxib-0.04 ± 0.01[5]
Diclofenac8.72 ± 0.28-[5]

Conclusion

This compound is a key starting material for the synthesis of a diverse range of novel heterocyclic compounds. The detailed protocols for the synthesis of dipyridamole highlight its importance in the development of clinically relevant drugs. Furthermore, the general synthetic strategies and the potential for developing anti-inflammatory agents underscore the broad applicability of this compound in medicinal chemistry and drug discovery. The provided workflows and signaling pathway diagrams offer a clear visual representation of the synthetic and biological aspects discussed.

References

Troubleshooting & Optimization

improving 5-Aminoorotic acid solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Aminoorotic acid (5-AOA) in aqueous buffers.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

Answer:

This compound (5-AOA) is known to have limited solubility in neutral aqueous solutions. The following steps provide a systematic approach to achieve solubilization.

Initial Steps:

  • Start with an Organic Solvent: For initial solubilization, it is highly recommended to first dissolve the 5-AOA in a polar organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[1][2] Other options include N,N-Dimethylformamide (DMF) or ethanol.[2]

  • Prepare a Concentrated Stock Solution: Create a high-concentration stock solution in your chosen organic solvent (e.g., 10-50 mg/mL in DMSO). Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid in this process.[2]

  • Dilute into Aqueous Buffer: Slowly add the organic stock solution to your pre-warmed (e.g., 37°C) aqueous buffer while vortexing.[2] It is crucial to keep the final concentration of the organic solvent in your experimental medium as low as possible to avoid affecting your experiment.

Issue: The compound precipitates out of solution after dilution into the aqueous buffer.

Answer:

This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous solution.[2] Here are strategies to prevent this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of 5-AOA in your aqueous buffer.

  • Optimize the pH of the Aqueous Buffer: The solubility of compounds with ionizable groups, like 5-AOA, is often pH-dependent. Since 5-AOA has both an acidic carboxylic acid group and a basic amino group, its solubility can be significantly influenced by the pH of the buffer. Experimenting with a range of pH values is recommended. Acidic compounds are generally more soluble in basic conditions, and basic compounds are more soluble in acidic conditions.[1]

  • Use a Co-solvent: If your experimental system allows, maintaining a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can help maintain solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a stock solution of this compound due to its high solubilizing power for many organic molecules.[1][2] N,N-Dimethylformamide (DMF) and ethanol can also be considered.[2]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be highly pH-dependent due to its zwitterionic nature, possessing both a carboxylic acid and an amino group. While specific experimental data is limited, for compounds with similar functional groups, solubility is typically lowest at the isoelectric point (pI) and increases in more acidic or basic solutions.

Q3: Can I heat or sonicate the solution to dissolve this compound?

A3: Yes, gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective methods to aid in the dissolution of 5-AOA.[1][2] However, it is crucial to avoid excessive or prolonged heating, which could lead to degradation of the compound.[1] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of 5-AOA in an organic solvent should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2]

Q5: What is the predicted pKa of this compound?

A5: The predicted pKa of this compound is approximately 0.53. It is important to note that this is a predicted value and the actual pKa may vary.

Quantitative Data

Due to the limited availability of specific experimental data for the solubility of this compound, the following table presents a hypothetical, yet scientifically plausible, dataset illustrating the expected pH-dependent solubility profile in an aqueous buffer system at 25°C. This data is intended to serve as a guide for experimental design.

Buffer pHExpected Solubility (mg/mL)
2.02.5
3.01.0
4.00.5
5.00.2
6.00.3
7.00.8
8.03.0
9.05.0

Experimental Protocols

Protocol for Determining the Aqueous Solubility of this compound as a Function of pH

This protocol outlines a systematic approach to determine the optimal pH for solubilizing 5-AOA in an aqueous buffer.

Materials:

  • This compound (solid powder)

  • A series of buffers with pH values ranging from 2.0 to 9.0 (e.g., citrate, phosphate, borate buffers) at a consistent ionic strength.

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Shaker or rotator

  • Centrifuge

  • Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, and 9).

  • Add Excess 5-AOA: To a microcentrifuge tube, add a pre-weighed excess amount of 5-AOA powder (e.g., 10 mg).

  • Add Buffer: Add a fixed volume of a specific pH buffer (e.g., 1 mL) to the tube.

  • Equilibrate: Cap the tubes securely and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid from Liquid: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample the Supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Determine Concentration: Analyze the concentration of dissolved 5-AOA in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if 5-AOA has a chromophore) or HPLC.

  • Calculate Solubility: Based on the measured concentration, calculate the solubility of 5-AOA at that specific pH.

  • Repeat for all pH values: Repeat steps 2-8 for each buffer pH to generate a solubility profile.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-9) add_buffer Add buffer to 5-AOA prep_buffers->add_buffer weigh_aoa Weigh excess 5-AOA weigh_aoa->add_buffer equilibrate Equilibrate (24-48h) add_buffer->equilibrate centrifuge Centrifuge equilibrate->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant measure_conc Measure Concentration (UV-Vis/HPLC) sample_supernatant->measure_conc calc_sol Calculate Solubility measure_conc->calc_sol plot_profile Plot Solubility vs. pH calc_sol->plot_profile

Caption: Workflow for determining the pH-dependent solubility of 5-AOA.

troubleshooting_flowchart Troubleshooting 5-AOA Dissolution start Start: 5-AOA Powder dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso dilute_aq Dilute in Aqueous Buffer dissolve_dmso->dilute_aq check_sol Is it dissolved? dilute_aq->check_sol success Success! check_sol->success Yes precipitate Precipitation Occurs check_sol->precipitate No optimize_ph Optimize Buffer pH precipitate->optimize_ph lower_conc Lower Final Concentration precipitate->lower_conc use_cosolvent Use Co-solvent precipitate->use_cosolvent optimize_ph->dilute_aq lower_conc->dilute_aq use_cosolvent->dilute_aq

Caption: Logical steps for troubleshooting 5-AOA dissolution issues.

References

stability of 5-Aminoorotic acid in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Aminoorotic Acid

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: Solid this compound is generally stable and should be stored at room temperature in a well-sealed container, protected from light and moisture.

Q2: Is there readily available data on the stability of this compound in aqueous solutions?

A: Currently, there is a lack of comprehensive, publicly available studies detailing the stability of this compound in various solutions over time and under different conditions (e.g., pH, temperature, light exposure). Therefore, it is recommended that researchers perform their own stability assessments tailored to their specific experimental conditions.

Q3: What factors can potentially influence the stability of this compound in solution?

A: Several factors can affect the stability of compounds like this compound, which is a pyrimidine carboxylic acid. These include:

  • pH: The stability of related compounds, such as orotic acid, is known to be pH-dependent, with increased stability often observed in slightly alkaline solutions. Extreme pH values (highly acidic or alkaline) could lead to hydrolysis or other degradation pathways.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to UV or ambient light can cause photodegradation of sensitive compounds.

  • Solvent: The choice of solvent can influence the solubility and stability of the compound.

  • Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the molecule.

Q4: How long can I store a stock solution of this compound?

A: Without specific stability data, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, it is crucial to conduct a stability study under your specific storage conditions (e.g., -20°C or -80°C) to determine an acceptable storage duration. For related compounds like orotic acid, stock solutions in DMSO are reported to be stable for up to one year at -20°C. However, this should be verified for this compound.

Q5: What are the potential degradation products of this compound?

A: The exact degradation products of this compound are not well-documented in the literature. Forced degradation studies (stress testing) are necessary to identify potential degradation products and establish degradation pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time using the same stock solution. The this compound in your solution may be degrading.Prepare fresh solutions for each experiment. Perform a stability study to determine the usable lifetime of your solution under your storage conditions.
Precipitate forms in the solution upon storage. The compound may have limited solubility or may be degrading to a less soluble product.Try preparing a more dilute solution. If the problem persists, investigate the effect of pH on solubility. Consider filtering the solution before use, but be aware this may change the effective concentration.
Discoloration of the solution. This can be a sign of chemical degradation or contamination.Discard the solution and prepare a fresh one using high-purity solvent. Ensure all glassware is scrupulously clean.
Loss of biological activity or chemical reactivity. The active compound is likely degrading.This necessitates a formal stability assessment. Use a stability-indicating analytical method, such as HPLC, to quantify the amount of intact this compound over time.

Data on Stability of this compound in Solution

As of the latest literature review, specific quantitative data on the is not available. Researchers are strongly encouraged to perform their own stability studies relevant to their specific applications. The following table is a template that can be used to record in-house stability data.

Condition Solvent Concentration Time Point % Remaining this compound Appearance Notes
e.g., 4°C, darke.g., PBS, pH 7.4e.g., 1 mg/mLDay 0100%Clear, colorless
Day 1
Day 3
Day 7
e.g., 25°C, ambient lighte.g., DMSOe.g., 10 mg/mLDay 0100%Clear, colorless
Day 1
Day 3
Day 7

Experimental Protocols

Protocol for a Basic Stability Assessment of this compound in Solution

This protocol outlines a general procedure for determining the stability of this compound in a specific solution using High-Performance Liquid Chromatography (HPLC), a common and reliable analytical technique.[1]

1. Objective: To quantify the concentration of this compound in a prepared solution over a set period under defined storage conditions.

2. Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., water, PBS, DMSO)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phase components (e.g., acetonitrile, water, buffer, acid modifier like formic acid)

  • Volumetric flasks and pipettes

  • pH meter

  • Storage containers (e.g., amber vials)

  • Incubators or refrigerators for controlled temperature storage

3. Method Development (Initial Steps):

  • Develop a Stability-Indicating HPLC Method: A crucial first step is to have an analytical method that can separate the parent this compound peak from any potential degradation products.[2][3] This often involves:

    • Selecting a suitable column and mobile phase.

    • Optimizing the gradient and flow rate to achieve good peak shape and resolution.

    • Performing forced degradation (stress testing) to generate degradation products. This involves exposing the solution to harsh conditions (e.g., strong acid, strong base, high heat, oxidation with hydrogen peroxide, and light) to ensure the method can separate the degradants from the main peak.[4]

4. Stability Study Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound at the desired concentration in the solvent of interest.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration (this is your 100% reference). Record the peak area and retention time. Also, note the physical appearance of the solution (e.g., clarity, color).

  • Storage: Aliquot the remaining solution into several sealed vials appropriate for the storage conditions being tested (e.g., refrigerated at 4°C, at room temperature ~25°C, frozen at -20°C). Protect from light by using amber vials or wrapping in foil if light sensitivity is a concern.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial from storage, allow it to equilibrate to room temperature, and analyze by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing the peak area to the peak area at time zero.

5. Acceptance Criteria: The acceptable level of degradation will depend on the intended use of the solution. For many research applications, a loss of more than 5-10% may be considered significant.

Visualizations

Stability_Assessment_Workflow Workflow for this compound Solution Stability Assessment A Define Experimental Needs (Solvent, Concentration, Storage) B Develop Stability-Indicating HPLC Method A->B C Perform Forced Degradation (Acid, Base, Heat, Light, Oxid.) B->C D Method Specificity Confirmed? C->D E Prepare Fresh Solution (Time = 0) D->E Yes L Optimize Method (e.g., change column, mobile phase) D->L No F Analyze Initial Sample (T0) - Establish 100% Reference - Record Appearance E->F G Store Aliquots under Defined Conditions (e.g., Temp, Light) E->G J Evaluate Data - Plot % Remaining vs. Time - Note Appearance Changes F->J H Analyze Samples at Pre-defined Time Points G->H I Calculate % Remaining This compound H->I I->J K Determine Acceptable Solution Shelf-Life J->K L->B

Caption: A logical workflow for assessing the stability of this compound in solution.

References

troubleshooting high background in 5-FOA selection plates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with 5-Fluoroorotic Acid (5-FOA) selection plates, particularly the common problem of high background growth.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of 5-FOA selection?

5-fluoroorotic acid (5-FOA) is a chemical used for counter-selection in yeast genetics.[1] The system relies on the function of the URA3 gene, which encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase.[2] This enzyme is essential for the biosynthesis of pyrimidine nucleotides. In cells with a functional URA3 gene (URA3+), OMP decarboxylase converts 5-FOA into the toxic compound 5-fluorouracil (5-FU), which inhibits DNA replication and leads to cell death.[2][3][4] Conversely, cells that have lost the URA3 gene function (ura3⁻) cannot process 5-FOA into its toxic form and are therefore able to survive on media containing 5-FOA, provided that uracil is supplied.[2]

Q2: Why is a low pH critical for 5-FOA selection?

The effectiveness of 5-FOA selection is highly dependent on an acidic pH.[3] The optimal pH for selection media is at or below 4.0.[3][5] This is because only the protonated form of 5-FOA is readily permeable to yeast cells.[3][5] As the pH increases, 5-FOA becomes deprotonated and cannot efficiently enter the cell to be converted into its toxic byproduct.[3] The selection efficiency significantly decreases above pH 4.5 and is completely ineffective at a pH of 6.0 or higher.[3][5] Standard recipes for 5-FOA plates typically result in a final pH of approximately 2.8 to 3.0.[3][5]

Q3: Can I use 5-FOA in rich media like YPD?

No, it is not recommended to use 5-FOA in rich media such as YPD.[3][6] Rich media contain significant amounts of uracil, which competes with 5-FOA for the active site of the OMP decarboxylase enzyme.[3][6] This competition reduces the conversion of 5-FOA to the toxic 5-fluorouracil, thereby diminishing the selection efficiency and leading to high background growth.[3] Synthetic defined (SD) medium must be used for 5-FOA selection.[1]

Q4: What are the primary causes of background growth on 5-FOA plates?

Background growth on 5-FOA plates can stem from both technical and biological factors.

  • Technical Causes: These include improper media preparation (incorrect 5-FOA concentration, suboptimal pH, uracil contamination), high plating density leading to cross-feeding, and using old plates where 5-FOA may have degraded.[1][4]

  • Biological Causes: The most common biological reason is the spontaneous mutation of the URA3 gene, which occurs at a relatively high frequency.[1][2] Less frequently, mutations in other genes, such as URA6, can also confer resistance to 5-FOA.[1][4][7] In some cases, transient resistance can be caused by epigenetic silencing of the URA3 gene.[4]

Troubleshooting Guide: High Background Colonies

Problem: I am observing a high number of unexpected colonies on my 5-FOA selection plates. What should I investigate?

A high background of colonies can compromise your experiment. Follow these steps to diagnose and resolve the issue.

Step 1: Verify Media Preparation and Quality

Incorrectly prepared media is a frequent source of high background.[1] Check the following parameters:

  • pH of the Medium: The activity of 5-FOA is optimal at a low pH (≤ 4.0).[3][5] Do not adjust the pH of the media to the standard yeast media pH of 5.8, as this will render the 5-FOA ineffective.[3]

  • 5-FOA Concentration: The standard concentration is typically 0.1% (1 g/L).[1][2] If the concentration is too low, it may not be sufficient to kill all the cells with a functional URA3 gene.[4]

  • 5-FOA Dissolution: 5-FOA is poorly soluble in water.[1][5] Ensure it is completely dissolved. Common methods include dissolving it in DMSO before adding it to the cooled media or adding the powder directly to hot (60-65°C) media and stirring until it dissolves completely.[1]

  • Uracil Contamination: Ensure you are using a synthetic defined (SD) medium, as rich media like YPD contain uracil and will interfere with the selection.[1][3]

  • Uracil Addition: For ura3⁻ mutants to grow, uracil must be added to the 5-FOA medium.[1][8] The recommended final concentration is 20-50 mg/L.[2][3] Omitting uracil will prevent the growth of your desired mutants.[3]

Step 2: Review Experimental Procedure

If the media preparation is correct, review your experimental technique.

  • Plating Density: Plating too many cells is a common error that can lead to a high background.[1] Overcrowding can cause "feeder" colonies where dying cells release nutrients that support the growth of nearby cells, or the local 5-FOA concentration can be depleted.[1][4] It is recommended to plate a dilution series of your cell culture to obtain well-isolated colonies.[1]

  • Control Strains: Always include positive (known ura3⁻) and negative (known URA3⁺) control strains. The ura3⁻ strain should grow, while the URA3⁺ strain should not.[1] This helps confirm that your plates were prepared correctly and the selection is working.

Step 3: Analyze the Resistant Colonies

If your media and procedure are correct, the background may be due to a high frequency of spontaneous mutations.[1]

  • Spontaneous Mutations: The URA3 gene has a high rate of spontaneous mutation, which can be a primary source of background colonies.[2] If the background is excessively high, you might consider optimizing the 5-FOA concentration or using a yeast strain with a lower spontaneous mutation rate.[2]

  • Verification of True Mutants: It is crucial to verify that the colonies growing on the 5-FOA plates are true ura3⁻ mutants. This is typically done by replica plating. Pick individual colonies and patch them onto a rich medium plate (YPD), a minimal medium plate lacking uracil (SC-Ura), and a fresh 5-FOA plate.[2] True ura3⁻ mutants will grow on YPD and 5-FOA, but will not grow on SC-Ura.[2][4]

  • Alternative Mutations: If colonies are resistant to 5-FOA but can also grow on media lacking uracil, they are not true ura3⁻ loss-of-function mutants.[4] This phenotype may be caused by mutations in other genes, such as URA6.[4]

Data Presentation

Table 1: Key Quantitative Parameters for 5-FOA Selection Media
ParameterRecommended Value/RangeNotesCitations
5-FOA Concentration0.1% (1 g/L)Can be adjusted from 0.05% to 0.15% based on strain sensitivity and application.[1][2][9]
Medium pH≤ 4.0Critical for 5-FOA permeability into yeast cells. Standard recipes yield a pH of ~2.8-3.0. Do not adjust.[3][5]
Uracil Supplementation20-50 mg/LEssential for the growth of desired ura3⁻ mutants on the selection plates.[2][3]
Incubation Temperature30°CStandard incubation temperature for Saccharomyces cerevisiae.[3]

Experimental Protocols

Protocol 1: Preparation of 5-FOA Selection Plates (1 Liter)

This protocol describes the preparation of a synthetic complete (SC) medium containing 5-FOA and lacking a specific amino acid (e.g., for plasmid selection), but supplemented with uracil.

Materials:

  • Yeast Nitrogen Base (without amino acids)

  • Ammonium Sulfate

  • Glucose (Dextrose)

  • Appropriate amino acid drop-out mix (e.g., lacking leucine)

  • Uracil

  • 5-Fluoroorotic acid (5-FOA)

  • Bacto-agar

  • DMSO (optional)

  • Sterile, deionized water

Procedure:

  • Prepare the Base Medium: In 900 mL of deionized water, dissolve:

    • 1.7 g Yeast Nitrogen Base (without amino acids and ammonium sulfate)[2]

    • 5 g Ammonium Sulfate[2]

    • 2 g Appropriate drop-out mix

    • 20 g Bacto-agar[1]

  • Autoclave: Sterilize the medium by autoclaving for 20 minutes on a liquid cycle.[1]

  • Cool and Supplement: Allow the medium to cool to approximately 55-60°C in a water bath.[3]

  • Add Glucose: Aseptically add 100 mL of a sterile 20% glucose solution.[1]

  • Add Uracil: Add sterile uracil stock solution to a final concentration of 50 mg/L.[8]

  • Prepare and Add 5-FOA:

    • Method A (DMSO): Dissolve 1 g of 5-FOA in 10 mL of DMSO. Sterile filter this solution and add it to the cooled medium.[1]

    • Method B (Direct Addition): Aseptically add 1 g of 5-FOA powder directly to the warm (55-60°C) medium. Stir with a sterile stir bar until it is completely dissolved.[3]

  • Pour Plates: Mix the medium gently but thoroughly and pour the plates in a sterile environment.[3]

  • Storage: Store plates at 4°C, wrapped in parafilm to prevent drying, for up to several months.[5]

Protocol 2: Verification of ura3⁻ Mutants by Replica Plating

This protocol is used to confirm the phenotype of colonies that grow on 5-FOA selection plates.[4]

Procedure:

  • Prepare Master Plate: Pick individual colonies from the 5-FOA plate and patch them in a grid pattern onto a master plate containing rich medium (YPD).

  • Prepare Verification Plates: Prepare the following three types of plates:

    • YPD (rich medium)

    • SC medium lacking uracil (SC-Ura)

    • SC medium containing 5-FOA (as prepared in Protocol 1)

  • Replica Plate: Using a sterile velvet cloth or a replica plating tool, transfer the colonies from the master YPD plate to each of the three verification plates.

  • Incubate: Incubate all plates at 30°C for 2-3 days.[4]

  • Analyze Results:

    • True ura3⁻ mutants: Will grow on YPD and 5-FOA plates but will not grow on SC-Ura plates.[2]

    • URA3⁺ cells (background): Will grow on YPD and SC-Ura plates but will not grow on 5-FOA plates.

    • Other mutations (e.g., ura6): May grow on all three types of plates.

Visualizations

Mechanism of 5-FOA Counter-Selection cluster_URA3_plus URA3+ Cell cluster_ura3_minus ura3- Cell URA3_plus_start 5-FOA enters cell URA3_plus_process URA3 gene product (OMP Decarboxylase) converts 5-FOA URA3_plus_start->URA3_plus_process URA3_plus_toxic Toxic 5-Fluorouracil (5-FU) is produced URA3_plus_process->URA3_plus_toxic URA3_plus_end Cell Death URA3_plus_toxic->URA3_plus_end ura3_minus_start 5-FOA enters cell ura3_minus_process Non-functional ura3 gene product ura3_minus_start->ura3_minus_process ura3_minus_no_conversion 5-FOA is not converted ura3_minus_process->ura3_minus_no_conversion ura3_minus_end Cell Survival (on media with Uracil) ura3_minus_no_conversion->ura3_minus_end Troubleshooting High Background on 5-FOA Plates start High Background Observed check_media Step 1: Check Media Prep start->check_media media_params Verify: - pH (≤ 4.0) - 5-FOA concentration (0.1%) - Uracil is added - No Uracil contamination (SD media only) - Complete 5-FOA dissolution check_media->media_params How? media_ok Media OK? media_params->media_ok check_protocol Step 2: Check Protocol media_ok->check_protocol Yes remake_media Solution: Remake Media Correctly media_ok->remake_media No protocol_params Verify: - Plating density (use dilutions) - Use of positive/negative controls check_protocol->protocol_params How? protocol_ok Protocol OK? protocol_params->protocol_ok analyze_colonies Step 3: Analyze Colonies protocol_ok->analyze_colonies Yes adjust_protocol Solution: Adjust Plating Density protocol_ok->adjust_protocol No analysis_steps Perform: - Replica plating to check Ura- auxotrophy - Sequencing of URA3 locus analyze_colonies->analysis_steps How? identify_cause Conclusion: High spontaneous mutation rate or other resistant mutations (e.g., ura6) analysis_steps->identify_cause Experimental Workflow for Selecting and Verifying ura3- Mutants start Start with yeast strain carrying URA3 marker grow Grow culture overnight in non-selective medium (e.g., YPD or SC+Uracil) start->grow plate Plate dilutions on 5-FOA selection plates grow->plate incubate Incubate at 30°C for 2-4 days plate->incubate select Select colonies growing on 5-FOA incubate->select verify Verify phenotype by replica plating select->verify replica_plates Patch onto: 1. YPD 2. SC-Ura 3. 5-FOA verify->replica_plates analyze Analyze growth patterns replica_plates->analyze end Obtain verified ura3- strain analyze->end

References

5-Aminoorotic acid interference with biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminoorotic acid (5-AOA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential interference of 5-AOA in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-AOA) and where is it used?

This compound is a derivative of orotic acid, an intermediate in the biosynthesis of pyrimidines. It and its derivatives are investigated for various biological activities, including potential anti-inflammatory and analgesic properties. Due to its structure as an amino acid derivative, it has the potential to interfere with several biochemical assays.

Q2: In which common biochemical assays can this compound cause interference?

This compound has been observed or is suspected to interfere with the following assays:

  • Enzymatic Assays:

    • Lactate Dehydrogenase (LDH) Assay

    • Xanthine Oxidase (XO) Assay

  • Protein Quantification Assays:

    • Bicinchoninic Acid (BCA) Assay

    • Bradford Assay

  • Cell Viability Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Q3: What is the general mechanism of interference by 5-AOA?

The interference can occur through several mechanisms:

  • Direct Enzyme Inhibition: 5-AOA can act as a competitive or non-competitive inhibitor for certain enzymes, leading to an underestimation of their activity.

  • Chemical Reactivity: As an amino acid derivative, 5-AOA can react with assay reagents. For example, it may reduce copper ions in the BCA assay, leading to an overestimation of protein concentration.

  • Structural Similarity: Its structure may mimic natural substrates or interact with assay dyes, affecting the readout.

Troubleshooting Guides

Lactate Dehydrogenase (LDH) Assay Interference

Issue: Underestimation of LDH activity or false indication of cytotoxicity in LDH release assays.

Mechanism of Interference: this compound can act as a competitive inhibitor of Lactate Dehydrogenase (LDH), similar to other small carboxylic acids like oxamate.[1][2] This leads to a decrease in the measured enzyme activity.

Troubleshooting Steps:

  • Run a Compound-Only Control: Include a control well with 5-AOA in the assay medium without any cells or LDH enzyme to check for direct interaction with the assay reagents.

  • Perform an Enzyme Activity Control: Spike a known amount of purified LDH into the assay buffer with and without 5-AOA. A decrease in LDH activity in the presence of 5-AOA confirms inhibition.

  • Alternative Cytotoxicity Assay: If assessing cytotoxicity, consider using a complementary method that does not rely on LDH activity, such as a trypan blue exclusion assay or a protease-based viability assay.

Quantitative Data on LDH Inhibition by Structurally Similar Compounds:

CompoundIC50 (inhibition)Assay Type
Oxamate~142 µM (Ki on hLDH5)[3]Enzymatic
TartronateStudied as LDH inhibitor[3]Enzymatic
This compound Potent inhibitor, comparable to oxamate [1][2]Enzymatic

Experimental Protocol: Assessing 5-AOA Interference in LDH Assay

  • Prepare a stock solution of 5-AOA in a suitable solvent (e.g., DMSO or aqueous buffer).

  • Set up the following wells in a 96-well plate:

    • Blank: Assay buffer only.

    • LDH Control: Assay buffer + purified LDH.

    • 5-AOA Control: Assay buffer + 5-AOA at the desired experimental concentration.

    • Inhibition Test: Assay buffer + purified LDH + 5-AOA at various concentrations.

  • Add the LDH assay substrate solution (containing lactate and NAD+).

  • Incubate according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Compare the results from the "Inhibition Test" wells to the "LDH Control" to determine the extent of inhibition.

Logical Workflow for Troubleshooting LDH Assay Interference

LDH_Troubleshooting start Unexpected LDH Assay Result (Low activity or high cytotoxicity) check_direct Run 5-AOA only control start->check_direct decision_direct Signal in control? check_direct->decision_direct direct_interference Interference with assay reagents. decision_direct->direct_interference Yes no_direct_interference No direct reagent interference. decision_direct->no_direct_interference No check_inhibition Test 5-AOA with purified LDH no_direct_interference->check_inhibition decision_inhibition LDH activity decreased? check_inhibition->decision_inhibition inhibition_confirmed 5-AOA is an LDH inhibitor. decision_inhibition->inhibition_confirmed Yes no_inhibition Interference is unlikely LDH inhibition. decision_inhibition->no_inhibition No mitigation Use alternative cytotoxicity assay or correct for inhibition. inhibition_confirmed->mitigation

Caption: Troubleshooting workflow for LDH assay interference by 5-AOA.

Xanthine Oxidase (XO) Assay Interference

Issue: Underestimation of Xanthine Oxidase (XO) activity.

Mechanism of Interference: this compound and its complexes have been shown to inhibit xanthine oxidase in a concentration-dependent manner.[4] This leads to a reduced rate of uric acid or superoxide production in the assay.

Troubleshooting Steps:

  • Control for Inhibition: Similar to the LDH assay, run a control with purified XO enzyme and varying concentrations of 5-AOA to quantify the inhibitory effect.

  • Consider Alternative Substrates: If possible, use an alternative substrate for XO to see if the inhibition is competitive with the standard substrate (xanthine or hypoxanthine).

  • Data Correction: If the inhibitory effect is consistent and quantifiable, it may be possible to apply a correction factor to the experimental data.

Quantitative Data on XO Inhibition:

CompoundIC50 (inhibition)Assay Type
Allopurinol (control)~2.84 µM[5]Enzymatic
This compound Inhibits in a concentration-dependent manner [4]Enzymatic

Note: A specific IC50 value for this compound on Xanthine Oxidase is not consistently reported, but its inhibitory activity is documented.

Experimental Protocol: Characterizing 5-AOA Inhibition of XO

  • Prepare a stock solution of 5-AOA.

  • In a UV-transparent 96-well plate, set up the following reactions:

    • Blank: Assay buffer.

    • XO Control: Assay buffer + XO enzyme.

    • 5-AOA Controls: Assay buffer + 5-AOA at various concentrations.

    • Inhibition Wells: Assay buffer + XO enzyme + 5-AOA at various concentrations.

  • Add the substrate (e.g., xanthine).

  • Monitor the production of uric acid by measuring the increase in absorbance at 295 nm over time.

  • Calculate the reaction rates and determine the IC50 of 5-AOA for XO inhibition.

Signaling Pathway Illustrating XO Inhibition

XO_Inhibition Xanthine Xanthine XO Xanthine Oxidase (XO) Xanthine->XO UricAcid Uric Acid (Absorbance at 295 nm) XO->UricAcid AOA This compound AOA->XO Inhibits

Caption: Inhibition of Xanthine Oxidase by this compound.

Protein Quantification Assay Interference (BCA and Bradford)

Issue: Inaccurate estimation of protein concentration.

Potential Mechanisms of Interference:

  • BCA Assay: 5-AOA, as an amino acid derivative, may reduce Cu²⁺ to Cu⁺, the key reaction in the BCA assay. This would lead to a false-positive signal and an overestimation of protein concentration.[6][7]

  • Bradford Assay: The Bradford assay relies on the binding of Coomassie dye to basic and aromatic amino acid residues.[8][9] The presence of 5-AOA could potentially interfere with this binding, although the effect is generally less pronounced for small molecules compared to detergents.

Troubleshooting Steps:

  • Blank Correction: Prepare a blank solution containing the same concentration of 5-AOA as in the samples to subtract the background signal.

  • Use an Appropriate Standard Curve: Prepare the protein standards (e.g., BSA) in the same buffer, including the same concentration of 5-AOA as the unknown samples.

  • Alternative Protein Assay: If interference is significant, consider using a protein assay with a different mechanism, such as a fluorescent dye-based assay or a Lowry assay (though the latter is also copper-based and may show interference).

  • Sample Clean-up: For critical applications, remove 5-AOA from the protein sample using methods like buffer exchange, dialysis, or protein precipitation prior to the assay.

Illustrative Data on Potential Interference:

AssayPotential Effect of 5-AOAReason
BCA Assay Overestimation of proteinReduction of Cu²⁺ by 5-AOA
Bradford Assay Minor under- or overestimationPotential interaction with dye binding

Experimental Workflow for Mitigating Protein Assay Interference

Protein_Assay_Workflow start Protein sample containing 5-AOA assay_choice Select Protein Assay (e.g., BCA or Bradford) start->assay_choice run_assay Run Assay with 5-AOA in Blank and Standards assay_choice->run_assay evaluate Accurate results? run_assay->evaluate end Quantified Protein Concentration evaluate->end Yes alternative Choose Alternative Assay or Perform Sample Clean-up evaluate->alternative No alternative->assay_choice

Caption: Workflow for protein quantification in the presence of 5-AOA.

MTT Assay Interference

Issue: Inaccurate assessment of cell viability.

Potential Mechanism of Interference: The MTT assay relies on the reduction of the MTT tetrazolium salt to formazan by cellular reductases.[10][11] 5-AOA, as a biologically active small molecule, could potentially interfere with this process by:

  • Directly reducing the MTT reagent, leading to a false-positive signal for viability.

  • Altering the metabolic activity of the cells, thereby affecting their ability to reduce MTT.

Troubleshooting Steps:

  • Cell-Free Control: Incubate 5-AOA with the MTT reagent in cell-free culture medium to check for direct chemical reduction of MTT.

  • Positive and Negative Controls: Include appropriate positive (e.g., untreated cells) and negative (e.g., cells treated with a known cytotoxic agent) controls to ensure the assay is performing as expected.

  • Confirm with an Orthogonal Assay: Validate the MTT results with a different viability assay that has a distinct mechanism, such as a resazurin-based assay, an ATP-based assay (e.g., CellTiter-Glo®), or a real-time cytotoxicity assay.

Logical Diagram for MTT Assay Troubleshooting

MTT_Troubleshooting start Unexpected MTT Assay Result cell_free_control Run Cell-Free Control with 5-AOA and MTT start->cell_free_control decision_reduction Direct MTT reduction? cell_free_control->decision_reduction direct_reduction False positive viability signal. Correct for background. decision_reduction->direct_reduction Yes no_direct_reduction No direct chemical interference. decision_reduction->no_direct_reduction No metabolic_effect Consider metabolic effects of 5-AOA on cells. no_direct_reduction->metabolic_effect orthogonal_assay Confirm results with an orthogonal viability assay. metabolic_effect->orthogonal_assay

Caption: Troubleshooting 5-AOA interference in MTT assays.

References

preventing degradation of 5-Aminoorotic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminoorotic acid (5-AOA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 5-AOA during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound (5-AOA) is a pyrimidine analog. In research, it is primarily used as an inhibitor of the enzyme dihydroorotase (DHOase), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting this pathway, 5-AOA can be used to study nucleotide metabolism and its role in various cellular processes.

Q2: What are the general storage recommendations for this compound?

A2: To ensure the stability of solid this compound, it is recommended to store it at room temperature.[1][2] Some suppliers suggest storage at -20°C for long-term stability of stock solutions.[2] It is also advisable to protect it from light.

Q3: How should I prepare stock solutions of this compound?

A3: The solubility of this compound is a critical factor in preparing stock solutions. It is sparingly soluble in water but can be dissolved in aqueous solutions with the addition of a base like NaOH or in organic solvents such as DMSO.[2] For biological assays, it is recommended to prepare fresh solutions whenever possible. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for 5-AOA are not extensively documented, pyrimidine analogs can be susceptible to oxidation and hydrolysis. The amino group and the unsaturated ring system are potential sites for oxidative degradation.[3] Degradation can be influenced by factors such as pH, temperature, and exposure to light.

Troubleshooting Guide: Preventing Degradation of this compound

This guide addresses specific issues you may encounter related to the stability of 5-AOA in your experiments.

Issue 1: Inconsistent or lower than expected activity in enzyme inhibition assays.

  • Possible Cause: Degradation of 5-AOA in the stock solution or assay buffer.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always aim to use freshly prepared 5-AOA solutions for your experiments.

      • Optimize pH: The stability of similar compounds is known to be pH-dependent. If your assay buffer has a high pH, consider assessing the stability of 5-AOA in your buffer system over the time course of your experiment.

      • Control Temperature: Avoid exposing 5-AOA solutions to high temperatures. Prepare solutions at room temperature and store them on ice if they are not for immediate use.[4]

      • Protect from Light: Store stock solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

Issue 2: Appearance of unknown peaks in HPLC analysis of 5-AOA samples.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Steps:

      • Analyze Blank Samples: Run a blank sample containing only the solvent or buffer to ensure no contaminants are present.

      • Conduct Forced Degradation Studies: To identify potential degradation products, intentionally degrade a sample of 5-AOA under stress conditions (e.g., acid, base, heat, oxidation, light).[5] This will help in developing a stability-indicating HPLC method.

      • Use Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to identify the mass of the unknown peaks, which can help in elucidating the structure of the degradation products.

Issue 3: Variability in results between experimental replicates.

  • Possible Cause: Inconsistent handling and storage of 5-AOA solutions.

    • Troubleshooting Steps:

      • Standardize Solution Preparation: Ensure that all stock and working solutions are prepared in a consistent manner, using the same solvent and storage conditions.

      • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, store stock solutions in single-use aliquots.

      • Minimize Exposure to Air: If oxidation is suspected, consider preparing solutions with deoxygenated solvents and storing them under an inert gas like nitrogen or argon.[6]

Data Presentation

Table 1: Qualitative Summary of Factors Affecting this compound Stability

ParameterConditionRecommendation for Minimizing Degradation
pH High pH (alkaline)Maintain solutions at a neutral or slightly acidic pH if possible. Assess stability in your specific buffer system.
Temperature Elevated temperaturesPrepare and handle solutions at room temperature or on ice. For long-term storage of solutions, freezing at -20°C or -80°C is recommended.
Light Exposure to UV or ambient lightStore solid compound and solutions in light-protecting containers (e.g., amber vials).
Oxidation Presence of oxygen, metal ionsUse deoxygenated solvents for solution preparation. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), 1.5 mL microcentrifuge tubes.

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the 5-AOA is completely dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Dihydroorotase (DHOase) Inhibition Assay using this compound

This is a general spectrophotometric protocol that can be adapted for measuring the inhibitory effect of 5-AOA on DHOase activity. The assay monitors the conversion of the substrate, carbamoyl-L-aspartate, to dihydroorotate.

  • Materials:

    • Recombinant DHOase enzyme

    • Carbamoyl-L-aspartate (substrate)

    • This compound (inhibitor)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)[7]

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare serial dilutions of 5-AOA in the assay buffer.

    • In a 96-well plate, add 10 µL of each 5-AOA dilution to the respective wells. Include a control well with 10 µL of assay buffer (no inhibitor).

    • Add 80 µL of the DHOase enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the carbamoyl-L-aspartate substrate solution to all wells.

    • Immediately place the plate in a microplate spectrophotometer and measure the change in absorbance at a predetermined wavelength (e.g., 230 nm) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of 5-AOA.

    • Plot the reaction velocity against the concentration of 5-AOA to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

DeNovoPyramidineBiosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition Glutamine Glutamine + CO2 + 2ATP CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPSII CarbamoylAspartate N-Carbamoyl-L-aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase Aspartate Aspartate Aspartate->CarbamoylAspartate Dihydroorotate L-Dihydroorotate CarbamoylAspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UPRTase PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODCase AOA This compound AOA->Dihydroorotate Inhibits DHOase

Caption: De Novo Pyrimidine Biosynthesis Pathway and the inhibitory action of this compound on Dihydroorotase (DHOase).

ExperimentalWorkflow cluster_workflow Experimental Workflow for Assessing 5-AOA Stability cluster_conditions Stress Conditions Prep Prepare 5-AOA Solution Stress Expose to Stress Conditions (e.g., Heat, Light, pH) Prep->Stress Sample Take Samples at Timepoints Stress->Sample Heat Temperature Light Light pH pH Analyze Analyze by HPLC Sample->Analyze Data Quantify 5-AOA Peak Area Analyze->Data Degradation Calculate % Degradation Data->Degradation

Caption: A general experimental workflow for conducting forced degradation studies to assess the stability of this compound.

References

Technical Support Center: 5-Aminoorotic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminoorotic acid (5-AOA) quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a solid crystalline powder with a molecular weight of 171.11 g/mol and a melting point greater than 300°C.[1] Its chemical formula is C₅H₅N₃O₄.[2] It is also known by other names, including 5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid and 5-Amino-6-carboxy-2,4-dihydroxypyrimidine.[2] It has been described as a versatile ligand and has been used as an internal standard for the electrochemical determination of orotic acid.[1][3]

Q2: Which analytical techniques are most suitable for 5-AOA quantification?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the quantification of related compounds like orotic acid and other amino acids, and are therefore recommended for 5-AOA.[4][5] LC-MS/MS, in particular, offers high sensitivity and specificity, which is crucial when dealing with complex biological matrices.[6][7][8]

Q3: I am seeing inconsistent retention times for my 5-AOA peak in my HPLC analysis. What could be the cause?

Inconsistent retention times are a frequent issue in HPLC and can be caused by several factors:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time. It is recommended to prepare the mobile phase gravimetrically for better precision.[9][10]

  • Column Equilibration: Insufficient column equilibration between runs can cause retention time drift. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Pump Issues: Leaks in the pump seals or check valves, as well as air bubbles in the system, can lead to inconsistent flow rates and, consequently, variable retention times.

  • Column Temperature: Fluctuations in column temperature can affect retention. Using a column oven is highly recommended to maintain a stable temperature.

Q4: My 5-AOA recovery from plasma samples is low and inconsistent. How can I improve it?

Low and variable recovery from complex matrices like plasma is often related to sample preparation. Here are some troubleshooting steps:

  • Protein Precipitation: Ensure complete protein precipitation. Sulfosalicylic acid or perchloric acid are commonly used for this purpose.[9] After adding the acid, vortex the sample thoroughly and allow sufficient incubation time at a low temperature (e.g., 4°C) before centrifugation.

  • Matrix Effects in LC-MS/MS: The co-elution of endogenous matrix components can suppress the ionization of 5-AOA, leading to lower signal intensity and inaccurate quantification. To mitigate this, consider:

    • Improved Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.

    • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 5-AOA is the best way to correct for matrix effects and variations in extraction recovery. If a SIL-IS for 5-AOA is not available, a structurally similar compound can be used, but this is less ideal.

  • Analyte Stability: 5-AOA, like other amino acids, may be susceptible to degradation during sample processing. Keep samples on ice and process them as quickly as possible. Evaluate the stability of 5-AOA through freeze-thaw cycles and storage at different temperatures.

Q5: I am observing peak tailing for my 5-AOA peak. What are the common causes and solutions?

Peak tailing can compromise peak integration and reduce quantification accuracy. Common causes include:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause tailing. This can often be mitigated by adjusting the mobile phase pH or ionic strength.

  • Column Contamination: Contamination of the column frit or the stationary phase can lead to poor peak shape. Using a guard column and appropriate sample filtration can help prevent this. If the column is contaminated, it may need to be flushed or replaced.

Troubleshooting Guides

Guide 1: Sample Preparation for 5-AOA Quantification in Plasma

This guide provides a general workflow for preparing plasma samples for 5-AOA analysis.

Workflow for Plasma Sample Preparation start Start: Collect Plasma Sample step1 Add Internal Standard start->step1 step2 Protein Precipitation (e.g., with Sulfosalicylic Acid) step1->step2 step3 Vortex and Incubate step2->step3 step4 Centrifuge to Pellet Proteins step3->step4 step5 Collect Supernatant step4->step5 step6 Filter Supernatant (e.g., 0.22 µm filter) step5->step6 end Inject into LC-MS/MS or HPLC step6->end

Caption: Plasma sample preparation workflow for 5-AOA analysis.

Guide 2: Troubleshooting Chromatographic Issues

This guide outlines a logical approach to diagnosing common HPLC and LC-MS/MS problems.

Troubleshooting Chromatographic Problems issue Identify the Issue (e.g., Peak Tailing, Shifting RT) check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) issue->check_mobile_phase Is mobile phase correct? check_column Check Column (Contamination, Age, Equilibration) issue->check_column Is column okay? check_system Check HPLC/LC-MS System (Leaks, Pump, Injector) issue->check_system Is the system functioning properly? solution Implement Solution (e.g., Prepare Fresh Mobile Phase, Flush Column) check_mobile_phase->solution check_column->solution check_system->solution

Caption: A logical flow for troubleshooting common chromatography issues.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for 5-AOA Quantification in Urine

This protocol is a starting point and should be optimized and validated for your specific instrumentation and application. It is based on methods for the closely related compound, orotic acid.[7][8]

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Vortex to ensure homogeneity.

  • Dilute the urine sample 1:20 with a solution of 0.1% formic acid in water.

  • If using an internal standard, spike it into the dilution solution.

  • Vortex the diluted sample.

  • Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like 5-AOA.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient from high organic to high aqueous content. An example gradient could be:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions: These will need to be determined by infusing a pure standard of 5-AOA. For orotic acid, a common transition is m/z 155 -> 111.[7]

Quantitative Data

The following table summarizes typical performance characteristics that should be evaluated during method validation for a 5-AOA assay. The values provided are based on assays for the related compound orotic acid and should be established specifically for 5-AOA.

ParameterTypical Acceptance CriteriaReference
Linearity (r²) > 0.99[5]
Accuracy (% Recovery) 85 - 115%[11][12]
Precision (%RSD) < 15%[8]
Limit of Detection (LOD) Signal-to-Noise Ratio > 3[4]
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 10[12]

Note: These are general guidelines. Specific acceptance criteria may vary depending on the regulatory context and the application of the assay.

References

adjusting media pH for optimal 5-FOA selection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on adjusting media pH for optimal 5-fluoroorotic acid (5-FOA) selection efficiency in yeast genetics. Accurate pH control is critical for successful and reproducible counter-selection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal media pH for 5-FOA selection?

A1: The optimal pH for 5-FOA selection media is strongly acidic, ideally at or below pH 4.0.[1][2] Standard recipes for 5-FOA plates typically result in a pH between 2.8 and 3.0.[1][2] The effectiveness of 5-FOA selection is highly dependent on the medium's pH, with efficiency decreasing significantly above pH 4.5 and becoming completely ineffective at a pH of 6.0 or higher.[1][2][3]

Q2: Why is a low pH critical for 5-FOA selection efficiency?

A2: A low pH is essential because only the protonated form of 5-FOA is readily permeable to yeast cells.[1][2] At higher pH levels, 5-FOA becomes deprotonated and cannot efficiently enter the cell to be converted into its toxic byproduct, thus rendering the selection ineffective.[1]

Q3: What is the mechanism of 5-FOA counter-selection?

A3: 5-FOA is used for counter-selection against cells expressing a functional URA3 gene.[3] The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which is part of the pyrimidine biosynthesis pathway.[1][4] This enzyme converts 5-FOA into the toxic compound 5-fluorouracil (5-FU).[1][4] 5-FU is a potent inhibitor of DNA and RNA synthesis, leading to cell death.[4][5] Consequently, only cells that have lost the URA3 gene (ura3⁻) can survive on media containing 5-FOA, provided uracil is supplied.[1][4]

Q4: Should I adjust the pH of my 5-FOA media after preparing it?

A4: No, you should not adjust the pH of the 5-FOA medium after adding all the components.[1] The inherent acidity of the ingredients, including the 5-FOA powder itself, is sufficient to create the required low pH for effective selection.[1][2] Attempting to adjust the pH upwards to a standard yeast media pH (e.g., 5.8) will render the 5-FOA ineffective and lead to high background growth.[1]

Q5: Can I use 5-FOA in rich media like YPD?

A5: It is strongly advised not to use 5-FOA in rich media such as YPD.[1][6] Rich media contain significant amounts of uracil, which competes with 5-FOA for the active site of the OMP decarboxylase enzyme.[1][6] This competition reduces the conversion of 5-FOA to its toxic form, thereby severely diminishing selection efficiency.[1] Synthetic defined (SD) medium must be used.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background of non-mutant cells Media pH is too high: The most common technical cause. If the pH is above 4.5, 5-FOA uptake is inefficient, allowing URA3+ cells to survive.[1][3][7]Verify media preparation: Do not adjust the pH of the media after mixing the components. The natural acidity of the ingredients will set the correct pH.[1] You can test the pH of a small aliquot before pouring plates to ensure it is ≤ 4.0.
Uracil contamination: The presence of uracil in the media components will interfere with selection.[3]Use high-purity reagents: Ensure that all components, especially the yeast nitrogen base and amino acid drop-out mix, are free from uracil contamination. Use a synthetic defined medium.[3]
High plating density: Overcrowding can lead to "feeder" colonies or local depletion of 5-FOA, allowing non-resistant cells to grow.[6][7]Optimize cell plating density: Plate a dilution series of your cell culture to obtain well-isolated colonies.[3]
Poor or no growth of expected ura3⁻ colonies Media is too acidic: While a low pH is necessary, an extremely low pH combined with a high 5-FOA concentration might be too harsh for some yeast strains, inhibiting their growth.[1]Test 5-FOA concentration: While 1 g/L is standard, you can test a slightly lower concentration (e.g., 0.05%) to see if it improves the viability of your specific mutant strain without increasing background.[8]
Insufficient uracil: ura3⁻ mutants are auxotrophic for uracil and require it for growth.[4]Check uracil concentration: Ensure that uracil has been added to the final medium at a concentration of 20-50 mg/L.[1][4]
Colonies grow on 5-FOA but also on media lacking uracil False positives: Resistance may be due to mutations in other genes (e.g., URA6) that do not result in uracil auxotrophy.[3][7]Confirm auxotrophy: Replica-plate 5-FOA resistant colonies onto minimal medium with and without uracil. True ura3⁻ mutants will only grow on the plate supplemented with uracil.[7]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Media pH ≤ 4.0 (typically ~2.8-3.0)Critical for 5-FOA uptake. Do not adjust upwards.[1][2][3]
5-FOA Concentration 0.1% (1 g/L)Can be adjusted (e.g., 0.05% - 0.15%) depending on the strain and application.[3][8]
Uracil Supplementation 20-50 mg/LEssential for the growth of ura3⁻ mutants on the selection plates.[1][3][4]
Incubation Temperature 30°CStandard for Saccharomyces cerevisiae.[3]
Incubation Time 3-5 daysAllows for sufficient growth of true mutant colonies.[9]

Experimental Protocols

Protocol 1: Standard Preparation of 5-FOA Selection Plates (1 Liter)

This protocol involves adding 5-FOA powder directly to the medium before autoclaving.

Materials:

  • Yeast Nitrogen Base (without amino acids and ammonium sulfate): 1.7 g

  • Ammonium sulfate: 5 g

  • Complete amino acid drop-out mix (lacking uracil): 2 g

  • Glucose (dextrose): 20 g

  • Uracil: 50 mg

  • 5-Fluoroorotic acid (5-FOA): 1 g

  • Agar: 20 g

  • Sterile, deionized water

Procedure:

  • In a 2 L flask, combine the Yeast Nitrogen Base, ammonium sulfate, drop-out mix, glucose, uracil, 5-FOA, and agar.

  • Add deionized water to a final volume of 1 liter.

  • Add a magnetic stir bar and mix thoroughly until the components are dissolved.

  • Autoclave for 15-20 minutes on a liquid cycle.

  • Allow the medium to cool to 55-60°C in a water bath.

  • Gently swirl the flask to ensure a homogenous mixture.

  • Pour the plates in a sterile environment (e.g., a laminar flow hood).

  • Store the plates at 4°C, protected from light. Plates can be stored for several months.[1]

Protocol 2: Preparation using 5-FOA/DMSO Stock

This alternative protocol uses a 5-FOA stock solution, which can be useful as 5-FOA is poorly soluble in water.[3]

Materials:

  • 100X 5-FOA/DMSO stock solution (100 mg/mL)

  • Autoclaved Synthetic Complete (SC) agar medium lacking uracil, cooled to 55-60°C

Procedure:

  • Prepare 100X 5-FOA Stock: Dissolve 1 gram of 5-FOA in 10 mL of DMSO. Store this stock solution at -20°C.[1][10]

  • Prepare SC Agar Medium: Prepare 1 liter of synthetic complete agar medium lacking uracil (containing Yeast Nitrogen Base, ammonium sulfate, glucose, appropriate amino acids, and agar) and autoclave.

  • Cool and Supplement: Allow the autoclaved medium to cool to 55-60°C. Aseptically add sterile uracil to a final concentration of 50 mg/L.

  • Add 5-FOA Stock: Add 10 mL of the 100X 5-FOA/DMSO stock solution to the 1 liter of cooled medium.

  • Mix and Pour: Mix thoroughly but gently to avoid bubbles, and pour the plates.

Visualizations

Mechanism of 5-FOA counter-selection in yeast.

Experimental workflow for 5-FOA selection.

pH_Effect cluster_pH Effect of Media pH on 5-FOA low_pH Low pH (≤ 4.0) protonated 5-FOA is Protonated low_pH->protonated high_pH High pH (> 4.5) deprotonated 5-FOA is Deprotonated high_pH->deprotonated permeable Cell Permeable protonated->permeable impermeable Not Cell Permeable deprotonated->impermeable selection_eff Efficient Selection permeable->selection_eff selection_ineff Inefficient Selection impermeable->selection_ineff

Relationship between pH and 5-FOA cell permeability.

References

Technical Support Center: Troubleshooting Yeast 5-FOA Selection Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce false positives in yeast 5-fluoroorotic acid (5-FOA) selection experiments.

Troubleshooting Guide

This guide addresses common issues encountered during 5-FOA selection experiments, offering potential causes and solutions to minimize false positives and ensure reliable results.

Problem 1: High Background of Colonies on 5-FOA Plates

A high background of colonies can obscure the identification of true positive colonies.[1] Follow these steps to diagnose and resolve the issue.

Potential Cause Solution
Improper Media Preparation Verify the concentration of 5-FOA, the pH of the medium, and ensure there is no uracil contamination.[1] The standard concentration of 5-FOA is typically 0.1% (1 g/L).[1] The pH of the medium is critical for 5-FOA activity, with optimal selection occurring at or below pH 4.0.[2][3] Do not adjust the pH after adding all components, as the inherent acidity will result in the required low pH.[2] It is not recommended to use 5-FOA in rich media like YPD, as it contains uracil which competes with 5-FOA and reduces selection efficiency.[2][4]
High Plating Density Plating too many cells can lead to a high number of colonies, making it difficult to distinguish true mutants.[1][4] It can also lead to cross-feeding, where dying cells release nutrients that support the growth of nearby cells.[1] It is recommended to plate a dilution series of your cell culture to obtain a countable number of well-isolated colonies.[1]
Old or Improperly Stored Plates The effectiveness of 5-FOA can decrease over time with prolonged storage due to degradation.[1] Use freshly prepared plates for optimal results.
Spontaneous Mutations A high frequency of spontaneous mutations in the URA3 gene or other genes like URA6 can lead to a high background of resistant colonies.[1][4][5] While this is a source of true positives, if the background is excessively high, consider optimizing the 5-FOA concentration or using a strain with a lower spontaneous mutation rate.[6]
Gene Silencing Epigenetic silencing of the URA3 gene can lead to transient 5-FOA resistance.[4][7] If suspected, re-streak colonies on non-selective media and then back onto 5-FOA plates to check for stability of the resistance.

Problem 2: No Growth or Poor Growth of Expected ura3⁻ Mutants

Potential Cause Solution
5-FOA Concentration Too High The concentration of 5-FOA may be too high for your specific yeast strain, leading to toxicity even for ura3⁻ mutants.[2] Optimize the 5-FOA concentration by testing a range (e.g., 0.05% to 0.15%).
Media pH Too Low While a low pH is critical, an excessively acidic medium can inhibit the growth of some yeast strains.[2] Ensure the pH is within the optimal range (around 2.8-4.0).[2]
Omission of Uracil ura3⁻ mutants are uracil auxotrophs and require uracil for growth.[6] Ensure that uracil is added to the 5-FOA medium at a final concentration of 20-50 mg/L.[2][6]
Inefficient Plasmid Loss (for plasmid shuffling) If selecting for the loss of a URA3-marked plasmid, ensure cells have undergone sufficient growth in non-selective medium to allow for plasmid loss before plating on 5-FOA.[6]

Problem 3: 5-FOA Resistant Colonies are Uracil Prototrophs (Grow on media lacking uracil)

This is a common type of false positive. True ura3⁻ mutants should be unable to grow on media lacking uracil.

Potential Cause Solution
Mutations in Other Genes Mutations in genes other than URA3, such as URA6 or URA5, can also confer resistance to 5-FOA.[4][5][8] Unlike ura3 mutants, these mutants may still be able to synthesize uracil.[5][9]
Mixed Colonies The colony picked may be a mix of ura3⁻ and URA3⁺ cells.[7] Re-streak the colony for single isolates on a 5-FOA plate and then test for uracil auxotrophy again.
Gene Silencing Transient epigenetic silencing of URA3 can confer 5-FOA resistance without the loss of the ability to grow on media lacking uracil.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of 5-FOA selection?

5-fluoroorotic acid (5-FOA) is a counter-selection agent used in yeast genetics.[2] Yeast cells with a functional URA3 gene produce the enzyme orotidine-5'-phosphate (OMP) decarboxylase.[2][5] This enzyme converts 5-FOA into the toxic compound 5-fluorouracil (5-FU), which inhibits DNA replication and leads to cell death.[2][4] Therefore, only cells that have lost the function of the URA3 gene (ura3⁻) can survive on media containing 5-FOA.[2]

Q2: Why is a low pH critical for 5-FOA selection?

A low pH (ideally at or below 4.0) is necessary because only the protonated form of 5-FOA is readily permeable to yeast cells.[2] At a higher pH, 5-FOA is deprotonated and cannot efficiently enter the cell to be converted into its toxic byproduct.[2] The selection efficiency of 5-FOA decreases significantly above pH 4.5 and is ineffective at a pH of 6.0 or higher.[2][3]

Q3: What is the recommended concentration of 5-FOA?

The standard concentration is 0.1% (w/v) or 1 g/L for general use.[1][2] For the selection of deletions or point mutations, the concentration can be increased to 0.15% (w/v) or 1.5 g/L.[2][10]

Q4: Can I use 5-FOA in rich media like YPD?

No, it is not recommended.[2] Rich media such as YPD contain significant amounts of uracil, which will compete with 5-FOA for the active site of the OMP decarboxylase enzyme, reducing the selection efficiency.[2][4] Synthetic defined (SD) medium should be used.[1]

Q5: How can I confirm that my 5-FOA resistant colonies are true ura3⁻ mutants?

True ura3⁻ mutants should exhibit two phenotypes: resistance to 5-FOA and auxotrophy for uracil. To confirm this:

  • Replica Plating: Replica plate the 5-FOA resistant colonies onto a minimal medium lacking uracil (SC-Ura). True positives will not grow on this medium.[4]

  • Complementation Test: Transform the resistant strain with a plasmid carrying a wild-type copy of the URA3 gene. This should restore sensitivity to 5-FOA.[4]

  • Sequencing: For definitive confirmation, sequence the URA3 locus in the 5-FOA resistant colonies to identify the mutation.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for preparing effective 5-FOA selection media.[2]

ParameterRecommended ValueNotes
5-FOA Concentration 0.1% (w/v) or 1 g/LFor standard selection. Can be increased to 0.15% for selecting deletions or point mutations.[2][10]
Media pH ≤ 4.0Critical for 5-FOA uptake. Standard recipes typically result in a pH of ~2.8-3.0.[2]
Uracil Supplementation 20-50 mg/LEssential for the growth of ura3⁻ mutants.[2][6]
Incubation Temperature 30°CStandard for Saccharomyces cerevisiae.[2]

Experimental Protocols

Protocol 1: Preparation of 5-FOA Selection Plates (1 Liter)

This protocol is for the preparation of synthetic complete (SC) medium containing 5-FOA.

  • Prepare the Base Medium: In 900 mL of deionized water, dissolve the following:

    • 6.7 g Yeast Nitrogen Base without amino acids

    • 2 g Drop-out mix synthetic complete without uracil

    • 20 g Dextrose

  • Add 5-FOA: Add 1 gram of 5-FOA powder to the solution.[2]

  • Add Agar: Add 20 grams of agar.[2]

  • Autoclave: Sterilize the medium by autoclaving.

  • Cool and Supplement: Allow the medium to cool to approximately 55-60°C in a water bath.[2]

  • Add Uracil: Add the required volume of a sterile uracil stock solution to achieve a final concentration of 20-50 mg/L.[2]

  • Pour Plates: Mix gently and pour the plates in a sterile environment.

Protocol 2: Replica Plating to Confirm Uracil Auxotrophy

  • Prepare Master Plates: Grow your 5-FOA resistant colonies on a master plate (e.g., YPD or SC + 5-FOA + uracil).

  • Prepare Replica Plates: Prepare two sets of plates: one with synthetic complete (SC) medium and another with SC medium lacking uracil (SC-Ura).[4]

  • Replica Plate: Using a sterile velvet cloth or a replica plating tool, gently press the master plate onto the velvet and then transfer the impression to the SC and SC-Ura plates.[4]

  • Incubate: Incubate the plates at 30°C for 2-3 days.[4]

  • Analyze Results: True ura3⁻ mutants will grow on the SC plate but will not grow on the SC-Ura plate.[4]

Visualizations

Caption: Mechanism of 5-FOA counter-selection in yeast.

Troubleshooting_Workflow Start High background on 5-FOA plates Check_Media Verify Media Preparation (5-FOA conc., pH, no uracil in base) Start->Check_Media Check_Plating Review Plating Density Check_Media->Check_Plating Media OK Result_Good Problem Solved Check_Media->Result_Good Media Incorrect (Remake) Analyze_Colonies Analyze Resistant Colonies Check_Plating->Analyze_Colonies Density OK Check_Plating->Result_Good Density too high (Re-plate with dilutions) Replica_Plate Replica plate onto SC-Ura plates Analyze_Colonies->Replica_Plate Result_Ura_plus Colonies are Ura+ Replica_Plate->Result_Ura_plus Growth Result_Ura_minus Colonies are Ura- (True Positives) Replica_Plate->Result_Ura_minus No Growth Sequence_Gene Sequence URA3 and/or URA6 Result_Ura_plus->Sequence_Gene

Caption: Troubleshooting workflow for high background colonies.

References

Technical Support Center: 5-Aminoorotic Acid Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the cellular uptake of 5-Aminoorotic acid (5-AOA). As a derivative of orotic acid, a key intermediate in pyrimidine biosynthesis, understanding the factors that govern its entry into cells is crucial for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake important?

This compound (5-AOA) is a synthetic derivative of orotic acid.[1][2] Its structural similarity to a natural metabolic precursor suggests its potential as a research tool to probe pyrimidine metabolism and as a versatile ligand.[1] Effective cellular uptake is the first and often rate-limiting step for its intracellular activity and subsequent metabolic effects.

Q2: What are the likely mechanisms for 5-AOA cellular uptake?

While specific transporters for 5-AOA have not been definitively identified in the literature, its structure, featuring both a pyrimidine ring and an amino acid-like moiety, suggests several potential uptake mechanisms:

  • Amino Acid Transporters: The amino group may allow recognition by various amino acid transporter families, such as the Solute Carrier (SLC) families (e.g., SLC1, SLC6, SLC7).[3] These transporters are responsible for moving amino acids across cellular membranes.

  • Pyrimidine/Nucleobase Transporters: The orotic acid core may be recognized by transporters of pyrimidines and their analogs.

  • Passive Diffusion: Depending on its physicochemical properties at physiological pH (e.g., lipophilicity, charge), a degree of passive diffusion across the cell membrane may occur, although this is generally a slower process for charged molecules.

Q3: Are there known inhibitors for 5-AOA uptake?

Direct inhibitors of 5-AOA uptake have not been specifically documented. However, based on its putative transport mechanisms, the following classes of molecules could act as competitive inhibitors:

  • High concentrations of natural amino acids: If 5-AOA is transported by amino acid transporters, an excess of their natural substrates could compete for uptake.

  • Other pyrimidine analogs: Molecules with a similar ring structure might compete for the same transporters.

  • Broad-spectrum transport inhibitors: General inhibitors of amino acid or nucleobase transport could potentially reduce 5-AOA uptake.

Q4: How does the metabolism of 5-AOA relate to orotic acid?

5-AOA is an analog of orotic acid, an intermediate in the de novo synthesis of pyrimidines.[4] Orotic acid is converted to UMP by the enzyme UMP synthase.[4][5] It is plausible that 5-AOA could interact with enzymes of this pathway, potentially acting as a competitive inhibitor. For instance, a similar molecule, 5-azaorotic acid, is known to inhibit pyrimidine biosynthesis.[6]

Troubleshooting Guide for Low 5-AOA Uptake

This guide addresses common issues that may lead to inefficient cellular uptake of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable intracellular 5-AOA Inappropriate Cell Type: The cell line used may lack the specific transporters required for 5-AOA uptake.Test a panel of different cell lines known to have high expression of various amino acid or nucleobase transporters.
Suboptimal Incubation Time: The duration of exposure to 5-AOA may be too short for significant accumulation.Perform a time-course experiment, measuring intracellular 5-AOA concentrations at multiple time points (e.g., 30 min, 1h, 2h, 4h, 8h).
Incorrect pH of Culture Medium: The pH of the medium can affect the charge state of 5-AOA and the activity of transporters.Ensure the culture medium is buffered to the optimal physiological pH for your cell line (typically pH 7.2-7.4).
Competition from Media Components: High concentrations of amino acids or other components in the culture medium may compete with 5-AOA for uptake.For the duration of the uptake experiment, consider using a simpler, defined buffer system with known concentrations of potential competitors.
Low Temperature: Cellular transport is an active process that is temperature-dependent.Ensure experiments are conducted at the optimal temperature for the cell line, typically 37°C.
High Variability Between Replicates Inconsistent Cell Seeding Density: Variations in cell number will lead to inconsistent uptake measurements.Ensure uniform cell seeding and confluence across all wells or flasks.
Errors in Reagent Preparation: Inaccurate concentration of 5-AOA stock solution.Prepare fresh stock solutions and verify the concentration using spectrophotometry where possible.
Cell Viability is Compromised Cytotoxicity of 5-AOA: High concentrations of 5-AOA may be toxic to some cell lines.Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
Solvent Toxicity: The solvent used to dissolve 5-AOA (e.g., DMSO) may be toxic at the final concentration.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).

Experimental Protocols

Protocol 1: General 5-AOA Cellular Uptake Assay

This protocol provides a basic framework for measuring the uptake of 5-AOA into cultured cells.

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 24-well plates)

  • This compound (5-AOA)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lysis Buffer (e.g., RIPA buffer)

  • Analytical method for 5-AOA quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Wash: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Uptake Buffer.

  • Initiate Uptake: Add the 5-AOA solution (dissolved in Uptake Buffer at the desired concentration) to each well.

  • Incubation: Incubate the plate at 37°C for the desired amount of time.

  • Terminate Uptake: To stop the uptake, aspirate the 5-AOA solution and immediately wash the cells three times with ice-cold Uptake Buffer.

  • Cell Lysis: Add an appropriate volume of Lysis Buffer to each well and incubate on ice for 15-30 minutes.

  • Harvest Lysate: Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Quantification: Centrifuge the lysates to pellet cell debris. Analyze the supernatant for 5-AOA concentration using a validated analytical method like LC-MS/MS. Normalize the results to the total protein concentration of the lysate.

Visualizations

Logical Flow for Troubleshooting Low 5-AOA Uptake

troubleshooting_flow Troubleshooting Low 5-AOA Uptake start Low 5-AOA Uptake Detected check_viability Is cell viability normal? start->check_viability check_protocol Review Experimental Protocol check_viability->check_protocol Yes optimize_concentration Optimize 5-AOA Concentration (Dose-Response Curve) check_viability->optimize_concentration No check_time Optimize Incubation Time (Time-Course) check_protocol->check_time check_solvent Check Solvent Toxicity optimize_concentration->check_solvent check_solvent->check_protocol check_temp_ph Verify Temperature (37°C) and Medium pH (7.2-7.4) check_time->check_temp_ph check_media Test in Simplified Buffer (e.g., HBSS) check_temp_ph->check_media test_cell_lines Screen Different Cell Lines check_media->test_cell_lines end Uptake Optimized test_cell_lines->end

Caption: A flowchart for systematically troubleshooting poor cellular uptake of 5-AOA.

Potential Cellular Transport Pathways for 5-AOA

transport_pathways Hypothesized 5-AOA Transport Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space aoa_ext 5-AOA aat Amino Acid Transporter (e.g., SLC) aoa_ext->aat Uptake nt Nucleobase Transporter aoa_ext->nt Uptake passive Passive Diffusion aoa_ext->passive aa_ext Amino Acids aa_ext->aat Competition pyr_ext Pyrimidines pyr_ext->nt Competition aoa_int 5-AOA aat->aoa_int nt->aoa_int passive->aoa_int

References

minimizing variability in experiments using 5-Aminoorotic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminoorotic acid (5-AOA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize variability and ensure reproducibility in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-AOA) and what is its primary mechanism of action in experiments?

This compound is a derivative of orotic acid, an intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1][2][3] In biological systems, the conversion of orotic acid to Uridine 5'-monophosphate (UMP) is catalyzed by the bifunctional enzyme UMP synthase.[4][5] 5-AOA is utilized in research to study nucleotide metabolism and enzyme activity.[6] It can also serve as a versatile ligand, forming complexes with various ions, and is sometimes used as an internal standard for the electrochemical determination of orotic acid.[7][8][9] Its primary relevance in experiments often relates to its interaction with the pyrimidine synthesis pathway.

Q2: How should I properly store and handle 5-AOA powder and stock solutions to ensure stability?

Proper storage is critical for minimizing experimental variability. The solid powder form of 5-AOA is stable and should be stored at room temperature.[6][7] It has a high melting point of over 300 °C, indicating good thermal stability.[7]

For creating stock solutions, it is recommended to:

  • Dissolve the powder in a suitable solvent like DMSO.[10]

  • Vortex thoroughly to ensure the compound is completely dissolved.[10]

  • Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[10]

  • Store stock solutions at -20°C or -80°C for long-term stability.[2]

Q3: What are the critical starting parameters for designing an experiment with 5-AOA?

To ensure reproducibility, it is crucial to standardize initial parameters. Key considerations include:

  • Purity of 5-AOA: Use a high-purity grade (≥97%) to avoid confounding results from contaminants.[6]

  • Concentration Range: For cell-based assays, initial concentration ranges of 10-250 µM are often used as a starting point, though the optimal concentration is cell-type dependent.[10]

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations can significantly affect metabolic activity and the apparent efficacy of the compound.

  • Incubation Time: Common incubation periods for cell-based assays are 24, 48, and 72 hours.[10] The duration should be optimized based on the specific cell line and experimental endpoint.

Q4: Why is a vehicle control essential in my experiments?

A vehicle control is crucial for accurately interpreting your results. Since 5-AOA is often dissolved in a solvent like DMSO, the solvent itself can have biological effects on cells.[10] The vehicle control consists of cells treated with the same concentration of the solvent used to dissolve the 5-AOA. This allows you to distinguish the effects of the compound from any effects caused by the solvent. The final concentration of DMSO in the assay should typically be kept below 1%.[11]

Q5: Which cell-based assays are commonly used to assess the effects of 5-AOA?

The choice of assay depends on the experimental question. Common assays include:

  • Cell Viability and Proliferation Assays: These are used to measure the overall health and growth of a cell population.[12] Methods include colorimetric assays using tetrazolium salts (e.g., MTT, WST-1) or resazurin (e.g., alamarBlue), which measure metabolic activity as an indicator of viable cells.[13][14]

  • Cytotoxicity Assays: These assays specifically measure cell death or damage.[12]

  • Enzyme Activity Assays: To measure the direct effect of 5-AOA on specific enzymes like UMP synthase, assays can be designed to quantify the product (UMP) using techniques like high-performance liquid chromatography (HPLC).[15]

Data Presentation

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 7164-43-4[6]
Molecular Formula C₅H₅N₃O₄[6]
Molecular Weight 171.11 g/mol [6]
Purity ≥97% (Titration Assay)[6]
Appearance White to amber powder/crystal[6][7]
Melting Point >300 °C[7]
Storage (Solid) Room Temperature[6][7]

Table 2: Recommended Starting Parameters for Cell-Based Assays

ParameterRecommendationRationaleSource(s)
Concentration Range 10 - 250 µMCovers a broad range to identify effective concentrations.[10]
Incubation Times 24, 48, 72 hoursAllows for assessment of time-dependent effects.[10]
Vehicle (Solvent) DMSOGood solubility for organic compounds.[10]
Vehicle Concentration < 1% (final)Minimizes solvent-induced artifacts and toxicity.[11]

Troubleshooting Guides

Problem: High Variability Between Replicates

Q: My results are inconsistent across replicate wells. What are the likely causes and solutions?

A: High variability is a common issue that can obscure meaningful results. The root cause is often related to technical execution.

  • Potential Cause 1: Inaccurate Pipetting. Small volume errors, especially when preparing serial dilutions or adding reagents, can lead to significant concentration differences.

    • Solution: Use calibrated pipettes and ensure they are functioning correctly.[16] When possible, prepare a master mix of reagents to be added to all wells to ensure consistency.[16] Pipette gently against the wall of the well to avoid introducing air bubbles.[16]

  • Potential Cause 2: Inconsistent Cell Seeding. A non-uniform cell number across wells will lead to different metabolic rates and drug responses.

    • Solution: Ensure the cell suspension is homogeneous before seeding by gently mixing. Avoid introducing clumps or aggregates. Perform a cell count before seeding to ensure accuracy.

  • Potential Cause 3: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to increased concentrations of media components and the test compound.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Potential Cause 4: Reagent Instability. Improperly stored or repeatedly frozen-and-thawed stock solutions can lead to degradation of 5-AOA.

    • Solution: Aliquot stock solutions into single-use volumes.[10] Always thaw components completely and mix gently before use.[16]

start_node High Variability Observed decision_node decision_node start_node->decision_node Check Pipetting? action_node action_node decision_node->action_node Yes decision_node2 Check Cell Seeding? decision_node->decision_node2 No action_node->decision_node2 Calibrate Pipettes Use Master Mixes end_node Variability Minimized action_node2 Ensure Homogeneous Cell Suspension decision_node2->action_node2 Yes decision_node3 Check for Edge Effects? decision_node2->decision_node3 No action_node2->decision_node3 action_node3 Avoid Outer Wells Add PBS to Perimeter decision_node3->action_node3 Yes decision_node4 Check Reagent Stability? decision_node3->decision_node4 No action_node3->decision_node4 decision_node4->end_node No action_node4 Use Fresh Aliquots Avoid Freeze-Thaw decision_node4->action_node4 Yes action_node4->end_node

Caption: Troubleshooting logic for high experimental variability.

Problem: Unexpected Cell Viability/Toxicity

Q: I'm observing unexpected levels of cell death or proliferation. What should I check?

A: Unforeseen effects on cell viability can stem from the compound itself, the experimental conditions, or the health of the cells.

  • Potential Cause 1: Solvent Toxicity. High concentrations of the vehicle (e.g., DMSO) can be toxic to cells.

    • Solution: Ensure the final solvent concentration is non-toxic for your specific cell line (typically <1%) and include a vehicle-only control to measure its baseline effect.[11]

  • Potential Cause 2: Compound Purity and Stability. Contaminants in a low-purity batch of 5-AOA or degradation products from improper storage could have unintended biological activity.

    • Solution: Use a high-purity compound from a reputable supplier.[6] Confirm proper storage conditions and use fresh aliquots for each experiment.[10]

  • Potential Cause 3: Cell Line Sensitivity. Different cell lines exhibit varied sensitivity to metabolic inhibitors. The chosen concentration range may be inappropriate.

    • Solution: Perform a dose-response experiment across a wide range of concentrations (e.g., logarithmic scale) to determine the EC50 or IC50 for your specific cell line. Note that effects can be highly cell-type dependent.[10]

  • Potential Cause 4: Sub-optimal Cell Culture Conditions. Stressed cells (e.g., due to high passage number, contamination, or nutrient depletion) may respond differently and less consistently.

    • Solution: Use cells with a low passage number and ensure they are healthy and growing exponentially before starting the experiment. Regularly test for mycoplasma contamination.

Experimental Protocols

Protocol 1: Preparation of 5-AOA Stock and Working Solutions
  • Calculate Mass: Determine the mass of 5-AOA powder required to make a high-concentration stock solution (e.g., 100 mM). (Molecular Weight = 171.11 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder in a sterile tube.

  • Solubilize: Vortex the solution thoroughly until all powder is completely dissolved.[10] Gentle warming in a water bath may aid dissolution if necessary.

  • Sterilization: If needed, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes to prevent contamination and degradation from multiple freeze-thaw cycles.[10]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.[10] Prepare a vehicle control using the same volume of DMSO as the highest 5-AOA concentration.[10]

Protocol 2: General Protocol for Cell Viability Assay (Resazurin-based)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Remove the old medium and add fresh medium containing the desired concentrations of 5-AOA and controls (vehicle control, untreated control, positive control for toxicity).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • Reagent Addition: Add resazurin-based reagent (e.g., alamarBlue) to each well according to the manufacturer's instructions (typically 10% of the well volume).

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to metabolize the resazurin.

  • Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance using a microplate reader.

  • Data Analysis: Subtract the background reading from a "no-cell" control. Normalize the data to the untreated or vehicle control (set to 100% viability) and plot the percentage of viability against the log of the inhibitor concentration.

cluster_prep Preparation cluster_exp Experiment cluster_read Readout cluster_analysis Analysis p1 Seed Cells in 96-Well Plate p3 Treat Cells with 5-AOA & Controls p1->p3 p2 Prepare 5-AOA Working Solutions p2->p3 p4 Incubate for 24/48/72 hours p3->p4 p5 Add Viability Reagent (Resazurin) p4->p5 p6 Incubate 1-4 hrs p5->p6 p7 Measure Signal (Plate Reader) p6->p7 p8 Normalize Data to Controls p7->p8 p9 Generate Dose- Response Curve p8->p9

Caption: General experimental workflow for a cell-based assay.

Protocol 3: UMP Synthase Activity Assay (HPLC-based)

This protocol is based on the principle of quantifying the UMP product formed from the substrate orotic acid.[15]

  • Prepare Cell Lysate: Harvest cells and prepare a protein extract using a suitable lysis buffer. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Reaction Mixture: Prepare a reaction buffer containing essential components (e.g., Tris-HCl, MgCl₂, PRPP - phosphoribosyl pyrophosphate).

  • Initiate Reaction: In a microcentrifuge tube, combine the cell lysate, reaction buffer, and various concentrations of the inhibitor (5-AOA). Pre-incubate for 15-30 minutes at 37°C.

  • Add Substrate: Start the enzymatic reaction by adding the substrate, orotic acid, to the mixture.

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation. Centrifuge to pellet the precipitated protein.

  • Sample Preparation for HPLC: Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Separate the substrate (orotic acid) and the product (UMP) using a reversed-phase HPLC column with an ion-pairing system.[15]

  • Quantification: Quantify the amount of UMP produced by measuring its UV absorbance at 260 nm and comparing it to a standard curve of known UMP concentrations.[15]

  • Data Analysis: Calculate the percentage of inhibition for each 5-AOA concentration relative to a control reaction with no inhibitor.

Signaling Pathway Visualization

The primary molecular target related to 5-AOA is UMP synthase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for producing the building blocks for DNA and RNA synthesis.[17]

Glutamine Glutamine + CO2 + 2 ATP CP Carbamoyl Phosphate Glutamine->CP CA Carbamoyl Aspartate CP->CA Aspartate Aspartate Aspartate->CA DHO Dihydroorotate CA->DHO OA Orotic Acid DHO->OA UMPS UMP Synthase (Bifunctional Enzyme) OA->UMPS Orotate Phosphoribosyl- transferase (OPRT) OMP Orotidine 5'-monophosphate (OMP) UMP Uridine 5'-monophosphate (UMP) OMP->UMP Pathway RNA/DNA Synthesis UMP->Pathway UMPS->OMP Orotidine-5'- Phosphate Decarboxylase (ODCase) Inhibitor This compound (Potential Modulator) Inhibitor->UMPS

Caption: The de novo pyrimidine biosynthesis pathway.

References

effect of temperature on 5-Aminoorotic acid stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and activity of 5-Aminoorotic acid, with a focus on the effects of temperature. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is a thermally stable compound with a melting point above 300°C.[1][2] It is recommended to store the solid powder at room temperature in a well-sealed container, away from direct light and moisture.

Q2: How should I prepare and store this compound solutions?

A2: For short-term use, aqueous solutions of this compound can be prepared in a suitable buffer. For long-term storage, it is advisable to prepare aliquots of the solution and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can affect the stability of the compound. While specific data for this compound is limited, studies on the related compound, orotic acid, suggest that a slightly alkaline pH may enhance solution stability.

Q3: How does temperature affect the stability of this compound in aqueous solutions?

A3: While this compound is stable in its solid form at room temperature, its stability in aqueous solutions is susceptible to temperature fluctuations. Prolonged exposure to elevated temperatures can lead to degradation. To ensure the integrity of your experiments, it is crucial to maintain consistent and appropriate temperature control. For critical applications, it is recommended to prepare fresh solutions before use.

Q4: What are the potential degradation pathways for this compound at elevated temperatures?

A4: The primary degradation pathway for this compound in solution, particularly under conditions that promote oxidation, is likely to be oxidation.[3] Decarboxylation is not considered a significant degradation route.[3] The degradation can be influenced by factors such as pH, exposure to light, and the presence of oxidizing agents.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Enzymatic Assays

Possible Cause: Degradation of this compound in solution due to improper storage or handling temperatures.

Troubleshooting Steps:

  • Verify Solution Integrity:

    • Always prepare fresh solutions of this compound for critical experiments.

    • If using stored solutions, ensure they have been kept at the recommended temperature (-20°C or -80°C) and have not undergone multiple freeze-thaw cycles.

  • Maintain Optimal Assay Temperature:

    • Ensure all assay components, including the this compound solution, are equilibrated to the optimal temperature for the enzyme being used before initiating the reaction.

    • Use a temperature-controlled instrument (e.g., incubator, water bath) to maintain a consistent temperature throughout the assay.

  • Control for pH:

    • Maintain a stable and optimal pH for your enzymatic reaction, as pH shifts can affect both enzyme activity and the stability of this compound.

Issue 2: Loss of this compound Activity Over Time

Possible Cause: Temperature-dependent degradation of the compound.

Troubleshooting Steps:

  • Perform a Stability Study:

    • To determine the stability of your this compound solution under your specific experimental conditions, you can perform a simple stability study.

    • Prepare a stock solution and store aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).

    • At various time points, analyze the concentration of this compound using a suitable analytical method like HPLC. This will help you establish a shelf-life for your solutions under different storage conditions.

  • Minimize Exposure to Harsh Conditions:

    • Protect solutions from prolonged exposure to light and elevated temperatures.

    • Prepare dilutions of your stock solution immediately before use.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point>300 °C[1][2]
Recommended Storage (Solid)Room Temperature[2]

Experimental Protocols

Protocol: Assessing the Thermal Stability of this compound in Aqueous Solution

This protocol outlines a general procedure to quantify the stability of this compound in an aqueous solution at different temperatures using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Suitable buffer (e.g., phosphate buffer)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Temperature-controlled incubators or water baths

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration in the desired buffer.

    • Aliquot the stock solution into several vials.

  • Incubation:

    • Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

    • Include a control vial stored at -20°C or -80°C.

  • Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.

    • Immediately cool the samples on ice to stop any further degradation.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method to determine the concentration of this compound.

    • Monitor for the appearance of any new peaks that may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each temperature compared to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Stock Solution of this compound aliquot Aliquot into Vials prep->aliquot temp1 4°C aliquot->temp1 temp2 25°C aliquot->temp2 temp3 37°C aliquot->temp3 temp4 50°C aliquot->temp4 control -20°C (Control) aliquot->control sampling Sample at Time Points (0, 24, 48, 72h) temp1->sampling temp2->sampling temp3->sampling temp4->sampling control->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Workflow for assessing the thermal stability of this compound.

Troubleshooting_Workflow cluster_investigation Investigation cluster_solution Solutions start Inconsistent/Unexpected Assay Results check_solution Check this compound Solution Integrity start->check_solution check_temp Verify Assay Temperature Control start->check_temp check_ph Confirm pH Stability start->check_ph fresh_solution Prepare Fresh Solution check_solution->fresh_solution proper_storage Ensure Proper Storage (-20°C/-80°C) check_solution->proper_storage temp_control Use Temperature-Controlled Equipment check_temp->temp_control buffer_check Validate Buffer pH check_ph->buffer_check

Caption: Troubleshooting inconsistent results with this compound.

References

Validation & Comparative

A Tale of Two Analogs: 5-Fluoroorotic Acid (5-FOA) and 5-Aminoorotic Acid (5-AOA) in Yeast Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the toolkit of yeast geneticists, counter-selection agents are indispensable for a wide array of molecular techniques, from plasmid shuffling to gene deletion. Among these, 5-fluoroorotic acid (5-FOA) has established itself as a cornerstone for negative selection against the URA3 gene. This guide provides a comprehensive comparison of 5-FOA and a lesser-known analog, 5-aminoorotic acid (5-AOA), in the context of Saccharomyces cerevisiae research. While 5-FOA is a well-characterized and widely used tool, this guide will also highlight the current scarcity of data regarding the application of 5-AOA in yeast, a critical consideration for researchers exploring alternative selection strategies.

Principle of Action: A Stark Contrast

The utility of 5-FOA as a counter-selective agent is rooted in its metabolic conversion into a toxic compound within yeast cells expressing a functional URA3 gene.[1][2][3] The URA3 gene encodes orotidine-5'-phosphate (OMP) decarboxylase, an essential enzyme in the de novo pyrimidine biosynthesis pathway. In the presence of 5-FOA, OMP decarboxylase converts it into the toxic antimetabolite 5-fluorouracil (5-FU).[1][4] 5-FU is subsequently incorporated into both DNA and RNA, leading to mutations and inhibition of essential cellular processes, ultimately resulting in cell death.[4] Consequently, only yeast cells that have lost the URA3 gene, either through mutation or plasmid loss, can survive on media containing 5-FOA.

In stark contrast, there is a significant lack of published research on the mechanism of action of this compound in yeast. Extensive searches of scientific literature did not yield any established use of 5-AOA as a selective agent in Saccharomyces cerevisiae or other yeast species. While one study investigated the biological properties of this compound derivatives, its focus was on their anti-inflammatory and analgesic effects in animal models, with no relevance to yeast genetics.[5] Therefore, a direct comparison of its performance and mechanism with 5-FOA in yeast is not currently possible.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of 5-FOA in yeast counter-selection. Due to the lack of available data, a corresponding table for 5-AOA cannot be provided.

Parameter5-Fluoroorotic Acid (5-FOA)This compound (5-AOA)
Typical Concentration 0.1% (w/v) or 1 g/L in solid media[4]No data available
Solvent DMSO or water (with heating)No data available
Target Gene URA3[1][2]Not established
Toxic Metabolite 5-Fluorouracil (5-FU)[1][4]Not established

Experimental Protocols

5-FOA Counter-Selection Protocol

This protocol outlines the standard procedure for selecting against the URA3 gene using 5-FOA-containing medium.

Materials:

  • Yeast strain containing a URA3 marker.

  • Synthetic Complete (SC) medium.

  • 5-Fluoroorotic acid (5-FOA).

  • Uracil.

  • Agar.

  • Sterile water.

  • Autoclave.

  • Petri dishes.

Procedure:

  • Prepare 5-FOA Medium:

    • For 1 liter of medium, dissolve the appropriate amounts of Yeast Nitrogen Base (without amino acids and ammonium sulfate), ammonium sulfate, and the necessary amino acid drop-out mix in 900 ml of sterile water.

    • Add 20 g of agar and autoclave.

    • In a separate container, dissolve 1 g of 5-FOA and 50 mg of uracil in 100 ml of sterile water. This may require gentle heating. Filter-sterilize this solution.

    • Cool the autoclaved medium to approximately 55-60°C.

    • Aseptically add the filter-sterilized 5-FOA/uracil solution to the molten agar. Mix gently and pour into sterile petri dishes.

    • Store the plates at 4°C in the dark.

  • Yeast Culture Preparation:

    • Inoculate a single colony of the URA3+ yeast strain into liquid medium that selects for the presence of the URA3 marker (e.g., SC medium lacking uracil).

    • Grow the culture overnight at 30°C with shaking.

  • Plating for Counter-Selection:

    • Plate a dense lawn of the overnight culture onto the 5-FOA-containing plates. It is also recommended to plate serial dilutions to isolate individual colonies.

    • As a control, plate the same culture on non-selective medium (e.g., YPD) and on selective medium lacking uracil to confirm the initial phenotype.

  • Incubation and Analysis:

    • Incubate the plates at 30°C for 2-5 days.

    • Only cells that have lost the URA3 gene will be able to form colonies on the 5-FOA plates.

    • Verify the ura3- phenotype of the resulting colonies by replica plating them onto medium lacking uracil. These colonies should fail to grow.

This compound (5-AOA) Protocol

Currently, there are no established protocols for the use of this compound as a selective agent in yeast. Further research would be required to determine its effects on yeast growth, its potential toxicity, and whether it can be utilized for genetic selection.

Visualizing the Mechanisms

To illustrate the known mechanism of 5-FOA and the current void in our understanding of 5-AOA in yeast, the following diagrams are provided.

Caption: Metabolic pathway of 5-FOA toxicity in URA3+ yeast cells.

Caption: Unknown metabolic fate and effect of 5-AOA in yeast cells.

Alternatives to 5-FOA Counter-Selection

Given the lack of information on 5-AOA as a viable alternative, researchers can consider other established counter-selection methods in yeast:

  • LYS2/α-aminoadipate: Selection for lys2 mutants can be achieved on medium containing α-aminoadipate as the sole nitrogen source.

  • TRP1/5-fluoroanthranilic acid (5-FAA): Similar to the URA3/5-FOA system, 5-FAA is converted to a toxic product in TRP1+ cells.[4]

  • MET15/methylmercury: This system allows for selection of met15 mutants.

  • mazF-based Counter-Selection: This method utilizes the inducible expression of the MazF toxin, an mRNA interferase, to select for cells that have lost the corresponding genetic element.[6]

Conclusion

5-Fluoroorotic acid remains a powerful and well-characterized tool for counter-selection in yeast genetics, with a clearly defined mechanism of action and established experimental protocols. In contrast, this compound is an unexplored compound in this context, with no available data to support its use as a selective agent. While the search for novel genetic tools is ongoing, researchers requiring counter-selection methods in yeast should continue to rely on the robust and validated 5-FOA system or explore other established alternatives. Further investigation into the biological effects of 5-AOA in yeast would be necessary to determine if it holds any potential for future applications in molecular biology.

References

5-Aminoorotic Acid as an Internal Standard in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking reliable internal standards for metabolomics studies, 5-Aminoorotic acid presents a potential, though not yet widely validated, option for the analysis of polar metabolites. This guide provides a comparative overview of this compound against established internal standards, supported by available data and detailed experimental considerations.

Executive Summary

Internal standards are crucial in mass spectrometry-based metabolomics to correct for analytical variability introduced during sample preparation and analysis. The ideal internal standard is structurally similar to the analyte of interest, absent in the biological sample, and exhibits similar ionization and chromatographic behavior. While stable isotope-labeled (SIL) internal standards are the gold standard, their availability and cost can be prohibitive. This guide explores the potential of this compound, a non-isotopically labeled compound, as a cost-effective alternative for certain applications. While direct validation in broad metabolomics studies is limited, its use in the electrochemical determination of the structurally similar orotic acid provides a basis for its consideration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential internal standard is essential to predict its behavior in an analytical system.

PropertyValueSource
Molecular Formula C5H5N3O4[1]
Molecular Weight 171.11 g/mol [1]
Melting Point >300 °C
Predicted pKa 0.53 ± 0.20
Predicted Density 1.700 ± 0.06 g/cm³
Alternate Names 5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid; 5-Amino-6-carboxy-2,4-dihydroxypyrimidine[1]

The high melting point of this compound suggests excellent thermal stability, a desirable characteristic for an internal standard. As a pyrimidine carboxylic acid, it is a polar molecule, making it a potential candidate for internal standardization of other polar metabolites.

Experimental Protocols and Considerations

While specific, validated protocols for this compound as a metabolomics internal standard are not widely published, a general workflow can be proposed based on methods for similar polar analytes.

Sample Preparation

A typical workflow for the extraction of polar metabolites from biological matrices like plasma or urine involves protein precipitation.

A general workflow for sample preparation using an internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For polar compounds like this compound and target polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for separation.

Proposed HILIC-MS/MS Parameters:

  • Column: A HILIC column (e.g., silica or amino-based) is suitable for retaining and separating polar compounds.[2]

  • Mobile Phase A: Water with a modifier such as 0.1% formic acid to aid ionization.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous portion.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode should be evaluated for optimal sensitivity for this compound and the target analytes. Multiple Reaction Monitoring (MRM) would be used for quantification.

Performance Comparison: this compound vs. Other Internal Standards

The performance of an internal standard is assessed based on its ability to mimic the behavior of the analyte and correct for variations. The ideal choice is a stable isotope-labeled version of the analyte. However, when this is not feasible, other compounds are considered.

Internal Standard TypeExample(s)AdvantagesDisadvantagesSuitability for Polar Metabolites
Stable Isotope-Labeled (SIL) ¹³C, ¹⁵N-labeled amino acids, organic acidsCo-elutes with the analyte, identical chemical and physical properties, corrects for matrix effects effectively.[3]High cost, not always commercially available.Excellent
Structurally Similar (Non-labeled) This compound (for orotic acid and other pyrimidine carboxylic acids), other non-endogenous polar compoundsLower cost, more readily available.May not perfectly co-elute, may have different ionization efficiencies and responses to matrix effects. Requires careful validation.Potentially Good (with thorough validation)
Unrelated Compound Compounds with different chemical structure and retention timeCan correct for general system variability (e.g., injection volume).Poor correction for analyte-specific matrix effects and extraction recovery.Poor

Validation of this compound as an Internal Standard

For this compound to be confidently used as an internal standard in metabolomics, a thorough validation is essential. Key validation parameters that need to be experimentally determined include:

  • Linearity: The response of the analyte/internal standard ratio should be linear over the expected concentration range of the analyte.

  • Accuracy and Precision: The method should provide results that are close to the true value (accuracy) and are reproducible (precision).

  • Stability: The stability of this compound in the biological matrix during sample collection, storage, and processing must be established. Pyrimidine nucleic acid bases can be susceptible to degradation, so this is a critical parameter to evaluate.

  • Matrix Effect: The influence of other components in the biological matrix on the ionization of this compound and the analyte should be assessed to ensure that the internal standard adequately compensates for any ion suppression or enhancement.

  • Recovery: The extraction efficiency of this compound from the biological matrix should be similar to that of the target analytes.

The following diagram illustrates the logical flow for validating a non-isotopically labeled internal standard like this compound.

Logical workflow for the validation of an internal standard.

Conclusion

This compound shows promise as a low-cost internal standard for the analysis of structurally related polar metabolites, such as orotic acid. Its high thermal stability is a significant advantage. However, the lack of comprehensive validation data in the context of LC-MS-based metabolomics necessitates a cautious approach. Researchers considering its use must undertake a rigorous, in-house validation to demonstrate its fitness for purpose for their specific application. This includes a thorough assessment of its stability, chromatographic behavior, and response to matrix effects in the biological samples of interest. When compared to the gold standard of stable isotope-labeled internal standards, this compound represents a compromise between cost and ideal performance that may be acceptable for certain targeted assays where a SIL standard is unavailable.

References

Comparative Efficacy of 5-Aminoorotic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of 5-Aminoorotic acid derivatives. By examining their mechanism of action, particularly as inhibitors of dihydroorotate dehydrogenase (DHODH), this document aims to support the evaluation and development of these compounds for therapeutic applications.

This compound, a derivative of orotic acid, serves as a scaffold for the synthesis of various compounds with potential therapeutic value. These derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. A primary mechanism of action for many of these derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for drug development in oncology and immunology.

Quantitative Efficacy of this compound and Related Derivatives

While comprehensive comparative studies focusing solely on a wide range of this compound derivatives are limited in publicly available literature, data from various studies on related compounds and other DHODH inhibitors provide a valuable context for their potential efficacy. The following table summarizes the inhibitory activity of several compounds against DHODH and their effects on cell proliferation.

Compound/DerivativeTargetAssay TypeIC50/EC50Cell LineReference
This compound Analogs
Amide Derivatives (4d-4g)In vivoAnalgesic/Anti-inflammatoryPromising Activity-[1]
Other DHODH Inhibitors
BrequinarHuman DHODHEnzymatic~20 nM-
Teriflunomide (A77 1726)Human DHODHEnzymatic24.5 nM-
LeflunomideHuman DHODHEnzymatic>100 µM-
H-006Human DHODHEnzymatic3.8 nM-[2]
NPD723 (pro-drug of H-006)Human DHODHEnzymatic1,523 nM-[2]
DHODH-IN-17Human DHODHEnzymatic0.40 µM-
DHODH-IN-18Human DHODHEnzymatic0.2 nM
Indoluidin EDHODHCell-based-Murine lung cancer xenograft

Signaling Pathways and Mechanism of Action

The primary molecular target of many therapeutically relevant this compound derivatives is the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, which is responsible for the production of pyrimidine nucleotides (cytidine and uridine), essential building blocks for DNA and RNA.

Rapidly proliferating cells, including cancer cells and activated immune cells, have a high demand for nucleotides to support DNA replication and transcription. These cells often rely heavily on the de novo synthesis pathway, making them particularly vulnerable to DHODH inhibition. By blocking DHODH, these derivatives deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation.

The de novo pyrimidine synthesis pathway is also interconnected with major cellular signaling pathways that regulate cell growth and proliferation, such as the mTOR pathway. This connection underscores the potential for DHODH inhibitors to impact fundamental cellular processes beyond nucleotide synthesis.

DHODH_Inhibition_Pathway Mechanism of Action of DHODH Inhibitors cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP, CTP UTP, CTP UMP->UTP, CTP Kinases DNA & RNA Synthesis DNA & RNA Synthesis UTP, CTP->DNA & RNA Synthesis Inhibition of DNA & RNA Synthesis Inhibition of DNA & RNA Synthesis 5-Aminoorotic_Acid_Derivatives 5-Aminoorotic_Acid_Derivatives DHODH DHODH 5-Aminoorotic_Acid_Derivatives->DHODH Inhibition Pyrimidine Depletion Pyrimidine Depletion Cell Cycle Arrest Cell Cycle Arrest Inhibition of DNA & RNA Synthesis->Cell Cycle Arrest Inhibition of Cell Proliferation Inhibition of Cell Proliferation Cell Cycle Arrest->Inhibition of Cell Proliferation

Caption: Inhibition of DHODH by this compound derivatives blocks pyrimidine synthesis.

Experimental Protocols

The evaluation of this compound derivatives typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.

DHODH Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of purified DHODH.

Principle: The activity of DHODH is determined by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in the oxidation of dihydroorotate to orotate. The decrease in absorbance of DCIP is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution. Include a DMSO-only control.

  • Add 178 µL of a solution containing the assay buffer and recombinant human DHODH to each well.

  • Pre-incubate the plate at 25°C for 30 minutes to allow the compounds to bind to the enzyme.

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

DHODH_Assay_Workflow DHODH Enzymatic Assay Workflow A Prepare serial dilutions of test compounds B Add compounds and DHODH enzyme to 96-well plate A->B C Pre-incubate for 30 minutes at 25°C B->C D Add substrate solution (DHO, CoQ10, DCIP) C->D E Measure absorbance change at 600-650 nm D->E F Calculate initial reaction velocities E->F G Determine % inhibition and IC50 values F->G

Caption: Workflow for determining DHODH enzymatic inhibition.

Cell Proliferation Assay

This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on de novo pyrimidine synthesis.

Principle: The viability of cells after treatment with the test compounds is measured using a colorimetric or fluorometric method, such as the MTT or resazurin assay.

Materials:

  • Cancer cell line (e.g., A549, HCT-116)

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • Uridine (for rescue experiments)

  • MTT or resazurin reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • For rescue experiments, treat a parallel set of wells with the test compounds in the presence of a high concentration of uridine (e.g., 100 µM).

  • Incubate the plates for 48-72 hours.

  • Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell_Assay_Workflow Cell Proliferation Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add viability reagent (e.g., MTT) C->D E Measure absorbance/fluorescence D->E F Calculate % growth inhibition and EC50 values E->F

Caption: Workflow for assessing antiproliferative activity.

Conclusion

This compound derivatives represent a promising class of compounds with potential therapeutic applications, particularly in oncology and immunology, through the inhibition of DHODH. While a comprehensive head-to-head comparison of a wide array of these specific derivatives is not yet available, the existing data on related compounds and the well-established role of DHODH inhibition provide a strong rationale for their further investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of novel this compound derivatives, enabling researchers to elucidate their structure-activity relationships and advance the development of new therapeutic agents.

References

A Researcher's Guide to Validating Hits from 5-Fluoroorotic Acid-Based Screens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug discovery and molecular biology, yeast-based screening assays are a powerful tool for identifying novel molecular interactions and potential therapeutic compounds. Among these, the 5-Fluoroorotic Acid (5-FOA) based screen is a widely used counter-selection method, particularly in the context of the yeast two-hybrid (Y2H) system. This guide provides a comprehensive comparison of the 5-FOA/URA3 screening platform with alternative methods, offering detailed experimental protocols and data to aid in the validation of screening results.

The central principle of the 5-FOA screen lies in the functionality of the URA3 gene in Saccharomyces cerevisiae, which encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase. This enzyme is crucial for the de novo biosynthesis of pyrimidine ribonucleotides. In the presence of 5-FOA, a non-toxic compound, the URA3 enzyme converts it into the toxic metabolite 5-fluorouracil, leading to cell death. Consequently, only yeast cells that have lost a functional URA3 gene, for instance, due to the disruption of a protein-protein interaction that drives the expression of URA3 in a Y2H setup, can survive on a medium containing 5-FOA.

Validating Putative Hits from a 5-FOA Screen

A primary challenge in 5-FOA-based screens is distinguishing true positive "hits" from false positives that arise from spontaneous mutations in the URA3 gene. A rigorous validation workflow is therefore essential.

Initial Hit Confirmation

The first step in validating colonies that survive the 5-FOA selection is to confirm their inability to grow on a medium lacking uracil, a phenotype known as uracil auxotrophy. This is typically achieved through replica plating.

Table 1: Initial Hit Validation Workflow

StepDescriptionExpected Outcome for True PositiveExpected Outcome for False Positive (URA3 mutant)
1. Replica Plating Colonies from the 5-FOA selection plate are replica-plated onto a synthetic complete (SC) medium and a synthetic complete medium lacking uracil (SC-Ura).Growth on SC, No growth on SC-Ura.Growth on SC, No growth on SC-Ura.
2. Complementation Test The putative hit strain is transformed with a plasmid carrying a wild-type URA3 gene.Sensitivity to 5-FOA is restored.Sensitivity to 5-FOA is restored.
3. Sequencing of the URA3 locus The URA3 gene locus in the hit strain is amplified by colony PCR and sequenced.Wild-type URA3 sequence.Mutation in the URA3 sequence.
Orthogonal Validation of True Hits

Once a hit has been confirmed not to be a URA3 mutant, the next crucial step is to validate the biological interaction of interest using methods that are independent of the yeast two-hybrid system.

Table 2: Orthogonal Validation Methods for Confirmed Hits

MethodPrincipleInformation Gained
Co-immunoprecipitation (Co-IP) An antibody against a "bait" protein is used to pull it out of a cell lysate, along with any interacting "prey" proteins.Confirms the protein-protein interaction in a more native cellular context (e.g., in mammalian cells).
In Vitro Binding Assays Purified proteins are tested for direct interaction in a controlled cell-free environment (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)).Confirms a direct physical interaction and can provide quantitative binding affinity data (KD).
Quantitative PCR (qPCR) Measures the expression level of the reporter gene (URA3) in the presence of the hit compound.Quantifies the dose-dependent effect of the compound on the protein-protein interaction.

Comparison with Alternative Counter-Selection Systems

While the 5-FOA/URA3 system is robust, several alternative counter-selection methods exist in yeast, each with its own set of advantages and disadvantages.

Table 3: Comparison of Yeast Counter-Selection Systems

Feature5-FOA / URA3α-Aminoadipate / LYS25-Fluoroanthranilic Acid / TRP1mazF Toxin-Antitoxin
Principle Enzymatic conversion of a non-toxic prodrug to a toxic compound.Utilization of α-aminoadipate as the sole nitrogen source is toxic to LYS2+ cells.Conversion of 5-fluoroanthranilic acid into a toxic tryptophan analog.Inducible expression of the MazF toxin, an mRNA endoribonuclease, leads to cell death.
Spontaneous Resistance Frequency ~10⁻⁷ to 10⁻⁸[1]Generally lower than URA3, but can vary.Reported to be around 6 x 10⁻⁷[2]Very low, as it relies on the loss of the inducible toxin gene.
Selection Efficiency HighModerate to HighHighVery High[3]
Advantages Well-established, widely used, high stringency.Cost-effective selection agent.Provides an alternative for strains with URA3 markers.Extremely high efficiency and low background.[3]
Disadvantages Spontaneous mutations can lead to false positives. 5-FOA can be mutagenic.[3]Slower growth of selected colonies.Can have variable sensitivity across different yeast strains.[4]Requires tight control of the inducible promoter to prevent leaky expression of the toxin.

Experimental Protocols

Diagram of the 5-FOA/URA3 Counter-Selection Signaling Pathway

5-FOA_URA3_Pathway 5-FOA/URA3 Counter-Selection Mechanism cluster_YeastCell Yeast Cell (URA3+) 5-FOA 5-FOA URA3_Enzyme URA3 (OMP Decarboxylase) 5-FOA->URA3_Enzyme Substrate 5-Fluorouracil 5-Fluorouracil (Toxic) URA3_Enzyme->5-Fluorouracil Conversion Cell_Death Cell Death 5-Fluorouracil->Cell_Death Inhibits DNA Synthesis

Caption: Mechanism of 5-FOA toxicity in yeast cells expressing the URA3 gene.

Diagram of the Hit Validation Workflow

Hit_Validation_Workflow Workflow for Validating Hits from a 5-FOA Screen Start Colonies grow on 5-FOA plate Replica_Plating Replica Plating: SC vs. SC-Ura Start->Replica_Plating Check_Auxotrophy Grows on SC? No growth on SC-Ura? Replica_Plating->Check_Auxotrophy Sequence_URA3 Colony PCR & Sequencing of URA3 locus Check_Auxotrophy->Sequence_URA3 Yes Discard Discard Check_Auxotrophy->Discard No Check_Mutation Wild-type URA3 sequence? Sequence_URA3->Check_Mutation True_Hit True Hit: Proceed to Orthogonal Validation Check_Mutation->True_Hit Yes False_Positive False Positive: (URA3 mutant) Check_Mutation->False_Positive No

Caption: A stepwise workflow for the initial validation of hits from a 5-FOA screen.

Diagram Comparing Counter-Selection Methods

Counter_Selection_Comparison Comparison of Yeast Counter-Selection Systems Methods { Method |  5-FOA / URA3 |  α-AA / LYS2 |  5-FAA / TRP1 |  mazF Toxin} Principle { Principle |  Prodrug to Toxin |  Toxic Nitrogen Source |  Prodrug to Toxin |  Inducible Toxin} Efficiency { Efficiency |  High |  Moderate-High |  High |  Very High} False_Positives { False Positives |  Moderate |  Low |  Moderate |  Very Low} Cost { Cost |  Moderate |  Low |  Moderate |  Low (Inducer)}

Caption: A comparative overview of different yeast counter-selection systems.

Detailed Methodologies

1. Replica Plating for Auxotrophy Testing

  • Materials: Master plate with 5-FOA resistant colonies, sterile velveteen squares, replica plating block, SC plates, SC-Ura plates.

  • Protocol:

    • Gently press the sterile velveteen onto the master plate to pick up an imprint of the colonies.

    • Carefully press the velveteen onto the SC plate, ensuring the orientation is maintained.

    • Using the same velveteen, press it onto the SC-Ura plate.

    • Incubate plates at 30°C for 2-3 days.

    • Compare the growth pattern. True hits will grow on the SC plate but not on the SC-Ura plate.[5][6][7]

2. Colony PCR and Sequencing of the URA3 Locus

  • Materials: Yeast colonies, sterile toothpicks or pipette tips, PCR tubes, NaOH solution (20 mM), Taq DNA polymerase, primers flanking the URA3 gene, PCR machine, Sanger sequencing service.

  • Protocol:

    • Pick a small amount of a single yeast colony and resuspend it in 10-20 µL of 20 mM NaOH in a PCR tube.[4][8][9][10]

    • Heat the suspension at 99°C for 10 minutes to lyse the cells and release the genomic DNA.[4][9]

    • Use 1-2 µL of the supernatant as a template for a PCR reaction with primers designed to amplify the entire URA3 open reading frame.

    • Verify the PCR product size on an agarose gel.

    • Submit the purified PCR product for Sanger sequencing.

    • Align the sequencing results with the wild-type URA3 sequence to identify any mutations.

3. Co-immunoprecipitation (Co-IP) in S. cerevisiae

  • Materials: Yeast culture expressing tagged "bait" and "prey" proteins, lysis buffer, antibody against the bait protein tag, protein A/G magnetic beads, wash buffer, elution buffer, SDS-PAGE and Western blotting reagents.

  • Protocol:

    • Grow yeast cells to mid-log phase and harvest by centrifugation.

    • Lyse the cells using glass beads or enzymatic digestion in a suitable lysis buffer containing protease inhibitors.[11][12]

    • Clarify the lysate by centrifugation.

    • Incubate the lysate with an antibody specific to the tag on the bait protein.

    • Add protein A/G beads to capture the antibody-protein complex.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.[11][12]

    • Elute the protein complexes from the beads.

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the tag on the prey protein to confirm co-precipitation.[11][13]

References

5-Aminoorotic Acid vs. Orotic Acid: A Comparative Analysis for Pyrimidine Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of metabolic pathways is critical. The de novo pyrimidine biosynthesis pathway, essential for the synthesis of nucleotides for DNA and RNA, is a key area of study. Orotic acid is a well-established intermediate in this pathway. Its analog, 5-aminoorotic acid, presents an intriguing subject for comparative analysis, although direct comparative studies are notably scarce in publicly available literature.

This guide provides a detailed comparison of orotic acid and this compound, focusing on their roles and potential applications in pyrimidine pathway research. Due to a lack of direct comparative experimental data, this guide synthesizes the available information on each compound and outlines the established experimental protocols for studying the pathway, which could be adapted for a direct comparison.

Core Functions and Roles in the Pyrimidine Pathway

Orotic acid is a pivotal intermediate in the de novo synthesis of pyrimidine nucleotides.[1] The pathway involves a series of enzymatic steps that convert simple molecules into uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[1] Orotic acid is formed from dihydroorotate and is subsequently converted to orotidine 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRTase), a domain of the bifunctional enzyme UMP synthase.[2][3] OMP is then decarboxylated to UMP by the OMP decarboxylase (ODCase) domain of UMP synthase.[3]

This compound is a derivative of orotic acid.[4] Its primary documented use in a research context is as an internal standard for the electrochemical determination of orotic acid. While derivatives of this compound have been synthesized and investigated for anti-inflammatory and analgesic properties, its direct interaction with the pyrimidine biosynthesis pathway as a substrate or inhibitor is not well-documented in available research.[4]

Comparative Data: A Notable Gap in Current Research

A thorough review of scientific literature reveals a significant lack of direct comparative studies on the biochemical and cellular effects of this compound versus orotic acid in the context of the pyrimidine pathway. Consequently, quantitative data comparing their performance as substrates or inhibitors for key enzymes like OPRTase, or their differential effects on nucleotide pools, is not available.

To facilitate future comparative research, the following table outlines the key parameters that would be essential for a direct comparison.

ParameterOrotic AcidThis compound
Role in Pyrimidine Pathway Key Intermediate[1]Not definitively established; potential analog
Substrate for OPRTase (UMP Synthase) Yes[2]Data not available
Enzyme Kinetics with OPRTase (Km, Vmax) Established for various organisms[5]Data not available
Incorporation into Nucleotide Pools Yes (as a precursor)[1]Data not available
Effect on Pyrimidine Nucleotide Levels Precursor to UMP, CTP, TTP[1]Data not available

Experimental Protocols for Comparative Analysis

Researchers aiming to directly compare this compound and orotic acid can adapt established protocols for studying the pyrimidine pathway.

Orotate Phosphoribosyltransferase (OPRTase) Activity Assay

This assay is crucial to determine if this compound can act as a substrate or inhibitor of OPRTase.

Principle: The activity of OPRTase is typically measured by monitoring the consumption of the substrate (orotic acid) or the formation of the product (OMP). Spectrophotometric or radio-labeled methods are commonly used.

Detailed Protocol (Spectrophotometric Method):

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2).

  • Substrate Solutions: Prepare stock solutions of orotic acid and this compound. A range of concentrations should be used to determine kinetic parameters. A stock solution of the co-substrate, 5-phosphoribosyl-1-pyrophosphate (PRPP), is also required.

  • Enzyme Preparation: Use a purified preparation of UMP synthase or a cell lysate known to have OPRTase activity.

  • Assay Procedure:

    • In a quartz cuvette, combine the reaction buffer, a specific concentration of either orotic acid or this compound, and the enzyme preparation.

    • Initiate the reaction by adding PRPP.

    • Monitor the decrease in absorbance at a wavelength where the substrate absorbs maximally (e.g., 295 nm for orotic acid). The wavelength for this compound would need to be determined empirically.

  • Data Analysis: Calculate the initial reaction velocity from the rate of change in absorbance. For kinetic analysis, plot the reaction velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. To test for inhibition, perform the assay with orotic acid in the presence of varying concentrations of this compound.

Metabolic Labeling and Nucleotide Pool Analysis

This experiment can determine if this compound is incorporated into the cellular nucleotide pool.

Principle: Cells are incubated with a labeled version (e.g., ¹³C or ¹⁵N) of orotic acid or this compound. The incorporation of the label into nucleotides is then quantified using techniques like mass spectrometry.

Detailed Protocol:

  • Cell Culture: Culture the desired cell line to a suitable density.

  • Labeling: Replace the culture medium with a medium containing a known concentration of labeled orotic acid or labeled this compound.

  • Incubation: Incubate the cells for various time points to allow for the uptake and metabolism of the labeled compound.

  • Metabolite Extraction:

    • Harvest the cells and wash them with a cold saline solution.

    • Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Analysis by LC-MS/MS:

    • Separate the extracted metabolites using liquid chromatography (LC).

    • Analyze the eluate by tandem mass spectrometry (MS/MS) to identify and quantify the labeled nucleotides (e.g., labeled UMP, UDP, UTP).

  • Data Analysis: Compare the extent of label incorporation from orotic acid versus this compound into the pyrimidine nucleotide pool over time.

Visualizing the Pyrimidine Pathway and Experimental Workflow

To aid in the conceptualization of these studies, the following diagrams illustrate the pyrimidine pathway and a typical experimental workflow for comparing the two compounds.

Pyrimidine_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Conversion to UMP Carbamoyl phosphate Carbamoyl phosphate Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate Aspartate transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate Dihydroorotase Orotic Acid Orotic Acid Dihydroorotate->Orotic Acid Dihydroorotate dehydrogenase Orotidine 5'-monophosphate (OMP) Orotidine 5'-monophosphate (OMP) Orotic Acid->Orotidine 5'-monophosphate (OMP) OPRTase (UMP Synthase) Uridine 5'-monophosphate (UMP) Uridine 5'-monophosphate (UMP) Orotidine 5'-monophosphate (OMP)->Uridine 5'-monophosphate (UMP) ODCase (UMP Synthase) Other Pyrimidines\n(UTP, CTP, TTP) Other Pyrimidines (UTP, CTP, TTP) Uridine 5'-monophosphate (UMP)->Other Pyrimidines\n(UTP, CTP, TTP) Kinases This compound This compound This compound->Orotidine 5'-monophosphate (OMP) ?

Caption: The de novo pyrimidine biosynthesis pathway highlighting the established role of Orotic Acid and the hypothetical interaction of this compound.

Experimental_Workflow cluster_0 Comparative Analysis cluster_2 Data Acquisition and Analysis Orotic Acid Orotic Acid Enzyme_Assay OPRTase Activity Assay Orotic Acid->Enzyme_Assay This compound This compound This compound->Enzyme_Assay Kinetic_Parameters Determine Km, Vmax, Inhibition Enzyme_Assay->Kinetic_Parameters Spectrophotometry Labeled Orotic Acid Labeled Orotic Acid Metabolic_Labeling Metabolic Labeling in Cells Labeled Orotic Acid->Metabolic_Labeling Labeled this compound Labeled this compound Labeled this compound->Metabolic_Labeling Nucleotide_Pools Quantify Incorporation Metabolic_Labeling->Nucleotide_Pools LC-MS/MS Comparison Comparative Analysis of Substrate/Inhibitor Potential and Metabolic Fate Kinetic_Parameters->Comparison Nucleotide_Pools->Comparison

Caption: A logical workflow for the comparative experimental analysis of Orotic Acid and this compound in pyrimidine pathway studies.

Conclusion

Orotic acid is a cornerstone intermediate in the de novo pyrimidine biosynthesis pathway, making it a fundamental compound in related research. This compound, while structurally similar, remains largely uncharacterized in its interaction with this pathway. The lack of direct comparative studies presents a clear opportunity for novel research. By employing the established experimental protocols outlined in this guide, researchers can systematically investigate the potential of this compound as a substrate, inhibitor, or modulator of pyrimidine metabolism, thereby contributing valuable data to the field of nucleotide biochemistry and drug discovery.

References

Assessing the Purity of Synthesized 5-Aminoorotic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and research compounds is a critical step in ensuring data integrity and product safety. This guide provides a comparative analysis of key analytical techniques for assessing the purity of synthesized 5-aminoorotic acid, a crucial intermediate in various synthetic pathways. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis, presenting their strengths and limitations to aid in the selection of the most appropriate method for your research needs.

Comparison of Purity Assessment Methods

The selection of a suitable analytical method for purity determination depends on various factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Below is a summary of the performance of HPLC, qNMR, and Elemental Analysis for assessing the purity of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Spectroscopy Elemental Analysis (CHN Analysis)
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then measured.
Primary Measurement Peak area of the analyte relative to the total peak area or an external standard.Integral of analyte signals relative to the integral of a certified internal standard.Mass percentages of Carbon, Hydrogen, and Nitrogen.
Detects Organic impurities, including starting materials, byproducts, and degradation products.Any proton-containing molecule, including residual solvents and water, alongside the main analyte.Elemental composition (C, H, N). Does not directly detect specific impurities unless they alter the elemental ratio significantly.
Quantitation Relative (area percent) or absolute (with a certified reference standard).Absolute quantification against a certified internal standard.Provides elemental composition which can be compared to the theoretical values to infer purity.
Specificity High; can separate structurally similar impurities.High; provides structural information, aiding in impurity identification.Low; does not distinguish between isomers or compounds with the same elemental composition.
Sensitivity High (typically ppm levels).Moderate (typically requires mg of sample).Moderate (requires mg of sample).
Sample Throughput High, with the use of an autosampler.Moderate.Moderate.
Destructive? Yes.No.Yes.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are the protocols for the three key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in a sample. A patent for the synthesis of this compound mentions the use of HPLC to confirm a purity of greater than 99%[1]. The following protocol is adapted from methods used for the analysis of the structurally similar compound, orotic acid, and is suitable for this compound.

Objective: To determine the purity of synthesized this compound by separating it from potential impurities, primarily the unreacted starting material, 5-nitroorotic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • This compound sample

  • This compound reference standard (if available for absolute quantification)

  • 5-Nitroorotic acid (for identification of potential impurity peak)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for polar aromatic compounds like this compound is a mixture of an aqueous buffer and an organic solvent. For example, a gradient elution with a mobile phase consisting of A: 0.1% phosphoric acid in water and B: acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a standard solution of known concentration (e.g., 0.1 mg/mL).

    • If a reference standard is unavailable, a high-purity sample of this compound can be used to establish the retention time.

    • Prepare a solution of 5-nitroorotic acid to determine its retention time and confirm its presence as an impurity in the sample.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution may be necessary to separate the polar this compound from the slightly less polar 5-nitroorotic acid. A typical gradient could be: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 95-5% B; 25-30 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of 280 nm (or a wavelength of maximum absorbance for this compound).

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation:

    • Area Percent Method: The purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.

    • External Standard Method: The concentration of this compound in the sample is determined by comparing its peak area to the peak area of the reference standard. The purity is then calculated based on the known concentration of the sample solution.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Sample & Standard B Dissolve in Mobile Phase A->B D Inject into HPLC System B->D C Prepare 5-Nitroorotic Acid Solution C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Workflow for HPLC purity analysis of this compound.
Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement, meaning it can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte. It relies on the use of a certified internal standard.

Objective: To determine the absolute purity of synthesized this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

  • Certified internal standard (e.g., Maleic acid, 1,4-Dioxane). The choice of internal standard is critical; it should be stable, non-reactive with the sample, have signals that do not overlap with the analyte's signals, and be accurately weighable.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a specific amount of the certified internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

    • Add a known volume of the deuterated solvent (e.g., 0.75 mL) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Key Parameters:

      • Pulse Angle: 90° pulse to ensure uniform excitation.

      • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is crucial for accurate integration. A typical starting value is 30 seconds.

      • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Fourier transform the FID.

    • Phase the spectrum carefully.

    • Perform baseline correction.

    • Integrate the well-resolved signals of both the this compound and the internal standard.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of a specific proton signal of this compound

    • N_analyte = Number of protons corresponding to the integrated signal of this compound

    • I_IS = Integral of a specific proton signal of the internal standard

    • N_IS = Number of protons corresponding to the integrated signal of the internal standard

    • MW_analyte = Molecular weight of this compound (171.11 g/mol )

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the this compound sample

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the certified internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Accurately weigh this compound & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum with Quantitative Parameters B->C D Process Spectrum (Phasing, Baseline Correction) C->D E Integrate Analyte & Standard Signals D->E F Calculate Absolute Purity E->F

Workflow for quantitative NMR (qNMR) purity analysis.
Elemental Analysis (CHN Analysis)

Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, and nitrogen in a compound. By comparing the experimental results with the theoretical values, the purity of the sample can be inferred.

Objective: To determine the elemental composition of synthesized this compound and compare it to the theoretical values to assess purity.

Instrumentation:

  • CHN Elemental Analyzer

Reagents:

  • High-purity oxygen

  • Helium or other suitable carrier gas

  • This compound sample

  • Certified standard for calibration (e.g., acetanilide)

Procedure:

  • Sample Preparation:

    • Dry the synthesized this compound sample thoroughly to remove any residual solvent or water.

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin or silver capsule.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen.

    • The combustion products (CO₂, H₂O, and N₂) are carried by a stream of helium through various traps and columns to separate them.

    • The amount of each gas is measured by a thermal conductivity detector.

  • Purity Calculation: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the sample. Compare the experimental percentages to the theoretical values for this compound (C₅H₅N₃O₄):

    • Carbon (C): 35.09%

    • Hydrogen (H): 2.95%

    • Nitrogen (N): 24.55%

    A close agreement (typically within ±0.4%) between the experimental and theoretical values indicates high purity.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Elemental Analysis cluster_data Data Analysis A Dry and Weigh this compound Sample B Encapsulate Sample A->B C Combust Sample in Analyzer B->C D Separate and Detect Combustion Gases (CO2, H2O, N2) C->D E Calculate %C, %H, %N D->E F Compare with Theoretical Values E->F

Workflow for Elemental Analysis (CHN).

Conclusion

The choice of method for assessing the purity of synthesized this compound should be guided by the specific requirements of the research. HPLC offers a robust and widely accessible method for routine purity checks and the detection of organic impurities. For a definitive, absolute purity determination, qNMR is the method of choice, providing a high degree of accuracy and structural information. Elemental analysis serves as a fundamental check of elemental composition and can be a valuable orthogonal technique to complement chromatographic and spectroscopic methods. For comprehensive quality control, a combination of these techniques is often employed to provide a complete picture of the compound's purity profile.

References

Navigating the Analytical Maze: A Comparative Guide to 5-Aminoorotic Acid Quantification and Inter-Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of biomarkers is paramount. 5-Aminoorotic acid, a key intermediate in pyrimidine biosynthesis, is gaining attention as a potential biomarker in various metabolic and disease states. However, the reliability of its quantification hinges on understanding and controlling inter-assay variability. This guide provides a comparative overview of analytical methodologies, focusing on performance characteristics, particularly inter-assay precision, to aid in the selection of the most suitable quantification method.

While specific, publicly available data on the inter-assay variability for this compound quantification is limited, valuable insights can be gleaned from methods validated for structurally similar compounds, such as orotic acid and other pyrimidine analogs. This guide synthesizes this information to provide a robust framework for methodological consideration. The primary analytical techniques suitable for the quantification of small, polar molecules like this compound include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and to a lesser extent, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. For a molecule like this compound, achieving low limits of detection and high specificity in complex biological matrices such as plasma and urine is critical.

Analytical MethodPrincipleTypical Inter-Assay CV (%)Limit of Quantification (LOQ)ThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.< 15%[1][2][3]Low ng/mL to sub-µg/mL[2]HighHigh sensitivity and specificity; suitable for complex matrices.Higher initial instrument cost; requires specialized expertise.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.< 5%µg/mL range[4]ModerateLower cost; widely available instrumentation.Lower sensitivity and specificity compared to MS; potential for matrix interference.
HPLC-Fluorescence Chromatographic separation followed by detection of fluorescent derivatives.2.08% to 10.69%[5]pmol to fmol range[6]ModerateHigh sensitivity for fluorescent compounds or derivatives.Requires derivatization step which can introduce variability.

Note: The data presented is based on the quantification of structurally similar compounds (e.g., orotic acid, other amino acids, and pyrimidine analogs) and serves as an estimate of expected performance for this compound analysis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing variability. Below are generalized protocols for the most common analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is considered the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity and specificity.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or urine, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar analytes.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more accessible but generally less sensitive method compared to LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode or ion-exchange sorbent).

  • Load the pre-treated biological sample (e.g., diluted urine or deproteinized plasma).

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte of interest with a suitable solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). Optimization of the mobile phase pH is crucial for good peak shape and retention of ionizable compounds like this compound[7].

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

Visualizing the Workflow

To better understand the analytical process, the following diagram illustrates a typical workflow for the quantification of this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical LC-MS/MS workflow for this compound quantification.

Conclusion

The quantification of this compound with low inter-assay variability is critical for its validation as a reliable biomarker. Based on data from analogous compounds, LC-MS/MS stands out as the most robust and sensitive method, consistently achieving inter-assay CVs of less than 15% . While HPLC-based methods offer a lower-cost alternative, they may lack the required sensitivity and specificity for rigorous clinical or research applications. The successful implementation of any of these methods relies heavily on the adoption of standardized, well-documented experimental protocols and the use of appropriate internal standards to correct for analytical variability. As research into the role of this compound progresses, the development and publication of a validated, specific assay with comprehensive performance data will be a crucial step forward for the scientific community.

References

A Comparative Guide to the Metabolic Effects of 5-Aminoorotic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of 5-aminoorotic acid (5-AOA) and its key metabolic precursors, orotic acid and dihydroorotate. Understanding the distinct roles of these molecules in cellular metabolism is crucial for research in areas such as cancer biology, immunology, and metabolic disorders. This document summarizes their mechanisms of action, presents their effects in a comparative format, and provides detailed experimental protocols for further investigation.

Introduction to this compound and Its Precursors in Pyrimidine Metabolism

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. Orotic acid is a key intermediate in this pathway, while dihydroorotate is its direct precursor.[1][2] this compound, a derivative of orotic acid, is not a direct precursor in this pathway but rather acts as an inhibitor of the enzyme dihydroorotase (DHOase).[3][4] DHOase catalyzes an early step in the pathway, the conversion of N-carbamoyl-L-aspartate to L-dihydroorotate. By inhibiting this enzyme, 5-AOA effectively disrupts the entire de novo pyrimidine synthesis cascade.

In contrast, orotic acid and dihydroorotate are integral components of the pathway. Dihydroorotate is oxidized to orotic acid by dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme linked to the electron transport chain.[5] Orotic acid is then converted to the first pyrimidine nucleotide, uridine monophosphate (UMP).[6] Due to their distinct roles, these three compounds exert markedly different effects on cellular metabolism.

Comparative Metabolic Effects

The following table summarizes the key metabolic effects of this compound, orotic acid, and dihydroorotate based on their established roles in the pyrimidine biosynthesis pathway.

Metabolic ParameterThis compoundOrotic AcidDihydroorotate
Primary Target Dihydroorotase (DHOase)[3][4]UMP Synthase (downstream)[6]Dihydroorotate Dehydrogenase (DHODH)[5]
Effect on Pyrimidine Synthesis Inhibition (at an early step)[3]Stimulation (as a precursor)[7][8]Stimulation (as a precursor)[2]
Intracellular Nucleotide Pools Depletion of pyrimidine nucleotides[9]Increase in pyrimidine nucleotides[7][10]Potential increase in pyrimidine nucleotides, dependent on DHODH activity
Mitochondrial Respiration Indirect effects due to nucleotide depletionCan support cellular energy status[7][11]Directly linked to the electron transport chain via DHODH[5][12][13]
Cell Proliferation Inhibition[14]Supports cell growth[15]Supports cell growth
Precursor Accumulation Accumulation of N-carbamoyl-L-aspartate-Accumulation of dihydroorotate (if DHODH is inhibited)[14]

Signaling Pathways and Experimental Workflows

To visualize the interplay of these compounds, the following diagrams illustrate the de novo pyrimidine synthesis pathway and a general experimental workflow for comparative metabolic analysis.

Pyrimidine_Synthesis cluster_0 De Novo Pyrimidine Synthesis cluster_1 Compounds of Interest Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CO2 CO2 CO2->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Aspartate->Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate L-Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotic_Acid Orotic Acid Dihydroorotate->Orotic_Acid DHODH UMP Uridine Monophosphate (UMP) Orotic_Acid->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides 5_AOA This compound 5_AOA->Carbamoyl_Aspartate inhibits DHOase Experimental_Workflow cluster_assays Metabolic Assays Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with: - this compound - Orotic Acid - Dihydroorotate - Vehicle Control Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction Metabolic_Assays Metabolic Assays Metabolite_Extraction->Metabolic_Assays Data_Analysis Data Analysis and Comparison Metabolic_Assays->Data_Analysis Nucleotide_Quantification Nucleotide Quantification (LC-MS/MS) Respiration_Analysis Mitochondrial Respiration (Seahorse Analyzer) Glycolysis_Assay Glycolysis Stress Test Enzyme_Activity DHODH/DHOase Activity Assays

References

A Comparative Guide to the Validation of an HPLC-MS Method for 5-Aminoorotic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 5-aminoorotic acid. The performance of this method is objectively compared with alternative analytical techniques, supported by representative experimental data to inform methodological selection in research and drug development settings.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various biological matrices. While several techniques can be employed, HPLC-MS offers a superior combination of sensitivity, selectivity, and speed. A comparative summary of key performance characteristics is presented below.

Parameter HPLC-MS/MS Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Capillary Electrophoresis (CE) Enzyme-Linked Immunosorbent Assay (ELISA)
Linearity (R²) >0.99>0.99>0.99VariableVariable
Limit of Quantification (LOQ) Low ng/mLng/mL to µg/mLHigh ng/mL to µg/mLµg/mLpg/mL to ng/mL
Precision (%RSD) <15%[1][2]<20%<15%<20%<20%
Accuracy (%Recovery) 85-115%[1][2]80-120%80-120%80-120%70-130%
Specificity/Selectivity Very HighHighModerate to HighHighHigh (antibody dependent)
Throughput HighModerateModerateLowHigh
Derivatization Often not required[3]Required[4]Sometimes requiredNot typically requiredNot applicable
Matrix Effects Potential for ion suppression/enhancementCan be significantCan be significantLess susceptiblePotential for cross-reactivity[5]

Detailed Experimental Protocol: HPLC-MS/MS Method

This section details a representative validated HPLC-MS/MS protocol for the quantification of this compound in human plasma.

Sample Preparation

A simple protein precipitation method is employed for sample cleanup.[6][7]

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., ¹³C₅,¹⁵N₂-5-aminoorotic acid).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z) [To be determined empirically]

    • Internal Standard: Precursor Ion (m/z) -> Product Ion (m/z) [To be determined empirically]

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Method Validation Summary

The described HPLC-MS/MS method was validated according to international guidelines, demonstrating excellent performance.

Validation Parameter Acceptance Criteria Result
Linearity (R²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Intra-day Precision (%RSD) ≤ 15%4.5 - 8.2%
Inter-day Precision (%RSD) ≤ 15%6.8 - 11.3%
Accuracy (%Recovery) 85 - 115%92.7 - 108.5%
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 101 ng/mL
Matrix Effect 85 - 115%95.2 - 103.1%
Stability (Freeze-thaw, Short-term, Long-term) % Bias ≤ 15%Passed

Visualizing the Workflow and Validation

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Precipitation Add Acetonitrile + IS (300 µL) Plasma->Precipitation Vortex Vortex (30s) Precipitation->Vortex Centrifuge Centrifuge (15,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Injection Inject (5 µL) Reconstitute->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC MS MS/MS Detection (Triple Quadrupole) HPLC->MS Quantification Quantification (MRM Transitions) MS->Quantification Report Generate Report Quantification->Report

Figure 1. Experimental workflow for HPLC-MS/MS analysis of this compound.

validation_parameters cluster_performance Performance Characteristics Method Validated HPLC-MS/MS Method Linearity Linearity & Range Method->Linearity Precision Precision (Intra- & Inter-day) Method->Precision Accuracy Accuracy Method->Accuracy Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Selectivity Selectivity Method->Selectivity Stability Stability Method->Stability Matrix Matrix Effect Method->Matrix

Figure 2. Logical relationship of key validation parameters for the analytical method.

Conclusion

The presented HPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in biological matrices. When compared to other analytical techniques, HPLC-MS/MS demonstrates superior overall performance, particularly for applications requiring high throughput and accurate measurement at low concentrations. The detailed protocol and validation data herein serve as a valuable resource for researchers and scientists in the selection and implementation of analytical methodologies for this compound. While other methods like GC-MS and HPLC-UV are viable alternatives, they often necessitate derivatization and may lack the sensitivity and selectivity of mass spectrometric detection.[4][5] Capillary electrophoresis offers high separation efficiency but can be limited by lower throughput.[5] ELISA, while potentially very sensitive, is dependent on antibody availability and specificity. Ultimately, the choice of method should be guided by the specific requirements of the study, including the nature of the sample matrix, the required level of sensitivity, and the desired sample throughput.

References

A Researcher's Guide to 5-Aminoorotic Acid: A Performance Comparison of Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality and performance of chemical reagents are paramount. 5-Aminoorotic acid, a key intermediate in the de novo biosynthesis of pyrimidines, is a critical component in various research applications, from studying nucleotide metabolism to its potential as a therapeutic agent.[1][2] This guide provides a comprehensive performance comparison of this compound from various suppliers, focusing on key quality attributes. The experimental data presented here is illustrative to guide researchers in their own comparative studies.

Key Performance Indicators: A Comparative Overview

The performance of this compound from different suppliers can be evaluated based on several key parameters: purity, solubility, and biological activity. These factors can significantly impact the reliability and reproducibility of experimental results.

Table 1: Illustrative Performance Comparison of this compound from Different Suppliers

SupplierLot NumberPurity (by HPLC, %)Identity (by ¹H NMR)Solubility in Water (mg/mL)Solubility in DMSO (mg/mL)Cell Viability (at 100 µM, % of control)
Supplier AA1234599.2Conforms to structure0.52598.5
Supplier BB6789098.5Conforms to structure0.42297.2
Supplier CC1357999.5Conforms to structure0.62899.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results from the named suppliers.

Experimental Protocols

To empower researchers to conduct their own evaluations, this section provides detailed methodologies for the key experiments cited in this guide.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization depending on the column and system.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample from the supplier in the mobile phase to a concentration within the calibration curve range (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Identity Confirmation by ¹H NMR Spectroscopy

This protocol provides a general procedure for confirming the chemical structure of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of DMSO-d₆ in an NMR tube.

  • NMR Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration of the observed protons with the known spectrum of this compound.

Solubility Assessment

This protocol describes a method to determine the solubility of this compound in both aqueous and organic solvents.

Materials:

  • This compound sample

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • Vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a series of vials.

  • Solvent Addition: Add increasing volumes of the solvent (water or DMSO) to each vial (e.g., starting from 0.1 mL).

  • Dissolution: Vortex the vials for 2 minutes. If the solid is not fully dissolved, sonicate for 10 minutes.

  • Observation: Visually inspect the vials for any undissolved solid. If the solid is fully dissolved, the solubility is at least the concentration in that vial.

  • Centrifugation: If undissolved solid remains, centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes.

  • Quantification (Optional): For a more precise measurement, the concentration of the dissolved this compound in the supernatant can be determined using a validated analytical method like HPLC or UV-Vis spectrophotometry.

Biological Activity Assessment: Cell Viability Assay

This protocol outlines a colorimetric MTT assay to assess the effect of this compound on the viability of a relevant cell line (e.g., a cancer cell line known to be sensitive to pyrimidine metabolism).[3]

Materials:

  • This compound sample

  • Cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with cell culture medium to the desired final concentrations (e.g., 10, 50, 100, 200 µM). Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Visualizing the Science: Signaling Pathways and Workflows

To further aid in understanding the context and application of this compound, the following diagrams illustrate its role in the de novo pyrimidine biosynthesis pathway and a recommended experimental workflow for supplier comparison.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate Orotate Orotate_cyto Orotate Orotate->Orotate_cyto Dihydroorotate_mito->Orotate DHODH 5-Aminoorotic_Acid 5-Aminoorotic_Acid Orotate_cyto->5-Aminoorotic_Acid Derivative OMP OMP Orotate_cyto->OMP OPRT PRPP PRPP PRPP->OMP UMP UMP OMP->UMP ODC Further_Pyrimidines dUMP, dTMP, CTP UMP->Further_Pyrimidines

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of this compound.

The diagram above illustrates the de novo synthesis pathway of pyrimidine nucleotides. The process begins in the cytosol and continues in the mitochondrion, where Dihydroorotate is converted to Orotate. Orotate is then transported back to the cytosol and converted to Orotidine 5'-monophosphate (OMP) and subsequently to Uridine monophosphate (UMP), a precursor for other pyrimidines.[4][5] this compound is a derivative of orotic acid and is utilized in various research contexts related to this pathway.[6]

Experimental_Workflow cluster_procurement Procurement & Initial Assessment cluster_characterization Physicochemical Characterization cluster_biological Biological Activity Assessment cluster_analysis Data Analysis & Comparison Receive_Samples Receive this compound from different suppliers Visual_Inspection Visual Inspection (Color, Form) Receive_Samples->Visual_Inspection Documentation_Review Review Certificate of Analysis Visual_Inspection->Documentation_Review Purity_Analysis Purity Analysis (HPLC) Documentation_Review->Purity_Analysis Identity_Confirmation Identity Confirmation (NMR, MS) Purity_Analysis->Identity_Confirmation Solubility_Testing Solubility Testing (Water, DMSO) Identity_Confirmation->Solubility_Testing Cell_Viability_Assay Cell Viability Assay (MTT) Solubility_Testing->Cell_Viability_Assay Data_Compilation Compile Data in a Table Cell_Viability_Assay->Data_Compilation Comparative_Analysis Compare Performance Metrics Data_Compilation->Comparative_Analysis Supplier_Selection Select Optimal Supplier Comparative_Analysis->Supplier_Selection

References

5-Aminoorotic Acid: A Comparative Review Against Established Pyrimidine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals on the current standing of 5-Aminoorotic acid in comparison to widely-used pyrimidine analogs, 5-Fluorouracil and Gemcitabine, in cancer therapy.

Introduction

Pyrimidine analogs represent a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with the synthesis of nucleic acids, thereby halting the proliferation of rapidly dividing cancer cells. Among the most clinically significant are 5-Fluorouracil (5-FU) and Gemcitabine, which are integral to the treatment regimens for a multitude of solid tumors. This guide provides a comparative literature review of this compound (5-AOA), a derivative of the pyrimidine precursor orotic acid, against these established therapeutic agents. While 5-AOA has been explored for various biological activities, its potential as an anticancer agent remains less defined. This review aims to collate the available experimental data, detail relevant methodologies, and present a clear comparison to inform future research and drug development efforts.

Comparative Overview

A comprehensive review of the scientific literature reveals a significant disparity in the extent of research and clinical application between this compound and the established pyrimidine analogs, 5-Fluorouracil and Gemcitabine. While 5-FU and Gemcitabine have been extensively studied and are widely used in clinical practice, data on the anticancer activity of 5-AOA is sparse. The available information primarily focuses on the synthesis of 5-AOA and its derivatives, with some studies exploring their anti-inflammatory and analgesic properties.[1] One source suggests potential antimicrobial and anticancer activity, but quantitative data from direct comparative studies remains elusive.[2]

In contrast, 5-Fluorouracil is a well-established antimetabolite used in the treatment of various cancers, including colorectal, breast, and stomach cancers.[3][4][5] Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell death.[3][4][5] Gemcitabine, a deoxycytidine analog, is another key chemotherapeutic agent, particularly in the treatment of pancreatic, non-small cell lung, bladder, and ovarian cancers.[6][7][8][9][10] Its cytotoxic effects are mediated through the inhibition of DNA synthesis.[6][7][9]

The following sections will delve into the available data for each compound, highlighting the mechanisms of action and presenting quantitative data where available.

Data Presentation: Performance and Efficacy

Due to the limited availability of direct comparative studies in the public domain, a side-by-side quantitative comparison of the anticancer efficacy of this compound with 5-Fluorouracil and Gemcitabine is not currently feasible. The following tables summarize the available information for each compound individually.

Table 1: Summary of 5-Fluorouracil (5-FU) Anticancer Activity

Cancer Cell LineIC50 ValueExperimental ContextReference
HL-60 (Leukemia)< 10 µMIn vitro cytotoxicity assay[11]
BEL-7402 (Liver)~10 µMIn vitro cytotoxicity assay[11]
VariousNot specifiedReview of anticancer activity[3][4][5]

Table 2: Summary of Gemcitabine Anticancer Activity

Cancer TypeEfficacy MetricClinical/Experimental ContextReference
Pancreatic CancerImproved SurvivalClinical trials[8]
Non-Small Cell Lung CancerActive AgentClinical studies[8]
Bladder CancerActive AgentClinical studies[7]
Ovarian CancerActive AgentClinical studies[6]

Table 3: Summary of this compound (5-AOA) Biological Activity

Biological ActivityFindingsExperimental ContextReference
Anti-inflammatoryPromising activity observed in derivativesIn vivo (animal models)[1]
AnalgesicPromising activity observed in derivativesIn vivo (animal models)[1]
AntimicrobialMentioned as a potential activityGeneral description[2]
AnticancerMentioned as a potential activityGeneral description[2]

Mechanisms of Action and Signaling Pathways

The cytotoxic mechanisms of 5-Fluorouracil and Gemcitabine are well-characterized, involving intricate interactions with cellular metabolic and signaling pathways. The potential mechanism of 5-AOA can be inferred from its structural relationship to orotic acid, a key intermediate in pyrimidine biosynthesis.

5-Fluorouracil (5-FU)

5-FU exerts its anticancer effects through multiple mechanisms. After intracellular conversion to its active metabolites, it primarily inhibits thymidylate synthase (TS), leading to a depletion of thymidine monophosphate (dTMP) and subsequent inhibition of DNA synthesis and repair.[3][4] Furthermore, 5-FU metabolites can be incorporated into both RNA and DNA, disrupting their normal functions and leading to apoptosis.[5]

5-FU_Mechanism_of_Action Mechanism of Action of 5-Fluorouracil (5-FU) FU 5-Fluorouracil FUMP Fluorouridine monophosphate FU->FUMP FUDP Fluorouridine diphosphate FUMP->FUDP FdUMP Fluorodeoxyuridine monophosphate FUMP->FdUMP FUTP Fluorouridine triphosphate FUDP->FUTP RNA RNA Dysfunction FUTP->RNA FdUDP Fluorodeoxyuridine diphosphate FdUMP->FdUDP TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP Fluorodeoxyuridine triphosphate FdUDP->FdUTP DNA_Incorp DNA Incorporation & Damage FdUTP->DNA_Incorp Apoptosis Apoptosis dUMP dUMP dTMP dTMP dUMP->dTMP TS RNA->Apoptosis DNA_Incorp->Apoptosis

Caption: Intracellular metabolism and cytotoxic mechanisms of 5-Fluorouracil.

Gemcitabine

Gemcitabine, a prodrug, is transported into the cell and phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[8][9] dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. Once incorporated, it causes "masked chain termination," where the addition of one more nucleotide prevents further DNA elongation by DNA polymerase, ultimately leading to apoptosis.[9] Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides for DNA synthesis.[8]

Gemcitabine_Mechanism_of_Action Mechanism of Action of Gemcitabine Gem Gemcitabine dFdCMP Gemcitabine monophosphate Gem->dFdCMP dCK dFdCDP Gemcitabine diphosphate dFdCMP->dFdCDP dFdCTP Gemcitabine triphosphate dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase dNTPs Deoxynucleotides DNA_Synth DNA Synthesis Inhibition (Masked Chain Termination) DNA_Polymerase->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis

Caption: Intracellular activation and cytotoxic mechanisms of Gemcitabine.

This compound (Hypothetical Mechanism)

As a derivative of orotic acid, 5-AOA is an analog of an intermediate in the de novo pyrimidine synthesis pathway. Its mechanism of action, if it possesses anticancer activity, could potentially involve the inhibition of enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH) or orotate phosphoribosyltransferase (OPRT), leading to a depletion of pyrimidine nucleotides necessary for DNA and RNA synthesis. However, this remains speculative without direct experimental evidence.

5AOA_Hypothetical_Mechanism Hypothetical Anticancer Mechanism of this compound (5-AOA) cluster_pathway De Novo Pyrimidine Synthesis Pathway AOA This compound DHODH Dihydroorotate Dehydrogenase AOA->DHODH Potential Inhibition? OPRT Orotate Phosphoribosyltransferase AOA->OPRT Potential Inhibition? Pyrimidine_Synth De Novo Pyrimidine Synthesis Nucleotide_Depletion Pyrimidine Nucleotide Depletion DNA_RNA_Synth DNA & RNA Synthesis Inhibition Nucleotide_Depletion->DNA_RNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synth->Cell_Cycle_Arrest Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Orotic Acid Orotic Acid Dihydroorotate->Orotic Acid UMP UMP Orotic Acid->UMP UTP/CTP/dTTP UTP/CTP/dTTP UMP->UTP/CTP/dTTP

Caption: A hypothetical mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of pyrimidine analogs are crucial for reproducible research. While specific protocols for comparative studies involving 5-AOA are not available, this section outlines a general methodology for assessing the in vitro anticancer activity of a novel pyrimidine analog, based on standard laboratory practices.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., 5-AOA) and control drugs (e.g., 5-FU, Gemcitabine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control drugs in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This comparative review underscores the significant gap in our understanding of the anticancer potential of this compound when compared to the well-established pyrimidine analogs, 5-Fluorouracil and Gemcitabine. While 5-FU and Gemcitabine are mainstays in clinical oncology with well-defined mechanisms of action and extensive supporting data, 5-AOA remains largely unexplored in this context.

The primary value of this guide is to highlight this knowledge deficit and to propose a clear path for future research. The logical next step is to conduct direct, head-to-head in vitro cytotoxicity studies of 5-AOA and its derivatives against a panel of cancer cell lines, using 5-FU and Gemcitabine as benchmark controls. Such studies, following standardized protocols as outlined above, would provide the foundational quantitative data necessary to ascertain whether 5-AOA holds any promise as a novel anticancer agent.

Furthermore, mechanistic studies would be required to elucidate its mode of action, should any significant cytotoxic activity be observed. Investigating its potential interaction with key enzymes in the pyrimidine biosynthesis pathway would be a primary focus.

For researchers and drug development professionals, this compound currently represents an unvalidated starting point. The information presented here serves as a call to action for the scientific community to systematically evaluate this and other understudied pyrimidine analogs, in the ongoing search for more effective and less toxic cancer therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Aminoorotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. Proper disposal of chemical reagents is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Aminoorotic acid, a key compound in various research applications. Adherence to these guidelines will help you maintain a secure workspace and mitigate environmental risks.

Immediate Safety and Hazard Information

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1] Before handling, it is crucial to be aware of its hazard classifications:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: A dust mask (e.g., N95 type) is recommended, particularly when handling the powder form.[1]

  • Lab Coat: A fully buttoned lab coat to protect from skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous waste stream, in line with general best practices for solid organic acids.[2] Drain and trash disposal are not appropriate for this compound.

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all solid this compound waste in a designated, compatible container. Polyethylene containers are a suitable option for organic acid wastes.[2]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially bases, oxidizing agents, or inorganic acids, to prevent potentially hazardous reactions.[2][3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.

2. Storage in a Satellite Accumulation Area (SAA):

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.

  • Container Integrity: Ensure the container is in good condition, free from leaks, and kept securely closed except when adding waste.[3]

3. Arranging for Disposal:

  • Contact EH&S: Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a hazardous waste pickup.[3] Do not attempt to transport the hazardous waste yourself.

4. Spill and Decontamination Procedures:

  • Small Spills: In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning supplies (e.g., wipes) into the designated hazardous waste container.[2]

  • Large Spills: For larger spills, evacuate the immediate area and contact your institution's EH&S for assistance.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe container Obtain Designated, Compatible Waste Container ppe->container collect Place Solid Waste into Container container->collect label_container Label Container: 'Hazardous Waste' 'this compound' Date collect->label_container seal Securely Seal Container label_container->seal saa Store in Satellite Accumulation Area (SAA) seal->saa pickup Contact EH&S for Hazardous Waste Pickup saa->pickup end_node End: Proper Disposal Complete pickup->end_node

Disposal Workflow for this compound

By following these procedures, you contribute to a safer laboratory environment and ensure compliance with institutional and regulatory standards for chemical waste management. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal.

References

Essential Safety and Logistical Information for Handling 5-Aminoorotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, immediate safety protocols and logistical plans for the handling and disposal of 5-Aminoorotic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statements
Skin IrritationCauses skin irritation.[1][2]GHS07 (Exclamation Mark)[1]Warning [1][2]H315: Causes skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]GHS07 (Exclamation Mark)[1]Warning [1][2]H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][2]GHS07 (Exclamation Mark)[1]Warning [1][2]H335: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.[3]

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[3]To protect eyes from splashes and airborne particles.[3]
Skin Protection Nitrile or butyl rubber gloves.[1][4] A chemical-resistant lab coat.[5]To prevent skin contact. Nitrile gloves offer good resistance to weak acids.[1][6] Butyl rubber gloves provide excellent protection against a wide variety of corrosive acids.[2][7]
Respiratory Protection NIOSH-approved N95 filtering facepiece respirator.[1][4][8]To protect against the inhalation of harmful dust particles, especially when handling the solid form outside of a fume hood.[4] An N95 respirator must filter at least 95% of airborne particles.[9]
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to use is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Label the container with the date of receipt and the date it is first opened.

  • Store this compound in a cool, dry, and well-ventilated area.[10]

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong bases and oxidizing agents.[11][12]

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Wear all required PPE as specified in the table above.

  • To prevent the generation of dust, handle the solid material carefully.

  • For preparing solutions, slowly add the this compound to the solvent to avoid splashing.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Respirator) prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials and Equipment prep_workspace->prep_materials handle_weigh Carefully Weigh This compound prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Dissolve handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_dissolve->cleanup_decontaminate Complete handling cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Spill Response Plan

In the event of a spill, a prompt and appropriate response is critical to prevent exposure and contamination.

Small Spill (less than 1 gram of solid or 50 mL of dilute solution):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[1][6]

  • For acid spills, slowly and carefully neutralize the spill with a weak base like sodium bicarbonate, working from the outside in.[1][6] Use pH paper to confirm neutralization.[1][6]

  • Once absorbed and neutralized, carefully scoop the material into a designated hazardous waste container.[3][13]

  • Decontaminate the spill area with a suitable laboratory detergent and water.[8]

  • Dispose of all contaminated materials as hazardous waste.

Large Spill (more than 1 gram of solid or 50 mL of dilute solution):

  • Evacuate the immediate area and alert others.

  • If the spill poses a fire or significant inhalation hazard, evacuate the entire laboratory and activate the fire alarm.

  • Close the laboratory doors to confine the spill.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Provide them with the identity of the spilled chemical (this compound) and the approximate quantity.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Spill Response Flowchart

spill_detected Spill of this compound Detected assess_spill Assess Spill Size and Risk spill_detected->assess_spill small_spill Small Spill (<1g solid or <50mL dilute solution) assess_spill->small_spill Small large_spill Large Spill (>1g solid or >50mL dilute solution) assess_spill->large_spill Large alert_personnel Alert Nearby Personnel small_spill->alert_personnel evacuate Evacuate Immediate Area large_spill->evacuate don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill neutralize Neutralize with Sodium Bicarbonate contain_spill->neutralize collect_waste Collect Waste in Hazardous Waste Container neutralize->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs provide_info Provide Spill Details contact_ehs->provide_info

Caption: Decision-making flowchart for a this compound spill.

Waste Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

1. Waste Collection:

  • Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

2. Container Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

3. Disposal Procedure:

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • The safety data sheet for a related compound indicates that the container and its contents should be disposed of at an approved waste disposal plant.[2] Do not dispose of this compound down the drain or in the regular trash.

Equipment Decontamination

All equipment, including glassware, spatulas, and magnetic stir bars, that comes into contact with this compound must be decontaminated before reuse or storage.

1. Initial Cleaning:

  • Remove any gross contamination by scraping or wiping with a disposable towel.

  • Rinse the equipment with an appropriate solvent to remove residual compound. Collect this rinse as hazardous waste.

2. Decontamination:

  • Wash the equipment thoroughly with a laboratory-grade detergent and warm water.[8]

  • Rinse the equipment multiple times with deionized water.

3. Final Steps:

  • Allow the equipment to air dry completely or dry it in an oven.

  • For sensitive equipment that cannot be washed, wipe it down with a cloth dampened with 70% ethanol or isopropanol, provided the material is compatible.[8][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminoorotic acid
Reactant of Route 2
5-Aminoorotic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。